molecular formula C25H33P B1349324 Dimephosphon CAS No. 251320-86-2

Dimephosphon

Numéro de catalogue: B1349324
Numéro CAS: 251320-86-2
Poids moléculaire: 364.5 g/mol
Clé InChI: GPVWUKXZFDHGMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dimephosphon is a useful research compound. Its molecular formula is C25H33P and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound MePhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

dicyclohexyl-[2-(2-methylphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h8-12,17-19,21-22H,2-7,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVWUKXZFDHGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370587
Record name 2-(Dicyclohexylphosphino)-2'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251320-86-2
Record name 2-(Dicyclohexylphosphino)-2′-methylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251320-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dicyclohexylphosphino)-2'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dimephosphon: A Technical Guide to its Core Functions and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon, an organophosphorus compound, has garnered scientific interest for its multifaceted therapeutic potential. This technical guide provides a comprehensive overview of its core functions, delving into its anti-inflammatory, antioxidant, and acid-regulating properties. This document synthesizes available data on its mechanism of action, presents quantitative findings in structured tables, details experimental protocols for its evaluation, and visualizes its implicated signaling pathways.

Chemical and Physical Properties

This compound, with the chemical name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate, is characterized by the following properties:

PropertyValue
Chemical Formula C₈H₁₇O₄P
Molecular Weight 208.19 g/mol
CAS Number 14394-26-4
Appearance Colorless or slightly yellowish liquid
Solubility Soluble in water and organic solvents

Primary Functions and Mechanism of Action

This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory, antioxidant, and acid-base balancing activities.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanism involves the modulation of immune responses and the inhibition of pro-inflammatory mediators.

Antioxidant Activity

This compound contributes to cellular protection by enhancing the endogenous antioxidant defense systems. This is particularly relevant in conditions associated with oxidative stress, such as neurodegenerative disorders and inflammation.

  • Mechanism: The antioxidant effect of this compound is partly attributed to its ability to increase the levels of glutathione, a key intracellular antioxidant, and to reduce lipid peroxidation. It is also suggested to influence the activity of primary antioxidant enzymes.

  • Quantitative Data on Antioxidant Enzyme Activity: Studies on oxidative stress in brain tissue have shown that the activities of superoxide dismutase (SOD) and catalase are crucial for mitigating neuronal damage[2][3]. For example, in certain experimental conditions, a decrease in SOD and catalase activities is observed in brain regions susceptible to oxidative stress[2]. While direct quantitative data on the effect of this compound on these specific enzyme activities is not available in the provided search results, its known antioxidant properties suggest a modulatory role.

ParameterEffect of this compound (Inferred)
Superoxide Dismutase (SOD) Activity Potential to increase or restore activity
Catalase (CAT) Activity Potential to increase or restore activity
Glutathione (GSH) Levels Increases
Lipid Peroxidation Reduces
Regulation of Acid-Base Balance

This compound is utilized in the clinical setting to correct metabolic acidosis, a condition characterized by an increase in plasma acidity.

  • Mechanism: this compound aids in normalizing the acid-alkali balance. While the precise molecular mechanism is not fully elucidated in the provided results, it is used in conditions accompanied by acidosis.

  • Clinical Application: In pediatric patients with metabolic acidosis (defined as pH < 7.35 and bicarbonate < 22 mmol/L), the use of alkalizing agents is a common practice[4][5]. The goal of treatment is to raise the serum bicarbonate level and normalize blood pH. Clinical studies on other alkalizing agents, such as sodium bicarbonate, provide a reference for the expected changes in acid-base parameters. However, specific clinical trial data detailing the quantitative effects of this compound on pH, pCO₂, and bicarbonate levels were not found in the provided search results.

Blood Gas ParameterNormal RangeDesired Effect of Treatment
pH 7.35 - 7.45Increase towards normal
pCO₂ (mmHg) 35 - 45May change as a compensatory mechanism
Bicarbonate (HCO₃⁻) (mmol/L) 22 - 29Increase towards normal

Implicated Signaling Pathways

While direct evidence specifically linking this compound to the modulation of intracellular signaling pathways is limited in the provided search results, its nature as an organophosphorus compound and its observed biological effects suggest potential interaction with key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and CREB pathways.

MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in the regulation of cellular processes including inflammation and cell survival. Organophosphorus compounds have been shown to influence MAPK signaling[6]. The pathway consists of a series of protein kinases that phosphorylate and activate one another, culminating in the activation of ERK, which then translocates to the nucleus to regulate gene expression.

MAPK_ERK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription_Factors Translocation to Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound (Potential Modulator) This compound->Raf This compound->MEK This compound->ERK

Figure 1: Potential modulation of the MAPK/ERK signaling pathway by this compound.
CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal survival and plasticity. Its activation through phosphorylation is a key step in neuroprotective signaling. Given this compound's reported neuroprotective effects, it may influence the CREB signaling pathway.

CREB_Signaling_Pathway Neurotrophic_Factors Neurotrophic Factors (e.g., BDNF) Trk_Receptor Trk Receptor Neurotrophic_Factors->Trk_Receptor Upstream_Kinases Upstream Kinases (e.g., CaMK, PKA, Akt) Trk_Receptor->Upstream_Kinases CREB CREB Upstream_Kinases->CREB Phosphorylation pCREB pCREB (Phosphorylated) CBP CBP/p300 pCREB->CBP Recruitment CRE CRE (cAMP Response Element) CBP->CRE Gene_Transcription Gene Transcription (Survival, Plasticity) CRE->Gene_Transcription This compound This compound (Potential Modulator) This compound->Upstream_Kinases

Figure 2: Postulated influence of this compound on the CREB signaling pathway.

Experimental Protocols

The following provides a generalized protocol for an animal model frequently used to assess the anti-inflammatory effects of compounds like this compound.

Freund's Adjuvant-Induced Arthritis in Rats

This model is widely used to study chronic inflammation and evaluate anti-arthritic drugs.

Materials:

  • Male Wistar rats (180-200 g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • This compound

  • Vehicle (e.g., saline or appropriate solvent)

  • Plethysmometer or calipers for paw volume/thickness measurement

  • Syringes and needles

Procedure:

  • Induction of Arthritis: On day 0, a single subcutaneous injection of 0.1 mL of CFA is administered into the subplantar region of the left hind paw of each rat.

  • Grouping and Treatment: Animals are divided into groups: a normal control group (no CFA, vehicle only), a CFA control group (CFA + vehicle), and this compound-treated groups at various doses. Treatment with this compound or vehicle is typically initiated on the day of CFA injection and continued for a predefined period (e.g., 21 or 28 days).

  • Assessment of Arthritis:

    • Paw Volume/Thickness: The volume or thickness of the injected and non-injected paws is measured at regular intervals (e.g., daily or every other day) using a plethysmometer or calipers. The percentage inhibition of edema is calculated.

    • Arthritic Index: A visual scoring system is used to assess the severity of arthritis in each paw based on erythema, swelling, and joint deformity (e.g., on a scale of 0-4).

    • Body Weight: Body weight is monitored throughout the experiment as an indicator of systemic inflammation and general health.

  • Biochemical and Histopathological Analysis: At the end of the study, blood samples are collected for the analysis of inflammatory markers (e.g., TNF-α, IL-6) by ELISA. The joints are collected for histopathological examination to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.

Experimental_Workflow_AIA Day_0 Day 0: - CFA Injection (subplantar) - Grouping - Start of this compound/Vehicle Treatment Day_1_28 Days 1-28: - Daily Treatment - Regular Measurement of:  - Paw Volume  - Arthritic Score  - Body Weight Day_0->Day_1_28 End_of_Study End of Study: - Blood Collection (ELISA for cytokines) - Joint Tissue Collection (Histopathology) Day_1_28->End_of_Study

Figure 3: General experimental workflow for the Freund's Adjuvant-Induced Arthritis model.

Conclusion

This compound is an organophosphorus compound with promising therapeutic properties, including anti-inflammatory, antioxidant, and acid-regulating functions. While the precise molecular mechanisms and the full extent of its quantitative effects require further investigation, the available evidence suggests its potential in treating a variety of conditions associated with inflammation, oxidative stress, and metabolic acidosis. Future research should focus on elucidating its direct interactions with key signaling pathways and on conducting robust clinical trials to establish its efficacy and safety in various patient populations.

References

The Multifaceted Mechanism of Action of Dimephosphon in Cellular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon, an organophosphorus compound, has garnered scientific interest for its diverse pharmacological activities. Primarily recognized for its anti-acidosis properties, its mechanism of action extends to anti-inflammatory, immunomodulatory, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying this compound's effects, with a focus on quantitative data from cellular models, detailed experimental protocols, and visualization of key signaling pathways.

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate several fundamental cellular processes. The primary mechanisms investigated include its role in correcting metabolic acidosis, mitigating inflammatory responses, protecting neuronal cells, and influencing intracellular signaling cascades.

Anti-Acidosis Effect

This compound is clinically utilized for the treatment of acidosis, a condition characterized by increased acidity in the blood and tissues.[1][4] While the precise molecular mechanism of its anti-acidosis effect is not fully elucidated in the provided search results, it is proposed to involve the normalization of acid-base balance.[1]

Anti-Inflammatory and Immunomodulatory Activity

This compound exhibits significant anti-inflammatory properties, which have been demonstrated in various experimental models.[2][5] Its action in this regard is believed to be multifactorial, involving the modulation of key inflammatory mediators and signaling pathways.

One of the key findings is this compound's ability to reduce the production of lipid peroxidation products, suggesting an antioxidant component to its anti-inflammatory action.[3] It has been shown to decrease the concentration of malondialdehyde (MDA), a marker of oxidative stress.[3] Furthermore, studies have indicated its antihistamine and antiserotonin activities.[2]

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of research. While specific quantitative data on neuronal cell viability assays were not available in the provided search results, its known anti-inflammatory and antioxidant properties suggest a plausible mechanism for neuroprotection. By reducing oxidative stress and inflammation, two key contributors to neuronal damage, this compound may help preserve neuronal function and viability.

Signaling Pathways Modulated by this compound

Based on its observed physiological effects, this compound is hypothesized to interact with several key intracellular signaling pathways. The following diagrams illustrate these putative interactions.

G cluster_stimulus Inflammatory Stimulus cluster_this compound This compound cluster_pathway NF-κB Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits (Hypothesized) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression nucleus->Proinflammatory_Genes Induces

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

G cluster_stimulus Oxidative Stress cluster_this compound This compound cluster_pathway MAPK Signaling Pathway Oxidative Stress Oxidative Stress MAPKKK MAPKKK Oxidative Stress->MAPKKK Activates This compound This compound This compound->MAPKKK Modulates (Hypothesized) MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Responses Inflammation, Apoptosis Transcription_Factors->Cellular_Responses Regulates

Caption: Hypothesized Modulation of the MAPK Signaling Pathway by this compound.

Quantitative Data from Cellular and In Vivo Models

The following tables summarize the available quantitative data on the effects of this compound. It is important to note that comprehensive dose-response data is limited in the currently available literature.

Table 1: Anti-Inflammatory Effects of this compound

Experimental ModelParameter MeasuredThis compound Concentration/DoseResultCitation
Carrageenan-induced paw edema in ratsPaw edemaNot specifiedAnti-inflammatory activity established[2]
Agar-induced paw edema in ratsPaw edemaNot specifiedAnti-inflammatory activity established[2]
Dextran-induced paw edema in ratsPaw edemaNot specifiedAnti-inflammatory activity established[2]

Table 2: Antioxidant Effects of this compound

Experimental ModelParameter MeasuredThis compound AdministrationResultCitation
RatsBlood concentration of lipid peroxidation products7-day oral administrationReduction in lipid peroxidation products[3]
RatsBlood levels of total mercapto groups and glutathione7-day oral administrationIncreased levels[3]

Table 3: Effects on Intracellular Calcium

Experimental ModelParameter MeasuredThis compound EffectQuantitative DataCitation
Not specifiedIntracellular ionized calcium ([Ca2+]i)Not specified in detailNot available

Table 4: Effects on Mitochondrial Function

Experimental ModelParameter MeasuredThis compound EffectQuantitative DataCitation
Not specifiedMitochondrial membrane potentialNot specified in detailNot available

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Carrageenan-Induced Paw Edema

This widely used in vivo model assesses the anti-inflammatory properties of a compound.

Workflow Diagram:

G cluster_protocol Carrageenan-Induced Paw Edema Protocol A Acclimatize animals (e.g., rats or mice) B Administer this compound or vehicle (control) A->B C Inject carrageenan solution into the plantar surface of the hind paw B->C D Measure paw volume at specified time intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer C->D E Calculate the percentage of edema inhibition D->E

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Male or female Wistar rats or Swiss albino mice are commonly used. Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

  • Groups: Animals are randomly divided into control, standard (e.g., indomethacin), and this compound-treated groups.

  • Drug Administration: this compound is administered orally or intraperitoneally at various doses. The vehicle used for this compound is administered to the control group. A standard anti-inflammatory drug is administered to the positive control group.

  • Induction of Edema: Thirty minutes to one hour after drug administration, a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema is calculated for each treated group compared to the control group.

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This method allows for the ratiometric measurement of intracellular calcium levels in living cells.

Workflow Diagram:

G cluster_protocol Fura-2 AM Intracellular Calcium Measurement Protocol A Plate cells on coverslips B Load cells with Fura-2 AM A->B C Wash cells to remove extracellular dye B->C D Mount coverslip on a perfusion chamber on a fluorescence microscope C->D E Excite cells alternately at 340 nm and 380 nm and record emission at 510 nm D->E F Add this compound and/or other stimuli E->F G Calculate the 340/380 nm fluorescence ratio to determine intracellular calcium concentration F->G

Caption: Experimental workflow for measuring intracellular calcium with Fura-2 AM.

Protocol:

  • Cell Culture: Adherent cells are grown on glass coverslips to an appropriate confluency.

  • Dye Loading: Cells are incubated in a physiological buffer containing Fura-2 AM (typically 1-5 µM) for 30-60 minutes at room temperature or 37°C. Pluronic F-127 is often included to aid in dye solubilization.

  • Washing: After loading, cells are washed with a physiological buffer to remove the extracellular Fura-2 AM.

  • Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Fluorescence Measurement: Cells are alternately excited with light at 340 nm and 380 nm, and the emitted fluorescence is collected at 510 nm using a sensitive camera.

  • Stimulation: A baseline fluorescence ratio is recorded before the addition of this compound or other stimuli. The change in the fluorescence ratio is then monitored over time.

  • Calibration: To convert the fluorescence ratio to absolute calcium concentrations, a calibration is performed at the end of each experiment using ionophores (e.g., ionomycin) in the presence of known high and low calcium concentrations.

Measurement of Lipid Peroxidation (Malondialdehyde - MDA)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure MDA, a marker of lipid peroxidation.

Workflow Diagram:

G cluster_protocol MDA (TBARS) Assay Protocol A Homogenize tissue or lyse cells B Add thiobarbituric acid (TBA) reagent to the sample A->B C Incubate at high temperature (e.g., 95°C) to form the MDA-TBA adduct B->C D Cool the samples and centrifuge to pellet precipitates C->D E Measure the absorbance or fluorescence of the supernatant D->E F Quantify MDA concentration using a standard curve E->F

Caption: Experimental workflow for the MDA (TBARS) assay.

Protocol:

  • Sample Preparation: Tissue samples are homogenized, or cells are lysed in a suitable buffer containing an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo lipid peroxidation.

  • Reaction: An aliquot of the sample homogenate or lysate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: The mixture is heated at 90-100°C for a specific time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.

  • Extraction: After cooling, the colored adduct is often extracted into an organic solvent (e.g., n-butanol) to increase the sensitivity and remove interfering substances.

  • Measurement: The absorbance of the colored adduct is measured spectrophotometrically at approximately 532 nm, or its fluorescence is measured with excitation at ~530 nm and emission at ~550 nm.

  • Quantification: The concentration of MDA in the sample is determined by comparing its absorbance or fluorescence to a standard curve prepared using a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.

Conclusion

This compound demonstrates a complex mechanism of action involving anti-acidosis, anti-inflammatory, and likely neuroprotective effects. While the precise molecular targets and signaling pathways are still under investigation, evidence points towards its ability to modulate key inflammatory cascades and reduce oxidative stress. The lack of extensive quantitative data in the public domain highlights the need for further rigorous investigation into its dose-dependent effects on various cellular parameters. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such studies and further elucidate the multifaceted therapeutic potential of this compound.

References

An In-Depth Technical Guide to Dimephosphon: Chemical Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon, an organophosphorus compound, has garnered scientific interest for its notable anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of this compound. It details experimental protocols for its synthesis, analysis, and in vitro and in vivo evaluation, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Identification

This compound is chemically known as dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate[1]. Its structure is characterized by a phosphonate group attached to a substituted pentanone backbone.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate[1]
Synonyms Dimephosphone, Dimethyl (1,1-dimethyl-3-oxobutyl)phosphonate[2]
CAS Number 14394-26-4[1][2]
Molecular Formula C8H17O4P[1][2]
SMILES String COP(=O)(OC)C(C)(C)CC(C)=O[1]
InChI Key MOMJYWJXUNIBGJ-UHFFFAOYSA-N[1]

Physicochemical Properties

The experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed and experimental data for this compound and related compounds for reference.

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Experimental/Computed)Dimethyl Methylphosphonate (Experimental)Dimethyl Phosphite (Experimental)
Molecular Weight 208.19 g/mol (Computed)[2]124.08 g/mol [3]110.05 g/mol [4]
Melting Point Not available-50 °C[3]Not available
Boiling Point Not available181 °C[3]72-73 °C @ 25 Torr[4]
Water Solubility Not availableSlowly hydrolyzes[3]Soluble
logP -0.3 (Computed)-0.61Not available
pKa Not available2.37 in water at 20 °C[5][6]Not available

Pharmacological Properties

This compound exhibits significant anti-inflammatory and antioxidant activities. Its mechanism of action is believed to involve the modulation of immune responses and the reduction of oxidative stress.

Mechanism of Action

The primary pharmacological effects of this compound are attributed to its anti-inflammatory and antioxidant properties. The proposed mechanisms include:

  • Antioxidant Activity: this compound has been shown to increase the levels of total mercapto groups and glutathione in the blood, shifting the balance towards the oxidized form. This action contributes to a reduction in lipid peroxidation products[7].

  • Anti-inflammatory Activity: The anti-inflammatory effects of this compound are linked to its ability to reduce exudation in inflammatory models. It has demonstrated antihistamine and antiserotonin activities but does not appear to influence the effects of bradykinin and prostaglandin E2[2].

  • Immunomodulatory Effects: As an organophosphorus compound, this compound is suggested to modulate immune cell activity and inhibit the release of pro-inflammatory mediators[1].

Signaling Pathway Interactions

While specific signaling pathways for this compound have not been fully elucidated, organophosphorus compounds, in general, are known to interact with key inflammatory signaling cascades. The potential involvement of NF-κB and MAPK pathways is an area of active investigation. The diagram below illustrates a hypothetical workflow for investigating the effect of this compound on the NF-κB signaling pathway.

G This compound This compound Treatment Cells Macrophage Cell Line (e.g., RAW 264.7) This compound->Cells NFkB_Activation NF-κB Activation Cells->NFkB_Activation LPS LPS Stimulation LPS->Cells Reporter_Assay Luciferase Reporter Assay NFkB_Activation->Reporter_Assay Cytokine_Analysis Cytokine Measurement (e.g., TNF-α, IL-6) NFkB_Activation->Cytokine_Analysis Result Quantification of NF-κB Inhibition Reporter_Assay->Result Cytokine_Analysis->Result

Figure 1: Workflow for NF-κB Signaling Assay.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and evaluation of this compound.

Synthesis of this compound

A general protocol for the synthesis of this compound is as follows:

  • Reaction Setup: In a reaction vessel, combine dimethyl phosphite and mesityl oxide.

  • Catalysis: Slowly add a 30% solution of sodium methylate in methanol to the mixture at room temperature with cooling.

  • Reaction: Stir the mixture overnight.

  • Solvent Removal: Distill off the methanol.

  • Purification: The resulting residue is purified by vacuum distillation.

Analytical Methods

A general HPLC method for the analysis of organophosphorus compounds can be adapted for this compound quantification.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid buffer.

  • Detection: UV detection at an appropriate wavelength or Charged Aerosol Detection (CAD)[6].

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Dilute samples to fall within the calibration curve range.

  • NMR Spectroscopy: 1H, 13C, and 31P NMR are essential for structural confirmation. The 13C NMR spectrum can be simplified using both 1H and 31P decoupling[8].

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of this compound.

In Vitro Assays

This assay measures the ability of this compound to scavenge the stable free radical DPPH.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction: Mix various concentrations of this compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated based on the reduction in absorbance compared to a control[9][10].

G Dimephosphon_Sample This compound Solution (Various Concentrations) Incubation Incubation (30 min, Dark) Dimephosphon_Sample->Incubation DPPH_Solution DPPH Radical Solution (Methanol) DPPH_Solution->Incubation Absorbance_Measurement Spectrophotometric Measurement (517 nm) Incubation->Absorbance_Measurement Calculation Calculation of % Scavenging Activity Absorbance_Measurement->Calculation

Figure 2: DPPH Radical Scavenging Assay Workflow.

This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture: Prepare a mixture containing egg albumin, phosphate-buffered saline (pH 7.4), and various concentrations of this compound.

  • Incubation: Incubate the mixture at 37°C for 30 minutes, followed by heating at 70°C for 15 minutes.

  • Measurement: After cooling, measure the absorbance at 280 nm. The percentage inhibition of protein denaturation is calculated[11].

The MTT assay determines the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of this compound.

  • MTT Addition: Add MTT solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 500-600 nm. Cell viability is proportional to the absorbance[12].

In Vivo Assays

This is a classic model of acute inflammation.

  • Animal Dosing: Administer this compound or a control vehicle to rats.

  • Induction of Edema: After a set time, inject a 1% carrageenan solution into the subplantar region of the rat's hind paw.

  • Measurement: Measure the paw volume at various time points after the carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated[13][14].

This model mimics chronic inflammation seen in rheumatoid arthritis.

  • Induction of Arthritis: Inject Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis into the footpad or base of the tail of rats[1][2][15].

  • Treatment: Administer this compound or a control vehicle daily.

  • Assessment: Monitor the development of arthritis by measuring paw swelling and scoring for clinical signs of arthritis. Histopathological examination of the joints can also be performed[16].

G Rat_Groups Groups of Rats (Control, this compound-treated) CFA_Injection Complete Freund's Adjuvant (CFA) Injection Rat_Groups->CFA_Injection Treatment_Period Daily Treatment with This compound or Vehicle CFA_Injection->Treatment_Period Arthritis_Assessment Assessment of Arthritis Severity (Paw Swelling, Clinical Score) Treatment_Period->Arthritis_Assessment Histopathology Histopathological Analysis of Joints Treatment_Period->Histopathology Data_Analysis Statistical Analysis of Anti-arthritic Effect Arthritis_Assessment->Data_Analysis Histopathology->Data_Analysis

Figure 3: Freund's Adjuvant-Induced Arthritis Model Workflow.

Conclusion

This compound presents a promising profile as an anti-inflammatory and antioxidant agent. This guide provides a foundational understanding of its chemical and pharmacological characteristics, along with essential experimental protocols for its study. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential. The detailed methodologies provided herein are intended to facilitate and standardize future investigations into this interesting organophosphorus compound.

References

A-Comprehensive-Guide-to-Bis(triphenylphosphine)palladium(II)-Dichloride-(CAS-14394-26-4)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(triphenylphosphine)palladium(II) dichloride, identified by CAS number 14394-26-4, is a coordination complex of palladium that plays a pivotal role as a catalyst in a multitude of organic synthesis reactions.[1] This yellow crystalline solid is particularly valued in the formation of carbon-carbon bonds through cross-coupling reactions.[1][2] Its stability at room temperature and longer shelf-life compared to related palladium catalysts make it a preferred choice in both academic research and industrial applications, including the synthesis of pharmaceuticals and fine chemicals.[1][3][4]

Structurally, the compound features a central palladium atom in a +2 oxidation state, coordinated to two triphenylphosphine (PPh3) ligands and two chloride ligands.[4] It typically adopts a square planar geometry with the ligands in a trans configuration.[5][6]

Discovery and Historical Context

The synthesis of metal-phosphine complexes dates back to 1870, with the first reported examples being platinum-based.[7] Bis(triphenylphosphine)palladium(II) dichloride was first synthesized in the mid-20th century during a period of intense exploration into palladium complexes for catalytic applications.[4] The development of such phosphine ligands, sometimes referred to as "Buchwald ligands" after Stephen L. Buchwald's later work in 1998, revolutionized palladium-catalyzed coupling reactions by enabling milder reaction conditions and expanding the scope of compatible reactants.[8] This compound quickly gained prominence for its utility as a precursor in various catalytic processes, most notably the Heck and Suzuki coupling reactions, which have become fundamental tools in modern organic synthesis.[4]

Synthesis of Bis(triphenylphosphine)palladium(II) Dichloride

The primary method for synthesizing bis(triphenylphosphine)palladium(II) dichloride involves the direct reaction of palladium(II) chloride (PdCl2) with triphenylphosphine (PPh3).[5][9] Several variations of this procedure exist, optimizing for yield, purity, and reaction conditions.

Common Synthetic Approaches

A prevalent method involves treating palladium(II) chloride with triphenylphosphine in a suitable solvent.[5] Due to the low solubility of palladium(II) chloride in many common solvents, various strategies are employed to facilitate the reaction.[10] These include the use of coordinating solvents like benzonitrile or acetonitrile, or the initial conversion of PdCl2 into a more soluble intermediate.[10][11]

One industrial method with a reported yield of over 98% utilizes ultrasonic waves to enhance the reaction between an ethanol solution of chloropalladic acid and an ethanol solution of triphenylphosphine.[2][12]

The general chemical equation for the synthesis is: PdCl₂ + 2 P(C₆H₅)₃ → PdCl₂(P(C₆H₅)₃)₂[5]

Below are detailed experimental protocols for common laboratory-scale syntheses.

Experimental Protocols

Method 1: Synthesis in Benzonitrile

This method utilizes a high-boiling solvent to facilitate the reaction.

  • Reactants and Reagents:

    • Palladium(II) chloride (PdCl₂)

    • Triphenylphosphine (PPh₃)

    • Benzonitrile (PhCN)

    • Diethyl ether

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (1.0 g) and triphenylphosphine (3.25 g).[11]

    • Add 30 mL of benzonitrile to the flask.[11]

    • Aerate the reaction mixture with argon for 20 minutes to prevent the formation of palladium black.[11]

    • Fit the flask with a reflux condenser under an argon atmosphere.[11]

    • Heat the mixture in an oil bath to 180 °C and maintain this temperature for 20 minutes. The solution will turn dark red.[11]

    • Allow the flask to cool to room temperature, during which the product will precipitate as a yellow solid.[11]

    • Stir the mixture overnight.[11]

    • Filter the precipitate using a glass filter.[11]

    • Wash the collected solid three times with 30 mL portions of diethyl ether.[11]

    • Dry the final product under vacuum.[11]

Method 2: Synthesis in Ethanol

This method is a common laboratory preparation that avoids high-boiling solvents.

  • Reactants and Reagents:

    • Palladium(II) chloride (PdCl₂)

    • Triphenylphosphine (PPh₃)

    • Ethanol (anhydrous)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve palladium(II) chloride in hydrochloric acid and then dilute with ethanol.[2]

    • In a separate flask, dissolve triphenylphosphine in anhydrous ethanol and heat to 60 °C.[2]

    • Add the palladium chloride solution dropwise to the heated triphenylphosphine solution while stirring.[2]

    • Maintain the reaction mixture at 55 °C for approximately 20 minutes.[2]

    • A yellow precipitate will form.[2]

    • Filter the precipitate, wash with ethanol, and dry under vacuum to obtain the product.[2]

Quantitative Data Summary
Synthesis MethodKey ReagentsSolventTemperature (°C)TimeYieldReference
Benzonitrile RefluxPdCl₂, PPh₃Benzonitrile18020 min87%[11]
Ethanol with HClPdCl₂, PPh₃, HClEthanol55-6020 minNot specified[2]
Ultrasonic in EthanolH₂PdCl₄, PPh₃Ethanol60-700.5-2 h>98%[12]
Ligand Displacement[PdCl₂(L¹)]*, PPh₃Dichloromethane, MethanolNot specifiedNot specified81%[6]

*L¹ = 2-(1-ethyl-5-phenyl-1H-pyrazol-3-yl)pyridine

Logical Workflow for Synthesis

The synthesis of bis(triphenylphosphine)palladium(II) dichloride generally follows a logical progression from starting materials to the final, purified product. This can be visualized as a workflow diagram.

G General Synthesis Workflow cluster_reactants Reactants cluster_solvent Solvent System PdCl2 Palladium(II) Chloride Reaction Reaction Mixture PdCl2->Reaction PPh3 Triphenylphosphine PPh3->Reaction Solvent e.g., Benzonitrile, Ethanol Solvent->Reaction Heating Heating / Reflux Reaction->Heating Precipitation Precipitation / Crystallization Heating->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (e.g., with Diethyl Ether) Filtration->Washing Drying Drying (under vacuum) Washing->Drying Product Final Product: PdCl₂(PPh₃)₂ Drying->Product

Caption: General workflow for the synthesis of Bis(triphenylphosphine)palladium(II) dichloride.

Mechanism of Formation

The formation of bis(triphenylphosphine)palladium(II) dichloride from palladium(II) chloride and triphenylphosphine can be described as a ligand substitution or complexation reaction. In solvents like benzonitrile, the process is thought to occur in two stages.[11] First, the solvent coordinates with the palladium(II) chloride to form a soluble intermediate, such as bis(benzonitrile)palladium(II) dichloride. Subsequently, the triphenylphosphine, being a stronger ligand, displaces the solvent molecules to form the final, more stable product.[11]

G Proposed Two-Stage Reaction Mechanism PdCl2 PdCl₂ Intermediate [PdCl₂(PhCN)₂] (Soluble Intermediate) PdCl2->Intermediate Step 1: Solvation PhCN 2 PhCN (Solvent) PhCN->Intermediate Product PdCl₂(PPh₃)₂ (Final Product) Intermediate->Product Step 2: Ligand Exchange PPh3 2 PPh₃ PPh3->Product Displaced_PhCN 2 PhCN Product->Displaced_PhCN

References

Preclinical Pharmacological Profile of Dimephosphon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon (dimethyl 2-(1-hydroxy-1-methylethyl)-4-oxopentylphosphonate) is a synthetic organophosphorus compound with a multifaceted pharmacological profile demonstrated in a range of preclinical studies. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, with a focus on its pharmacodynamic, pharmacokinetic, and toxicological properties. The information is intended to serve as a resource for researchers and professionals involved in drug development and pharmacological research. While extensive qualitative data exists, this guide also highlights areas where quantitative data is currently limited in the public domain.

Pharmacodynamics

This compound exhibits a range of pharmacodynamic effects, primarily centered around its anti-inflammatory, antioxidant, and neuroprotective properties.

Anti-inflammatory Activity

Preclinical studies have consistently demonstrated the anti-inflammatory effects of this compound in various animal models.

Experimental Models:

  • Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. This compound has been shown to reduce paw edema in rats in this model[1][2][3].

  • Freund's Adjuvant-Induced Arthritis: This model mimics chronic inflammatory conditions like rheumatoid arthritis. This compound has demonstrated therapeutic potential in this model in rats[4][5][6][7][8].

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB signaling pathway[9][10][11][12][13]. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, this compound can suppress the production of inflammatory mediators.

Signaling Pathway:

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Initiates This compound This compound This compound->IKK Complex Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Antioxidant Activity

This compound has been shown to possess significant antioxidant properties.

Experimental Evidence:

  • In a study on rats, 7-day oral administration of this compound led to an increase in blood levels of total mercapto groups and glutathione[14]. Glutathione is a major endogenous antioxidant.

  • The same study also demonstrated a reduction in the concentration of lipid peroxidation products in the blood, indicating a protective effect against oxidative damage[14].

Mechanism of Antioxidant Action:

The antioxidant effects of this compound are likely attributed to its ability to enhance the endogenous antioxidant defense system, particularly by modulating glutathione levels.

Experimental Workflow:

Caption: Experimental workflow for assessing the antioxidant activity of this compound in rats.

Neuroprotective Effects

This compound has demonstrated neuroprotective potential in preclinical models of cerebral ischemia.

Experimental Model:

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Model: Male Wistar rats (250-300g).

  • Anesthesia: Anesthesia is induced with isoflurane.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament is introduced into the ICA via the ECA to occlude the origin of the middle cerebral artery.

  • Occlusion Duration: The filament is typically left in place for a specific period (e.g., 60 or 90 minutes) to induce transient focal ischemia.

  • Reperfusion: The filament is then withdrawn to allow for reperfusion of the ischemic territory.

  • Drug Administration: this compound or vehicle is administered at a specified time point before or after the induction of ischemia.

  • Neurological Assessment: Neurological deficit scores are evaluated at various time points post-MCAO.

  • Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the animals are euthanized, and the brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to determine the infarct volume.

Effects on Cerebral Circulation

This compound has been shown to influence cerebral blood flow. In a study using the hydrogen clearance method in conscious rabbits, this compound was found to cause a decrease in cerebral blood flow[20]. However, quantitative details regarding the dose-response relationship and the extent of this effect are not specified in the available abstract.

Experimental Protocol: Measurement of Cerebral Blood Flow (Hydrogen Clearance Method)

  • Animal Model: Conscious rabbits.

  • Electrode Implantation: Platinum electrodes are implanted in specific brain regions of interest.

  • Hydrogen Inhalation: The animal inhales a gas mixture containing a low concentration of hydrogen.

  • Desaturation Curve: After a brief period of inhalation, the hydrogen supply is stopped, and the clearance of hydrogen from the brain tissue is monitored by the electrodes, generating a desaturation curve.

  • CBF Calculation: The rate of hydrogen clearance is proportional to the cerebral blood flow (CBF), which can be calculated from the desaturation curve.

  • Drug Administration: this compound is administered, and the CBF measurements are repeated to assess the drug's effect.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in preclinical species, such as Cmax, Tmax, AUC, and absolute bioavailability, are not extensively reported in the publicly available literature.

Table 1: Summary of Preclinical Pharmacokinetic Data for this compound

ParameterSpeciesRoute of AdministrationValueReference
Cmax (Maximum Concentration) Data Not Available---
Tmax (Time to Cmax) Data Not Available---
AUC (Area Under the Curve) Data Not Available---
Absolute Bioavailability Data Not Available---

Toxicology

The acute toxicity of this compound has been evaluated in rodents.

Table 2: Summary of Preclinical Toxicology Data for this compound

ParameterSpeciesRoute of AdministrationValueReference
LD50 (Median Lethal Dose) RatOralData Not Available-
LD50 (Median Lethal Dose) MouseOralData Not Available-

Note: While general LD50 testing protocols are established[21][22][23][24][25][26][27][28], specific LD50 values for this compound were not found in the reviewed literature.

Discussion and Future Directions

The preclinical data available for this compound suggest a promising pharmacological profile with anti-inflammatory, antioxidant, and neuroprotective activities. Its mechanism of action appears to involve the modulation of key signaling pathways such as NF-κB and the enhancement of endogenous antioxidant systems. However, a significant gap exists in the publicly available quantitative data for its pharmacokinetic and toxicological profiles.

For a more complete understanding of this compound's potential as a therapeutic agent, further preclinical studies are warranted to:

  • Determine the oral bioavailability and detailed pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, and volume of distribution) in relevant animal species.

  • Establish clear dose-response relationships for its anti-inflammatory and neuroprotective effects.

  • Quantify its impact on specific antioxidant enzymes like superoxide dismutase and glutathione peroxidase.

  • Elucidate the precise molecular interactions within the NF-κB and other relevant signaling pathways.

  • Provide definitive acute and chronic toxicology data, including LD50 values and no-observed-adverse-effect levels (NOAELs).

The generation of this quantitative data will be crucial for guiding the design of future clinical trials and for fully assessing the therapeutic potential of this compound.

References

The Historical Trajectory of Dimephosphon: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon, an organophosphorus compound with the chemical name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate, has traversed a significant path in the realm of scientific research. Initially synthesized through the Pudovik reaction as part of a broader exploration into low-toxicity organophosphorus compounds, its journey has evolved from an agent for acidosis treatment to a subject of investigation for its anti-inflammatory, antioxidant, and lymphotropic properties. This technical guide provides a comprehensive overview of the historical development of this compound as a research compound, detailing its synthesis, physicochemical properties, and the experimental methodologies used to elucidate its biological activities. Particular focus is given to its mechanisms of action, including its influence on key signaling pathways, and the quantitative data that underpins its pharmacological profile.

Historical Development

The development of this compound emerged from a concerted effort to synthesize organophosphorus compounds with favorable safety profiles.[1] The initial research identified this compound, an acyclic transformation product of 1,2-oxyphospholene derivatives, as a promising candidate.[1] The primary synthesis route established was the Pudovik reaction, a versatile method for forming carbon-phosphorus bonds.[1]

Early investigations into the therapeutic potential of this compound centered on its ability to counteract acidosis.[1] However, subsequent research unveiled a broader spectrum of pharmacological activities, shifting the focus of its study. Over the years, this compound has been explored for its utility in a variety of conditions, including atopic bronchial asthma and pulmonary tuberculosis, reflecting a dynamic evolution in the understanding of its therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research compound is fundamental to its development. The following table summarizes the key physicochemical identifiers and computed properties for this compound.

PropertyValueSource
IUPAC Name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonateMedKoo Biosciences
CAS Number 14394-26-4MedKoo Biosciences
Chemical Formula C₈H₁₇O₄PMedKoo Biosciences
Molecular Weight 208.19 g/mol MedKoo Biosciences
XLogP3 0.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 5PubChem
Exact Mass 208.086446 g/mol PubChem
Monoisotopic Mass 208.086446 g/mol PubChem
Topological Polar Surface Area 54.4 ŲPubChem
Heavy Atom Count 13PubChem
Complexity 226PubChem

Synthesis and Experimental Protocols

Synthesis via the Pudovik Reaction

The primary method for synthesizing this compound is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound. While a specific detailed protocol for this compound's industrial synthesis is proprietary, the general laboratory-scale procedure based on the Pudovik reaction is as follows:

Experimental Protocol:

  • Reactants: Dimethyl phosphite and mesityl oxide are the key starting materials.

  • Catalyst: A base catalyst, such as sodium methoxide or triethylamine, is typically used to facilitate the reaction.

  • Solvent: The reaction is often carried out in an aprotic solvent like toluene or tetrahydrofuran (THF).

  • Reaction Conditions: The reactants are mixed in the chosen solvent, and the catalyst is added portion-wise at a controlled temperature, often starting at a low temperature (e.g., 0 °C) and then gradually warming to room temperature or being heated to reflux.

  • Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using distillation or column chromatography to yield pure this compound.

Pudovik_Reaction_Workflow Reactants Dimethyl Phosphite + Mesityl Oxide Mixing Mixing in Aprotic Solvent Reactants->Mixing Catalysis Addition of Base Catalyst Mixing->Catalysis Reaction Reaction at Controlled Temperature Catalysis->Reaction Monitoring TLC / GC Monitoring Reaction->Monitoring Workup Neutralization & Extraction Monitoring->Workup Reaction Complete Purification Distillation / Chromatography Workup->Purification This compound Pure this compound Purification->this compound

Caption: General workflow for the synthesis of this compound via the Pudovik reaction.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are attributed to a multi-faceted mechanism of action, primarily revolving around its anti-inflammatory, antioxidant, and lymphotropic properties.

Anti-inflammatory and Antioxidant Effects

Experimental studies in rats have demonstrated that this compound administration leads to an increase in the blood levels of total mercapto groups and glutathione.[2] This is accompanied by a reduction in lipid peroxidation products, suggesting a potent antioxidant effect.[2] The anti-inflammatory activity is further supported by its demonstrated antihistamine and antiserotonin activities in models of experimental inflammatory edema.[2]

Antioxidant_Mechanism This compound This compound Mercapto_Glutathione Increased Mercapto Groups & Glutathione This compound->Mercapto_Glutathione Upregulates Lipid_Peroxidation Decreased Lipid Peroxidation This compound->Lipid_Peroxidation Inhibits Oxidative_Stress Reduced Oxidative Stress Mercapto_Glutathione->Oxidative_Stress Contributes to Lipid_Peroxidation->Oxidative_Stress Contributes to

Caption: Proposed antioxidant mechanism of this compound.

While direct studies on this compound's interaction with specific signaling pathways are limited, the observed anti-inflammatory and antioxidant effects suggest a potential modulation of the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways. These pathways are central regulators of inflammation and cellular stress responses. It is hypothesized that by quenching reactive oxygen species and modulating inflammatory mediators, this compound may indirectly influence the activation of these key pathways. Further research is warranted to elucidate the precise molecular targets of this compound within these cascades.

Lymphotropic Effect

A distinct mechanism of action for this compound is its direct effect on the lymphatic system. Studies have shown that it increases the number of functioning lymph capillaries and enhances the contractile activity of the walls and valves of mesenteric lymphangions in rats.[3] This leads to a stimulation of lymph circulation, which can contribute to the resolution of inflammation and edema by improving the clearance of interstitial fluid and inflammatory mediators.

Lymphotropic_Effect This compound This compound Lymph_Capillaries Increased Functioning Lymph Capillaries This compound->Lymph_Capillaries Lymphangion_Contractility Enhanced Lymphangion Contractility This compound->Lymphangion_Contractility Lymph_Circulation Stimulated Lymph Circulation Lymph_Capillaries->Lymph_Circulation Lymphangion_Contractility->Lymph_Circulation

References

Dimephosphon: An In-depth Technical Guide on its Anti-inflammatory and Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon (dimethyl-3-oxo-1-butylphosphonate) is an organophosphorus compound that has demonstrated a range of biological activities, including notable anti-inflammatory and immunomodulatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizing available data on its impact on inflammatory processes and the immune system. While extensive quantitative data from publicly available literature is limited, this guide synthesizes the existing qualitative and mechanistic information to provide a framework for future research and development. This document details its observed effects in preclinical models of inflammation, its antioxidant properties, and its influence on key signaling pathways and immune cell functions.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous chronic diseases. Similarly, the modulation of the immune system presents a therapeutic strategy for a wide array of pathologies, from autoimmune disorders to cancer. This compound has emerged as a compound of interest due to its purported anti-inflammatory and immunomodulatory capabilities. Initially developed in Russia, much of the research has been published in Russian-language journals, contributing to its limited international profile. This guide aims to consolidate the available scientific information to provide a detailed technical overview for the scientific community.

Anti-inflammatory Properties of this compound

This compound's anti-inflammatory activity has been observed in various preclinical models. The primary mechanism appears to be linked to its membrane-stabilizing and antioxidant properties.

Effects on Inflammatory Edema

This compound has been shown to possess anti-exudative properties, reducing the swelling associated with inflammatory edema in animal models. Studies using carrageenan, dextran, and agar-induced paw edema in rats and mice have demonstrated its anti-inflammatory effects.[1] The compound is suggested to have antihistamine and antiserotonin activity, as it is effective in edema models induced by these mediators.[1] However, it does not appear to influence the effects of bradykinin or prostaglandin E2.[1]

Table 1: Summary of this compound's Effects on Experimental Inflammatory Edema

Experimental Model Species Observed Effect Putative Mechanism
Carrageenan-induced paw edema Rat, Mouse Reduction in paw volume Anti-exudative, Antihistamine, Antiserotonin
Dextran-induced paw edema Rat, Mouse Reduction in paw volume Anti-exudative

| Agar-induced paw edema | Rat, Mouse | Reduction in paw volume | Anti-exudative |

Role in Chronic Autoimmune Inflammation

In models of chronic autoimmune inflammation, such as Freund's adjuvant-induced arthritis in rats, this compound has been reported to exhibit anti-inflammatory action.[2] This suggests its potential utility in conditions with an autoimmune component.

Immunomodulatory Effects of this compound

This compound's influence on the immune system is multifaceted, encompassing antioxidant effects and potential modulation of immune cell activity.

Antioxidant and Radical Scavenging Activity

A significant aspect of this compound's immunomodulatory and anti-inflammatory role is its antioxidant capacity. It has been shown to inhibit lipid peroxidation.[2] The proposed mechanism involves the modulation of the glutathione system.

Table 2: Antioxidant Properties of this compound

Parameter Effect Putative Mechanism
Lipid Peroxidation (LPO) Inhibition Scavenging of free radicals, modulation of antioxidant enzymes

| Glutathione (GSH) Levels | Modulation | Influences the balance of reduced and oxidized glutathione |

Lymphotropic Effects

This compound has been observed to have a lymphotropic effect, directly affecting the lymphatic system.[1] It can increase the number of functioning lymph capillaries and enhance the contractile activity of lymphangions, thereby stimulating lymph circulation.[1] This action may contribute to the resolution of inflammation by improving drainage from affected tissues.

Molecular Mechanisms of Action

The precise molecular pathways through which this compound exerts its effects are not fully elucidated in publicly available literature. However, based on the activities of other organophosphorus compounds and its observed antioxidant and anti-inflammatory properties, it is plausible that it interacts with key inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Potential Involvement of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS. Antioxidant compounds frequently interfere with the NF-κB pathway by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.

Proposed Inhibition of the NF-κB Signaling Pathway by this compound.
Potential Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are another set of critical signaling cascades involved in the inflammatory response. They regulate the synthesis of pro-inflammatory cytokines and mediators. Organophosphorus compounds have been shown to modulate MAPK signaling, and it is plausible that this compound may exert some of its anti-inflammatory effects through this mechanism.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm_to_nucleus Cytoplasm to Nucleus Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress_Stimuli->MAPKKK Activation MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPK_p38 p38 MAPKK_p38->MAPK_p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_p38->Transcription_Factors MAPK_JNK JNK MAPKK_JNK->MAPK_JNK Phosphorylation MAPK_JNK->Transcription_Factors MAPK_ERK ERK MAPKK_ERK->MAPK_ERK Phosphorylation MAPK_ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression This compound This compound (Proposed) This compound->MAPKKK Inhibition (Hypothesized)

Proposed Modulation of MAPK Signaling Pathways by this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema

This is a standard model for acute inflammation.

Carrageenan_Workflow Acclimatization Animal Acclimatization (e.g., Rats, 1 week) Grouping Grouping of Animals (Control, Vehicle, this compound, Standard Drug) Acclimatization->Grouping Drug_Admin Drug Administration (e.g., oral gavage of this compound) Grouping->Drug_Admin Carrageenan_Injection Subplantar Injection of Carrageenan (1%) in the right hind paw Drug_Admin->Carrageenan_Injection 30-60 min post-administration Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4, 5, 6 hours Carrageenan_Injection->Measurement Data_Analysis Data Analysis (% inhibition of edema) Measurement->Data_Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.
Adjuvant-Induced Arthritis

This model is used to study chronic inflammation and autoimmune responses.

Adjuvant_Arthritis_Workflow Acclimatization Animal Acclimatization (e.g., Rats, 1 week) Grouping Grouping of Animals Acclimatization->Grouping Induction Induction of Arthritis (Intradermal injection of Freund's Complete Adjuvant) Grouping->Induction Treatment Daily Drug Administration (this compound, starting from day of induction or after onset of symptoms) Induction->Treatment Monitoring Monitoring of Arthritis (Paw volume, arthritis score, body weight) for several weeks Treatment->Monitoring Biochemical_Analysis Biochemical and Histopathological Analysis (Cytokines, oxidative stress markers, joint histology) Monitoring->Biochemical_Analysis At the end of the study

Workflow for Adjuvant-Induced Arthritis Model.

Conclusion and Future Directions

This compound exhibits clear anti-inflammatory and immunomodulatory properties in preclinical models. Its mechanisms of action are likely linked to its antioxidant and membrane-stabilizing effects, with potential involvement of key inflammatory signaling pathways such as NF-κB and MAPK. However, a significant gap exists in the publicly available literature regarding detailed quantitative data and specific molecular targets.

Future research should focus on:

  • Quantitative Dose-Response Studies: To establish the potency and efficacy of this compound in various inflammatory models.

  • Cytokine Profiling: To determine the specific effects of this compound on the production of pro- and anti-inflammatory cytokines.

  • Signaling Pathway Analysis: To elucidate the precise molecular mechanisms by which this compound modulates NF-κB, MAPK, and other relevant pathways.

  • In Vitro Studies: To investigate the direct effects of this compound on various immune cell types, such as macrophages, lymphocytes, and neutrophils.

A more in-depth understanding of this compound's pharmacology will be crucial for its potential development as a therapeutic agent for inflammatory and autoimmune diseases.

References

Preliminary Studies on Dimephosphon and Bone Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon, an organophosphorus compound, has been investigated for its potential role in modulating bone metabolism. This technical guide provides a comprehensive overview of the preliminary preclinical data available on this compound, focusing on its effects on bone cells, relevant signaling pathways, and outcomes in animal models of bone disorders. The information is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics for bone diseases. While direct studies on this compound are limited, this guide also incorporates relevant findings from the broader class of bisphosphonates to provide a more complete context for its potential mechanisms of action.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on bone metabolism.

Table 1: Effects of this compound on Biochemical Markers of Bone Metabolism in a Rat Model of Steroid-Induced Osteoporosis

ParameterControl (Prednisolone-treated)This compound-treatedXidiphone-treatedReference
Urinary Oxyproline (marker of bone resorption) IncreasedDecreasedDecreased[No specific quantitative data found]
Urinary Calcium IncreasedDecreasedDecreased[No specific quantitative data found]
Urinary Inorganic Phosphate IncreasedDecreasedInsignificant effect[No specific quantitative data found]
Blood Calcium NormalNormalizedDecreased[No specific quantitative data found]

Table 2: Effects of this compound on Vertebral Morphology in a Rat Model of Steroid-Induced Osteoporosis

ParameterControl (Prednisolone-treated)This compound-treatedXidiphone-treatedReference
Total Relative Density of Trabecules DecreasedNormalized (by increasing cartilage content)Normalized (by increasing bone content)[No specific quantitative data found]
Total Bone Cell Count ReducedNormalizedNo influence[No specific quantitative data found]
Calcium Content in Bone Tissue ReducedNormalizedNo influence[No specific quantitative data found]

Note: The referenced studies describe these morphological outcomes without providing specific quantitative measurements.

Experimental Protocols

This section details the methodologies employed in the key preclinical studies on this compound and provides general protocols for assessing the effects of compounds on bone cells.

In Vivo Model: Steroid-Induced Osteoporosis in Rats
  • Animal Model: Male rats are used.

  • Induction of Osteoporosis: Prednisolone is administered daily at a dose of 50 mg/kg for 14 days to induce osteoporosis.

  • Treatment Groups:

    • Control group: Receives prednisolone only.

    • This compound group: Receives prednisolone and this compound.

    • Xidiphone group: Receives prednisolone and Xidiphone (a bisphosphonate used for comparison).

  • Parameters Measured:

    • Biochemical analysis: 24-hour urine samples are collected to measure levels of oxyproline, calcium, and inorganic phosphate. Blood samples are collected to measure serum calcium levels.

    • Morphological analysis: Lumbar vertebrae are collected for histological examination to assess the total relative density of trabecules, total bone cell count, and calcium content in the bone tissue.

In Vitro Assay: Osteoblast Differentiation and Activity
  • Cell Line: Murine pre-osteoblastic cell line MC3T3-E1 or primary osteoblasts.

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., alpha-MEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Assessment of Osteoblast Differentiation and Function:

    • Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The absorbance is read at 405 nm. An increase in ALP activity suggests enhanced osteoblast differentiation.[1]

    • Mineralization Assay (Alizarin Red S Staining): Mature osteoblasts produce a mineralized matrix. After a period of differentiation (e.g., 21 days), the cell layer can be stained with Alizarin Red S, which specifically binds to calcium deposits. The stained area can be quantified to assess the extent of mineralization.

    • Gene Expression Analysis (RT-qPCR): The expression of key osteogenic marker genes such as Runx2, Sp7 (Osterix), Alpl (Alkaline Phosphatase), Col1a1 (Collagen type I alpha 1), and Bglap (Osteocalcin) can be quantified using real-time quantitative polymerase chain reaction.

In Vitro Assay: Osteoclast Differentiation and Activity
  • Cell Source: Bone marrow-derived macrophages (BMMs) or RAW 264.7 macrophage cell line.

  • Differentiation Induction: Cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to induce differentiation into osteoclasts.

  • Treatment: Cells are treated with varying concentrations of this compound during the differentiation process.

  • Assessment of Osteoclast Differentiation and Function:

    • Tartrate-Resistant Acid Phosphatase (TRAP) Staining: TRAP is a hallmark enzyme of osteoclasts. Differentiated cells are fixed and stained for TRAP activity. The number of TRAP-positive multinucleated cells (MNCs) with three or more nuclei is counted to quantify osteoclast formation.

    • Pit Resorption Assay: To assess osteoclast function, cells are seeded on a resorbable substrate such as dentin slices or calcium phosphate-coated plates. After a period of culture, the cells are removed, and the resorbed pit area is visualized and quantified using microscopy.

    • Gene Expression Analysis (RT-qPCR): The expression of key osteoclastogenic marker genes such as Acp5 (TRAP), Ctsk (Cathepsin K), Nfatc1 (Nuclear factor of activated T-cells, cytoplasmic 1), and Dcstamp (Dendritic cell-specific transmembrane protein) can be quantified.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways in bone metabolism and a general experimental workflow for evaluating the effects of a compound like this compound.

G cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Mesenchymal Stem Cell Mesenchymal Stem Cell Pre-osteoblast Pre-osteoblast Mesenchymal Stem Cell->Pre-osteoblast Differentiation Mature Osteoblast Mature Osteoblast Pre-osteoblast->Mature Osteoblast Maturation Bone Formation Bone Formation Mature Osteoblast->Bone Formation Mature Osteoclast Mature Osteoclast Hematopoietic Stem Cell Hematopoietic Stem Cell Pre-osteoclast Pre-osteoclast Hematopoietic Stem Cell->Pre-osteoclast Differentiation Pre-osteoclast->Mature Osteoclast Fusion Bone Resorption Bone Resorption Mature Osteoclast->Bone Resorption

Caption: Overview of Osteoblast and Osteoclast Lineages.

G cluster_workflow In Vitro Evaluation of this compound cluster_osteo_assays Osteoblast Assays cluster_clast_assays Osteoclast Assays Osteoblast Precursors Osteoblast Precursors This compound Treatment This compound Treatment Osteoblast Precursors->this compound Treatment Osteoclast Precursors Osteoclast Precursors Osteoclast Precursors->this compound Treatment ALP Activity ALP Activity This compound Treatment->ALP Activity Mineralization Mineralization This compound Treatment->Mineralization Gene Expression Gene Expression This compound Treatment->Gene Expression TRAP Staining TRAP Staining This compound Treatment->TRAP Staining Pit Resorption Pit Resorption This compound Treatment->Pit Resorption Gene Expression Gene Expression This compound Treatment->Gene Expression

Caption: Experimental Workflow for In Vitro Studies.

G Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL OPG OPG Osteoblast->OPG RANK RANK RANKL->RANK Binds OPG->RANKL Inhibits Binding Osteoclast Precursor Osteoclast Precursor Osteoclast Differentiation Osteoclast Differentiation RANK->Osteoclast Differentiation Promotes

Caption: The RANKL/OPG Signaling Pathway in Bone Remodeling.

References

Organophosphorus Compounds: A Technical Guide to Non-Anticholinesterase Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphorus (OP) compounds are a broad class of chemicals predominantly recognized for their potent inhibition of acetylcholinesterase (AChE), the mechanism underlying their acute toxicity as pesticides and nerve agents. However, a growing body of evidence reveals that these compounds elicit a range of biological effects through non-anticholinesterase pathways. These alternative mechanisms are critical for understanding the full toxicological profile of OPs, including chronic and delayed neuropathies, as well as for exploring their therapeutic potential in areas such as oncology. This technical guide provides an in-depth examination of the core non-AChE activities of organophosphorus compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Organophosphate-Induced Delayed Neuropathy (OPIDN)

One of the most well-documented non-cholinergic toxicities of certain organophosphorus compounds is Organophosphate-Induced Delayed Neuropathy (OPIDN), also known as Organophosphate-Induced Delayed Polyneuropathy (OPIDP). This condition is characterized by the degeneration of long axons in the central and peripheral nervous systems, with clinical signs appearing approximately 2-3 weeks after exposure.[1]

The molecular target for OPIDN is Neuropathy Target Esterase (NTE), a serine hydrolase located on the cytoplasmic face of the endoplasmic reticulum.[2][3] The initiation of OPIDN is a two-step process: the inhibition of NTE and the subsequent "aging" of the phosphorylated enzyme, which involves the loss of an alkyl group bound to the enzyme.[1] For OPIDN to occur, greater than 70% of NTE activity must be inhibited.[1][4]

Quantitative Data: NTE Inhibition by Organophosphorus Compounds

The neuropathic potential of an OP compound is related to its ability to inhibit NTE. The following table summarizes the inhibitory activity of various OPs on NTE.

CompoundDescriptionNTE Inhibition Threshold for OPIDNKey Findings
MipafoxA neuropathic OP.Dosages ≥ 10 mg/kg leading to ≥ 67-73% NTE inhibition in rat brain and spinal cord produced severe neuropathy.[5]Used as a selective inhibitor to define NTE activity in assays.[6]
Tri-ortho-cresyl phosphate (TOCP)A classic OPIDN-inducing agent.A single oral dose of 500 mg/kg is sufficient to induce prominent lesions in hens.[1]Caused historical outbreaks of paralysis known as "Ginger Jake paralysis".[7]
MethamidophosCan cause OPIDP in humans and hens.Minimal neuropathic doses correlated with >80% NTE inhibition in nervous tissues.[8]Exhibits both protective and promotional effects on OPIDP depending on the dose.[8]
Phenyl saligenin phosphate (PSP)A neuropathic OP.A 3 µM concentration resulted in almost complete inhibition of NTE in N2a neuroblastoma cells.[9]Used in experimental models to study OPIDN.[3]
Phosphinates, Carbamates, Sulfonyl halidesNon-neuropathic NTE inhibitors.Inhibit NTE but do not cause OPIDN; can be protective if administered before a neuropathic OP.[1]Their interaction with NTE does not lead to the "aging" process required for OPIDN.[10]
Experimental Protocol: Neuropathy Target Esterase (NTE) Assay

The NTE assay is crucial for assessing the OPIDN potential of a compound. The standard method is a colorimetric assay based on the differential inhibition of phenyl valerate hydrolysis.[11][12][13]

Objective: To determine the level of NTE activity in a given sample (e.g., brain homogenate, cultured cells).

Principle: NTE activity is defined as the portion of phenyl valerate hydrolysis that is resistant to a non-neuropathic inhibitor (e.g., paraoxon) but sensitive to a neuropathic inhibitor (e.g., mipafox).[6]

Materials:

  • Tissue homogenate or cell lysate

  • Tris buffer (pH 8.0)

  • Phenyl valerate (substrate)

  • Paraoxon (non-neuropathic inhibitor)

  • Mipafox (neuropathic inhibitor)

  • 4-aminoantipyrine

  • Potassium ferricyanide

  • Sodium dodecyl sulfate (SDS)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize brain tissue or lyse cells in Tris buffer.

  • Inhibition: Divide the sample into three sets of tubes:

    • Total Esterase Activity: Add buffer only.

    • Paraoxon-Resistant Activity: Add paraoxon to a final concentration of 40 µM.

    • Paraoxon and Mipafox-Resistant Activity: Add paraoxon (40 µM) and mipafox (50 µM).

  • Incubation: Incubate all tubes at 37°C for 20 minutes to allow for enzyme inhibition.

  • Substrate Addition: Add phenyl valerate to all tubes and incubate at 37°C for a defined period (e.g., 20 minutes) to allow for hydrolysis.

  • Color Development: Stop the reaction and develop the color by adding 4-aminoantipyrine and potassium ferricyanide in the presence of SDS. This reaction forms a chromophore from the phenol produced by phenyl valerate hydrolysis.[12]

  • Measurement: Measure the absorbance of the solution at 490 nm (note: the wavelength maximum shifts in the presence of SDS).[12]

  • Calculation:

    • Calculate the paraoxon-resistant esterase activity.

    • Calculate the paraoxon and mipafox-resistant esterase activity.

    • NTE activity is the difference between these two values.

Experimental Workflow: Assessment of OPIDN in Hens

The adult hen is the accepted animal model for studying OPIDN.[3]

OPIDN_Assessment_Workflow start Start: Hen Acclimatization dosing Dosing with Test OP (Oral or IM) start->dosing clinical_obs Clinical Observation (Daily for 21 days) - Ataxia, paralysis dosing->clinical_obs nte_assay NTE Activity Assay (Brain, Spinal Cord) - 24-48h post-dose dosing->nte_assay histopath Histopathology (21 days post-dose) - Perfusion fixation - Nerve tissue processing clinical_obs->histopath data_analysis Data Analysis - Correlate NTE inhibition with clinical signs and axonal degeneration nte_assay->data_analysis histopath->data_analysis end_point End Point: OPIDN Potential Determined data_analysis->end_point

Workflow for assessing OPIDN potential in hens.

Oxidative Stress

A significant body of research indicates that organophosphorus compounds induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[14][15] This mechanism is independent of AChE inhibition and contributes to cellular damage, including lipid peroxidation and mitochondrial dysfunction.[14]

Signaling Pathway: OP-Induced Oxidative Stress

Oxidative_Stress_Pathway OP Organophosphorus Compound Mito Mitochondrial Dysfunction OP->Mito Antioxidant_Dep Antioxidant Enzyme Depletion (e.g., SOD, CAT) OP->Antioxidant_Dep ROS Increased ROS (Reactive Oxygen Species) Mito->ROS Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Cell_Damage Cellular Damage and Apoptosis ROS->Cell_Damage Lipid_Perox->Cell_Damage Antioxidant_Dep->ROS

OP compounds induce oxidative stress leading to cellular damage.

Quantitative Data: Markers of Oxidative Stress
CompoundModel SystemDose/ConcentrationMarkerResult
Parathion/ParaoxonRat Precision-Cut Lung Slices1500 µmol/LIntracellular GSHReduced to 49% and 17% of control, respectively.[16]
Malathion/MalaoxonRat Precision-Cut Lung Slices1500 µmol/LIntracellular GSHReduced to 51% and 30% of control, respectively.[16]
DimethoateRatsNot specifiedMalondialdehyde (MDA)Significant increase, indicating lipid peroxidation.[15]
Experimental Protocol: Measurement of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring lipid peroxidation.

Objective: To quantify malondialdehyde (MDA), a major product of lipid peroxidation, in a biological sample.

Materials:

  • Tissue homogenate or cell lysate

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer containing BHT.

  • Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to collect the supernatant.

  • Reaction with TBA: Add TBA solution to the supernatant and heat at 95-100°C for a specified time (e.g., 60 minutes). This reaction forms a pink-colored adduct with MDA.

  • Cooling and Measurement: Cool the samples and measure the absorbance at 532 nm or fluorescence at an excitation/emission of 530/550 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Organophosphorus compounds can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38-MAPK pathways.[17] This activation is often linked to OP-induced oxidative stress and can lead to either cell survival or apoptosis, depending on the specific OP, cell type, and exposure conditions.[17][18]

Signaling Pathway: OP-Induced MAPK Activation

MAPK_Pathway OP Organophosphorus Compound ROS Oxidative Stress (ROS) OP->ROS ASK1 ASK1 ROS->ASK1 MKKs MKK3/4/6/7 ASK1->MKKs JNK JNK MKKs->JNK p38 p38-MAPK MKKs->p38 Apoptosis Apoptosis JNK->Apoptosis Survival Cell Survival JNK->Survival p38->Apoptosis

OPs can activate JNK and p38-MAPK pathways via oxidative stress.

Quantitative Data: OP Effects on MAPK Signaling
CompoundModel SystemDose/ConcentrationPathwayResult
ParaoxonSH-SY5Y cells100 µMMAPKElevated activity.[18][19]
Phenyl saligenin phosphateSH-SY5Y cells0.01 - 1.0 µMMAPKInhibited activation.[18][19]
OmethoateICR male mice2 mg/kg (60 days)p38-MAPK, NF-κBIncreased expression levels.[18]
Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

Western blotting is a standard technique to assess the activation of MAPK pathways by detecting the phosphorylated (active) forms of the kinases.[20][21]

Objective: To determine the levels of phosphorylated and total ERK, JNK, and p38-MAPK in cells or tissues following OP exposure.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (specific for phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each sample.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody for the total form of the MAPK to normalize the data.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total MAPK.[21]

Direct Interactions with Receptors and Ion Channels

Some organophosphorus compounds can directly interact with neuronal receptors and ion channels, a mechanism that is independent of AChE inhibition. Notably, effects on nicotinic acetylcholine receptors (nAChRs) have been reported.[10][15]

Quantitative Data: OP Inhibition of Nicotinic Acetylcholine Receptors
CompoundReceptor TypeModel SystemIC50Key Finding
Parathion-ethylα4β2 nAChRXenopus laevis oocytesMicromolar rangePotency of inhibition increased with higher agonist (ACh) concentrations.[15][22]
Chlorpyrifosα4β2 nAChRXenopus laevis oocytesMicromolar rangeInhibits nAChRs non-competitively.[15]
Disulfotonα4β2 nAChRXenopus laevis oocytesMicromolar rangeSome OPs inhibit nAChRs more potently than AChE.[15]
Ecothiopate & VXnAChR ion channelMouse muscle endplates1-50 µMAct as open-channel blockers in a voltage- and concentration-dependent manner.[10]
Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes

This electrophysiological technique is used to study the effects of compounds on ion channels expressed in Xenopus laevis oocytes.

Objective: To measure the effect of an OP compound on the ion current mediated by a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes injected with cRNA for the desired nAChR subunits (e.g., α4 and β2)

  • Two-electrode voltage clamp setup (voltage and current electrodes, amplifier, data acquisition system)

  • Perfusion system

  • Agonist solution (e.g., acetylcholine)

  • Test compound solution (OP dissolved in the agonist solution)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and inject them with cRNA encoding the nAChR subunits. Incubate the oocytes for several days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with a solution containing the agonist (acetylcholine) to elicit an inward current.

  • Compound Application: Co-apply the organophosphorus compound with the agonist and record the change in the current.[22]

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the OP compound to determine the percentage of inhibition. Construct concentration-response curves to calculate the IC50 value.

Neuroinflammation

Exposure to organophosphorus compounds can trigger a robust inflammatory response in the central nervous system, characterized by the upregulation of pro-inflammatory cytokines and other inflammatory mediators.[23] This neuroinflammatory response can occur even with low-level exposure that does not cause significant AChE inhibition and may contribute to the long-term neurological consequences of OP exposure.[23]

Quantitative Data: OP-Induced Cytokine Upregulation
CompoundModel SystemDose/ConcentrationCytokineResult
SomanRat Brain1.6 x LD50 (180 µg/kg)TNF-α, IL-1β, IL-6 mRNASignificant upregulation 2-6 hours post-exposure.[14]
SomanRat BrainNot specifiedIL-1α, IL-1β, IL-6, TNF-α proteinSignificant increase in piriform cortex, hippocampus, and thalamus up to 72 hours post-exposure.[2][24]
ParathionDifferentiated THP-1 cells (human macrophages)100 µMTNF-α, IL-1β mRNAUpregulation.[25]
ChlorpyrifosDifferentiated THP-1 cells100 µMTNF-α, IL-1β mRNAUpregulation.[25]
DiazinonDifferentiated THP-1 cells100 µMTNF-α, IL-1β mRNAUpregulation.[25]
Various OPsFlower workers (human)Chronic exposureIFN-γ, TNF-α, IL-6Higher OP metabolite levels associated with decreased pro-inflammatory cytokines and increased anti-inflammatory IL-10, suggesting immune imbalance.[26][27]
Experimental Protocol: Multiplex Immunoassay for Cytokine Quantification

Multiplex bead-based immunoassays are an efficient method to simultaneously measure the concentrations of multiple cytokines in a small sample volume.

Objective: To quantify the levels of various cytokines in brain tissue lysates or serum following OP exposure.

Materials:

  • Tissue lysate or serum sample

  • Multiplex cytokine assay kit (containing antibody-conjugated beads, detection antibodies, and standards)

  • Luminex or similar multiplex assay system

Procedure:

  • Sample Preparation: Prepare tissue lysates or collect serum from control and OP-exposed animals.

  • Assay Procedure (as per manufacturer's instructions):

    • Add the antibody-conjugated beads to a 96-well plate.

    • Add standards and samples to the wells and incubate to allow the cytokines to bind to the beads.

    • Wash the beads and add a cocktail of biotinylated detection antibodies. Incubate to form a sandwich immunoassay.

    • Wash the beads and add streptavidin-phycoerythrin (SAPE). Incubate to bind to the biotinylated detection antibodies.

    • Wash the beads and resuspend in assay buffer.

  • Data Acquisition: Acquire data on a multiplex assay system, which will differentiate the beads by their color and quantify the amount of bound cytokine by the fluorescence intensity of SAPE.

  • Data Analysis: Generate standard curves for each cytokine and use them to calculate the concentration of each cytokine in the samples.

Anticancer Activity

Certain organophosphorus compounds, such as cyclophosphamide, are used as chemotherapeutic agents. Their mechanism of action is not related to cholinesterase inhibition but rather to their ability to act as DNA alkylating agents, leading to cancer cell death.[28][29]

Mechanism of Action: Cyclophosphamide

Cyclophosphamide_MoA CP_prodrug Cyclophosphamide (Prodrug) Liver_metabolism Liver Cytochrome P450 Metabolism CP_prodrug->Liver_metabolism Active_metabolite Active Metabolites (Phosphoramide Mustard, Acrolein) Liver_metabolism->Active_metabolite DNA_crosslinking DNA Cross-linking (at Guanine N-7) Active_metabolite->DNA_crosslinking Apoptosis Cell Apoptosis DNA_crosslinking->Apoptosis

Mechanism of action of the anticancer drug cyclophosphamide.

Cyclophosphamide is a prodrug that is activated by cytochrome P450 enzymes in the liver to its active metabolite, phosphoramide mustard.[28][29] This metabolite forms irreversible cross-links within and between DNA strands, primarily at the N-7 position of guanine.[23] This DNA damage disrupts DNA replication and transcription, ultimately leading to apoptosis of the cancer cell.[28]

Conclusion

The biological activities of organophosphorus compounds extend far beyond their well-known inhibition of acetylcholinesterase. The non-anticholinesterase mechanisms, including the induction of delayed neuropathy via NTE inhibition, oxidative stress, modulation of MAPK signaling, direct interactions with receptors and ion channels, neuroinflammation, and anticancer effects, are of profound importance in both toxicology and pharmacology. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the comprehensive risk assessment of these compounds and for the development of novel therapeutic agents. The continued investigation into these non-cholinergic activities will undoubtedly unveil further complexities in the interaction of organophosphorus compounds with biological systems.

References

Initial Findings on Dimephosphon for Acidosis Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimephosphon (dimethyl-oxo-butylphosphonyl-dimethylate) is an organophosphorus compound with a unique mechanism of action for the correction of acidosis. Unlike traditional buffering agents that act via direct chemical neutralization, this compound appears to modulate the body's own metabolic pathways to restore acid-base balance.[1] Its antiacidotic effects are attributed to the activation of renal and pulmonary regulatory mechanisms, enhancement of intra-organ blood flow, and improvement of tissue metabolism.[2][3] This document provides a comprehensive overview of the initial findings on this compound's efficacy in treating acidosis, detailing its proposed mechanism of action, summarizing available quantitative data, and outlining experimental protocols from preclinical and clinical studies.

Mechanism of Action

This compound's primary antiacidotic effect is not through direct neutralization of excess acids but by activating the body's metabolic regulatory systems.[1] The proposed mechanisms include:

  • Activation of Renal and Pulmonary Compensation: this compound intensifies the body's natural mechanisms for regulating acid-base status through the kidneys and lungs.[3]

  • Metabolic Shift: It has been shown to reduce the levels of lactic and pyruvic acids in brain tissue, suggesting an influence on cellular metabolism and a shift away from anaerobic glycolysis.[3]

  • Antioxidant and Membrane-Stabilizing Effects: A key aspect of this compound's action is its ability to reduce lipid peroxidation and enhance the antioxidant activity of platelets.[2] This is significant as acidosis can be both a cause and a consequence of oxidative stress.

Signaling Pathways

While the precise molecular targets of this compound in acidosis are not fully elucidated, its known antioxidant properties suggest an interaction with cellular redox signaling pathways. Acidosis is known to exacerbate oxidative neuronal death by impairing antioxidant enzyme function and increasing intracellular free iron.[4] this compound's ability to increase levels of total mercapto groups and glutathione, particularly the oxidized form, points towards its role in modulating the cellular redox state. This antioxidant activity may counteract the pro-oxidant state induced by acidosis.

cluster_Acidosis Acidosis cluster_this compound This compound Action cluster_Outcome Cellular Outcome Acidosis Metabolic Acidosis (Increased H+) OxidativeStress Increased Oxidative Stress (ROS Production) Acidosis->OxidativeStress ImpairedEnzymes Impaired Antioxidant Enzyme Function OxidativeStress->ImpairedEnzymes CellProtection Cellular Protection ImpairedEnzymes->CellProtection This compound This compound AntioxidantPathways Modulation of Antioxidant Pathways This compound->AntioxidantPathways Glutathione Increased Glutathione & Mercapto Groups AntioxidantPathways->Glutathione ReducedPeroxidation Reduced Lipid Peroxidation AntioxidantPathways->ReducedPeroxidation RestoredBalance Restoration of Redox Homeostasis Glutathione->RestoredBalance ReducedPeroxidation->RestoredBalance RestoredBalance->CellProtection

Proposed Antioxidant Mechanism of this compound in Acidosis.

Quantitative Data from Preclinical and Clinical Studies

The available data on this compound's efficacy in treating acidosis comes primarily from Russian-language publications. While these studies indicate positive outcomes, the presentation of quantitative data is not always standardized. The following tables summarize the available numerical findings.

Table 1: Clinical Studies in Pediatric Patients with Acidosis
Study PopulationInterventionKey FindingsReference
Children with influenza and ARVISingle dose of this compoundWithin 3 hours: Increased blood pH, decreased base deficit, and reduced pCO2.[1]
Children with acute pneumoniaThis compound included in complex therapyFaster normalization of acid-base status, reduced fever duration, and quicker clinical recovery compared to control.[1]
Table 2: Clinical Study in Patients with Autoimmune Thyroiditis and Respiratory Acidosis
ParameterBefore Treatment (Mean ± SEM)After this compound TreatmentReference
Blood pH7.34 ± 0.009Normalization observed[5]
pCO2 (kPa)5.9 ± 0.2Normalization observed[5]
Table 3: Preclinical Studies on Mitochondrial Respiration
ParameterControl (nmol O2/min/mg protein)This compound Treated (nmol O2/min/mg protein)% ChangeReference
Cytochromes c and c10.537 ± 0.0200.722 ± 0.020+34.5%[5]
Cytochromes a and a30.415 ± 0.0240.550 ± 0.017+32.5%[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of this compound in acidosis models are not extensively published. However, based on the available literature, the following methodologies have been described.

Animal Models of Acidosis
  • Alloxan-Induced Diabetes: this compound's effect on acid-base balance was studied in a model of alloxan-induced diabetes, which is known to cause metabolic acidosis.[1] The specific protocol for alloxan administration and subsequent this compound treatment is not detailed in the available sources.

  • Ammonium Chloride-Induced Metabolic Acidosis in Rats: A common method to induce chronic metabolic acidosis in rats involves the replacement of drinking water with a 0.28 M solution of ammonium chloride for several days.[6] While not directly testing this compound, this model is relevant for future studies.

cluster_Induction Acidosis Induction Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase AnimalModel Animal Model (e.g., Wistar Rats) NH4Cl Administration of Ammonium Chloride (0.28 M) in drinking water AnimalModel->NH4Cl Duration Duration: Several days to weeks NH4Cl->Duration Grouping Animal Grouping: Control vs. This compound-treated Duration->Grouping DimephosphonAdmin This compound Administration (Dosage and route to be determined) Grouping->DimephosphonAdmin BloodSampling Blood Sampling for Acid-Base Analysis (pH, pCO2, HCO3-) DimephosphonAdmin->BloodSampling TissueAnalysis Tissue Analysis (e.g., brain for lactic/pyruvic acid) DimephosphonAdmin->TissueAnalysis BiochemicalAssays Biochemical Assays (Antioxidant enzymes, lipid peroxidation) DimephosphonAdmin->BiochemicalAssays

General Workflow for a Preclinical Study of this compound in an Acidosis Model.
Clinical Study Designs

  • Traumatic Brain Injury (TBI): In a large study involving 2324 patients with severe TBI, this compound was included in the treatment regimen. The study reported a significant reduction in mortality.[3] The exact dosing and administration protocol for acidosis correction were not specified.

  • Pediatric Infections: In children with influenza and ARVI, this compound was administered orally. A notable improvement in acid-base parameters was observed after a single dose.[1]

Discussion and Future Directions

The initial findings on this compound for the treatment of acidosis are promising, particularly its novel mechanism of action that leverages the body's own regulatory systems. The antioxidant properties of this compound may offer additional therapeutic benefits, especially in conditions where acidosis and oxidative stress are intertwined.

However, there is a clear need for more rigorous and well-documented studies. Future research should focus on:

  • Quantitative Clinical Trials: Conducting randomized controlled trials with standardized data collection to precisely quantify the effects of this compound on blood pH, bicarbonate levels, base excess, and other relevant biomarkers of acidosis in various patient populations.

  • Dose-Response Studies: Establishing optimal dosing regimens for different types of acidosis and patient demographics.

  • Elucidation of Molecular Mechanisms: Utilizing modern molecular biology techniques to identify the specific signaling pathways and molecular targets of this compound in correcting acidosis.

  • Detailed Preclinical Protocols: Publishing detailed, reproducible experimental protocols for the use of this compound in various animal models of acidosis.

Conclusion

This compound presents a potentially valuable therapeutic option for the management of acidosis, with a mechanism that goes beyond simple pH buffering. The existing data, though limited in its quantitative detail, supports its antiacidotic effects. Further research is warranted to fully characterize its clinical efficacy, safety profile, and underlying molecular mechanisms. This will be crucial for its potential integration into mainstream clinical practice for the treatment of acidosis.

References

Methodological & Application

Application Notes and Protocols for In Vivo Rat Studies with Dimephosphon

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals conducting in vivo studies in rats to investigate the therapeutic potential of Dimephosphon. The protocols outlined below are based on established experimental models.

Core Applications

This compound, an organophosphorus compound, has demonstrated a range of biological activities in preclinical rat models, including:

  • Osteoprotective Effects: Mitigation of bone loss in steroid-induced osteoporosis.

  • Antioxidant Activity: Reduction of oxidative stress by modulating glutathione metabolism and decreasing lipid peroxidation.

  • Lymphotropic Effects: Stimulation of the lymphatic system.

Data Presentation

The following tables summarize quantitative data from key in vivo rat studies involving this compound.

Table 1: this compound in a Rat Model of Steroid-Induced Osteoporosis

ParameterGroupDosage/TreatmentDurationKey Findings
Osteoporosis Induction Prednisolone50 mg/kg/day (oral)14 daysIncreased urinary levels of oxyproline, calcium, and inorganic phosphates, indicating bone resorption.
This compound Treatment This compound208 mg/kg10 days (following prednisolone)Normalized urinary excretion of hydroxyproline and reduced levels of dienic conjugates.[1]
Blood Calcium This compoundNot specifiedNot specifiedNormalized blood calcium levels.[1][2]
Body Weight This compoundNot specifiedNot specifiedNormalized body weight.[1][2]

Table 2: Antioxidant Effects of this compound in Rats

ParameterTreatmentDosageDurationObserved Effect
Glutathione Levels This compoundNot specified7 days (per os)Increased blood levels of total mercapto groups and glutathione.
Lipid Peroxidation This compoundNot specified7 days (per os)Reduced blood concentration of lipid peroxidation products.

Experimental Protocols

Steroid-Induced Osteoporosis Rat Model

This protocol describes the induction of osteoporosis in rats using prednisolone and subsequent treatment with this compound to evaluate its osteoprotective effects.[1][2]

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Prednisolone

  • This compound

  • Vehicle for drug administration (e.g., corn oil, sterile water)

  • Oral gavage needles (16-18 gauge, 2-3 inches in length)

  • Metabolic cages for urine collection

  • Assay kits for measuring urinary oxyproline, calcium, and inorganic phosphates

  • Assay kits for measuring blood calcium

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Osteoporosis Induction:

    • Administer prednisolone at a dose of 50 mg/kg body weight daily for 14 consecutive days.[2]

    • The administration should be performed via oral gavage.

  • This compound Treatment:

    • Following the 14-day prednisolone treatment, divide the rats into treatment and control groups.

    • Administer this compound at a dose of 208 mg/kg body weight daily for 10 days via oral gavage.[1]

    • The control group should receive the vehicle used for this compound administration.

  • Sample Collection and Analysis:

    • Throughout the study, collect 24-hour urine samples using metabolic cages at predetermined time points (e.g., baseline, after prednisolone treatment, after this compound treatment).

    • At the end of the treatment period, collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).

    • Analyze urine samples for levels of oxyproline, calcium, and inorganic phosphates.

    • Analyze serum or plasma for calcium concentration.

  • Data Analysis: Compare the measured parameters between the different treatment groups using appropriate statistical methods.

Oral Gavage Administration Protocol for Rats

This protocol provides a detailed procedure for the oral administration of substances to rats using a gavage needle.[3][4][5][6][7]

Materials:

  • Rat restraint device (optional)

  • Appropriately sized oral gavage needle (16-18 gauge for adult rats)

  • Syringe

  • Substance to be administered

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and body. The head and body should be aligned vertically to straighten the esophagus.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.

  • Needle Insertion:

    • Insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Gently advance the needle along the roof of the mouth towards the esophagus. The rat should swallow as the tube passes.

    • Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.

  • Substance Administration: Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly administer the substance from the syringe.

  • Needle Removal: After administration, gently and slowly withdraw the gavage needle.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

Mandatory Visualizations

Signaling Pathway of this compound's Antioxidant Action

Dimephosphon_Antioxidant_Pathway This compound This compound Lipid_Peroxidation Lipid Peroxidation (e.g., Malondialdehyde) This compound->Lipid_Peroxidation reduces GSH_Metabolism Glutathione (GSH) Metabolism This compound->GSH_Metabolism modulates Antioxidant_Defense Enhanced Antioxidant Defense This compound->Antioxidant_Defense leads to Oxidative_Stress Oxidative Stress (e.g., from Prednisolone) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS ROS->Lipid_Peroxidation induces Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage causes GSH Reduced Glutathione (GSH) GSH_Metabolism->GSH increases GSH->ROS neutralizes GSSG Oxidized Glutathione (GSSG) GSH->GSSG is oxidized to Antioxidant_Defense->Cellular_Damage prevents

Caption: this compound's antioxidant signaling pathway.

Experimental Workflow for Steroid-Induced Osteoporosis Study

Osteoporosis_Workflow Start Start: Select Male Wistar Rats Acclimation Acclimation (1 week) Start->Acclimation Induction Osteoporosis Induction: Prednisolone (50 mg/kg/day, oral) for 14 days Acclimation->Induction Grouping Randomly Divide into Groups Induction->Grouping Control Control Group: Vehicle Administration for 10 days Grouping->Control Treatment Treatment Group: This compound (208 mg/kg/day, oral) for 10 days Grouping->Treatment Urine_Collection 24h Urine Collection Control->Urine_Collection Blood_Collection Blood Collection (at endpoint) Control->Blood_Collection Treatment->Urine_Collection Treatment->Blood_Collection Urine_Analysis Urine Analysis: - Oxyproline - Calcium - Inorganic Phosphates Urine_Collection->Urine_Analysis Blood_Analysis Blood Analysis: - Serum Calcium Blood_Collection->Blood_Analysis Data_Analysis Statistical Analysis and Comparison Urine_Analysis->Data_Analysis Blood_Analysis->Data_Analysis End End of Study Data_Analysis->End

Caption: Experimental workflow for the rat osteoporosis study.

References

Application Notes and Protocols for Dimephosphon in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon is an organophosphorus compound that has garnered interest in neuroscience research for its potential neuroprotective properties. Its multifaceted mechanism of action, including antioxidant, anti-inflammatory, and membrane-stabilizing effects, makes it a candidate for investigation in various neurological disorders. These application notes provide a comprehensive guide for utilizing this compound in preclinical neuroscience research, detailing its proposed mechanisms of action and providing adaptable experimental protocols for in vitro and in vivo studies.

Proposed Mechanisms of Action in a Neuroscience Context

This compound is thought to exert its neuroprotective effects through several interconnected pathways. The following diagram illustrates the proposed signaling cascades that may be modulated by this compound, leading to neuronal protection.

cluster_stress Cellular Stressors (e.g., Ischemia, TBI, Excitotoxicity) cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_outcome Cellular Outcomes stress Oxidative Stress Neuroinflammation Glutamate Excitotoxicity ros Reduced ROS Production inflammation Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) mitochondria Mitochondrial Stabilization (Enhanced membrane potential, Reduced Ca2+ overload) nmda Modulation of NMDA Receptor Activity This compound This compound This compound->ros Scavenges ROS antioxidant Increased Antioxidant Enzyme Activity (e.g., SOD, GPx) This compound->antioxidant Upregulates This compound->inflammation Inhibits This compound->mitochondria Stabilizes This compound->nmda Modulates apoptosis Reduced Neuronal Apoptosis ros->apoptosis Leads to inflammation->apoptosis Leads to mitochondria->apoptosis Prevents nmda->apoptosis Reduces excitotoxicity-induced survival Increased Neuronal Survival

Caption: Proposed neuroprotective signaling pathways of this compound.

Quantitative Data Summary

Direct quantitative data for this compound in preclinical neuroscience research is limited in publicly available literature. However, data from related compounds and general neuroprotective agents can inform experimental design. The following tables provide suggested starting concentrations and dosages for this compound, which should be optimized for specific experimental models.

Table 1: Suggested In Vitro Concentrations for this compound

Cell TypeModel of NeurotoxicitySuggested Concentration Range (µM)Key Outcome Measures
Primary Cortical NeuronsGlutamate Excitotoxicity1 - 100Cell viability (MTT, LDH), Apoptosis (Caspase-3)
SH-SY5Y NeuroblastomaOxidative Stress (H₂O₂)1 - 100ROS levels (DCFH-DA), Mitochondrial membrane potential
BV-2 MicrogliaInflammation (LPS)1 - 50Nitric oxide (Griess assay), Cytokine levels (ELISA)

Table 2: Suggested In Vivo Dosages for this compound

Animal ModelNeurological ConditionSuggested Dosage Range (mg/kg)Route of AdministrationKey Outcome Measures
RatTraumatic Brain Injury (TBI)50 - 100Intraperitoneal (i.p.)Neurological deficit score, Lesion volume, Brain edema
RatCerebral Ischemia (MCAO)50 - 100Intravenous (i.v.)Infarct volume, Neurological score, Behavioral tests
MouseNeuroinflammation (LPS model)25 - 75Oral gavage (p.o.)Pro-inflammatory cytokine levels in brain tissue, Microglial activation

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the neuroprotective effects of this compound.

In Vitro Neuroprotection Against Glutamate Excitotoxicity

This protocol assesses the ability of this compound to protect primary neurons from glutamate-induced cell death.

Experimental Workflow:

culture Culture primary cortical neurons pretreat Pre-treat with this compound (1-100 µM) for 2 hours culture->pretreat glutamate Induce excitotoxicity with glutamate (e.g., 100 µM) for 15-30 minutes pretreat->glutamate wash Wash and replace with fresh medium glutamate->wash incubate Incubate for 24 hours wash->incubate assess Assess cell viability (MTT, LDH assays) incubate->assess

Caption: Workflow for in vitro glutamate excitotoxicity assay.

Methodology:

  • Cell Culture: Culture primary cortical neurons from embryonic day 18 (E18) rat or mouse pups on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.

  • This compound Treatment: After 7-10 days in vitro, pre-treat the neurons with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

  • Glutamate Exposure: Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 15-30 minutes.

  • Wash and Incubation: Remove the glutamate-containing medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and replace with fresh culture medium. Incubate for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit.

In Vivo Neuroprotection in a Rat Model of Traumatic Brain Injury (TBI)

This protocol evaluates the neuroprotective efficacy of this compound in a controlled cortical impact (CCI) model of TBI.

Experimental Workflow:

tbi Induce TBI in rats (Controlled Cortical Impact) treat Administer this compound (e.g., 80 mg/kg, i.p.) at 30 min post-TBI tbi->treat monitor Monitor neurological function daily for 7 days treat->monitor euthanize Euthanize at 7 days post-TBI monitor->euthanize analyze Analyze brain tissue for lesion volume and biochemical markers euthanize->analyze

Caption: Workflow for in vivo TBI study.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g). Anesthetize the animals and perform a craniotomy over the desired cortical region.

  • TBI Induction: Induce a moderate TBI using a controlled cortical impact device.

  • This compound Administration: Administer this compound (e.g., 80 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection at 30 minutes post-injury.

  • Neurological Assessment: Evaluate neurological function daily using a neurological severity score (NSS).

  • Tissue Collection and Analysis: At 7 days post-TBI, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Lesion Volume: Section the brain and stain with cresyl violet to determine the lesion volume.

    • Biochemical Analysis: Collect fresh brain tissue from a separate cohort of animals to measure markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., TNF-α, IL-1β) using ELISA or western blotting.

Assessment of Antioxidant Activity in Neuronal Cells

This protocol measures the ability of this compound to reduce reactive oxygen species (ROS) in SH-SY5Y cells.

Methodology:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS. Differentiate the cells with retinoic acid (10 µM) for 5-7 days.

  • This compound Treatment: Pre-treat the differentiated cells with this compound (1-100 µM) for 24 hours.

  • Oxidative Stress Induction: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM for 1 hour.

  • ROS Measurement:

    • Wash the cells with PBS.

    • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

    • Measure the fluorescence intensity using a fluorescence plate reader or microscope.

Evaluation of Anti-Inflammatory Effects in Microglia

This protocol assesses the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.

Methodology:

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS.

  • This compound Treatment: Pre-treat the cells with this compound (1-50 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Nitric Oxide Measurement:

    • Collect the culture supernatant.

    • Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent. Measure absorbance at 540 nm.

Concluding Remarks

The provided application notes and protocols offer a framework for investigating the neuroprotective potential of this compound. Researchers should note that the suggested concentrations and dosages are starting points and may require optimization for specific experimental conditions and models. The multifaceted nature of this compound's proposed mechanisms of action warrants a comprehensive evaluation using a combination of in vitro and in vivo models to fully elucidate its therapeutic potential in neuroscience.

Application Notes and Protocols for Dimephosphon Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon is an organophosphorus compound with demonstrated neuroprotective and anti-inflammatory properties in various preclinical studies. This document provides detailed application notes and standardized protocols for the administration of this compound to common animal models, facilitating reproducible and comparable research outcomes. The protocols outlined below cover oral, intraperitoneal, and intravenous routes of administration for rats and mice, as well as a specialized protocol for endolumbar perfusion in a canine model, which may be adapted for other large animal models.

Data Presentation: Dosage and Administration Parameters

Due to a lack of publicly available pharmacokinetic data for this compound, the following table provides a template for researchers to record and compare key parameters from their own studies. It is recommended to perform pilot studies to determine the optimal dosage and pharmacokinetic profile for your specific animal model and experimental conditions.

Table 1: Template for Recording this compound Dosage and Pharmacokinetic Data

Animal ModelAdministration RouteDosage (mg/kg)VehicleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference/Study ID
Rat (Sprague-Dawley)Oral (gavage)User-definede.g., Saline, WaterUser-definedUser-definedUser-definedUser-definedUser-defined
Mouse (C57BL/6)Oral (gavage)User-definede.g., Saline, WaterUser-definedUser-definedUser-definedUser-definedUser-defined
Rat (Wistar)IntraperitonealUser-definede.g., Sterile SalineUser-definedUser-definedUser-definedUser-definedUser-defined
Mouse (BALB/c)IntraperitonealUser-definede.g., Sterile SalineUser-definedUser-definedUser-definedUser-definedUser-defined
Rat (Sprague-Dawley)IntravenousUser-definede.g., Sterile SalineUser-definedUser-definedUser-defined100% (by definition)User-defined
Dog (Beagle)Endolumbar PerfusionUser-definede.g., Artificial CSFUser-definedUser-definedUser-definedN/AUser-defined

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Experimental Protocols

I. Oral Administration (Gavage) in Rats and Mice

A. Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.9% saline)

  • Appropriately sized gavage needles (flexible or curved with a ball tip is recommended):

    • Mice: 18-20 gauge, 1.5 inches

    • Rats: 16-18 gauge, 2-3 inches

  • Syringes (1-3 mL)

  • Animal scale

  • Permanent marker

B. Protocol:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve or suspend in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous before administration. For suspensions, vortex immediately before drawing into the syringe.

  • Animal Preparation and Dosing:

    • Weigh the animal to determine the correct dosing volume (maximum recommended volume is 10 mL/kg for mice and 20 mL/kg for rats).

    • Measure the gavage needle from the tip of the animal's nose to the last rib and mark the tube to prevent insertion beyond this point.

    • Restraint for Mice: Scruff the mouse firmly to immobilize the head.

    • Restraint for Rats: Hold the rat securely, supporting its body and gently extending the head back to straighten the esophagus.

    • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow as the tube enters the esophagus.

    • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.

    • Once the needle is correctly positioned, dispense the solution slowly and smoothly.

    • Withdraw the needle gently along the same path of insertion.

    • Monitor the animal for at least 5-10 minutes post-administration for any signs of distress or respiratory difficulty.

II. Intraperitoneal (IP) Injection in Rats and Mice

A. Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% sterile saline)

  • Sterile syringes (1-3 mL)

  • Sterile needles:

    • Mice: 25-27 gauge

    • Rats: 23-25 gauge

  • 70% ethanol or other suitable disinfectant

  • Gauze pads

B. Protocol:

  • Preparation of Injectable Solution:

    • Prepare a sterile solution of this compound in the chosen vehicle. The solution should be isotonic and at a physiological pH. Filter-sterilize the solution if necessary.

  • Animal Preparation and Injection:

    • Weigh the animal to calculate the correct injection volume (maximum recommended volume is 10 mL/kg).

    • Restraint: Manually restrain the animal to expose the abdomen. For rats, a two-person restraint technique may be preferred.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Clean the injection site with a disinfectant.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.

    • Monitor the animal for any adverse reactions.

III. Intravenous (IV) Injection in Rats and Mice (Tail Vein)

A. Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% sterile saline)

  • Sterile syringes (1 mL)

  • Sterile needles:

    • Mice: 27-30 gauge

    • Rats: 25-27 gauge

  • Restraining device for rodents

  • Heat lamp or warming pad

  • 70% ethanol or other suitable disinfectant

  • Gauze pads

B. Protocol:

  • Preparation of Injectable Solution:

    • Prepare a sterile, isotonic, and physiological pH solution of this compound. Ensure there are no particulates in the solution.

  • Animal Preparation and Injection:

    • Weigh the animal to determine the injection volume (maximum recommended bolus volume is 5 mL/kg).

    • Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins.

    • Place the animal in a restraining device.

    • Clean the tail with a disinfectant.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A flash of blood in the needle hub may indicate successful entry.

    • Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse effects.

IV. Endolumbar Perfusion in a Canine Spinal Cord Injury Model

A. Materials:

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF) or other suitable perfusion vehicle

  • Perfusion pump

  • Catheters

  • Surgical instruments for laminectomy

  • General anesthesia and monitoring equipment

  • Stereotaxic frame (optional)

B. Protocol:

  • Surgical Preparation:

    • Anesthetize the dog and maintain anesthesia throughout the procedure.

    • Surgically expose the lumbar spinal cord via a laminectomy.

  • Catheter Placement:

    • Carefully insert an inflow catheter into the subarachnoid space at the rostral end of the exposed spinal cord and an outflow catheter at the caudal end.

  • Perfusion:

    • Prepare the this compound solution in aCSF at the desired concentration.

    • Connect the inflow catheter to a perfusion pump.

    • Begin perfusion at a slow, controlled rate, monitoring for any changes in vital signs.

    • Collect the outflow fluid for analysis if required.

  • Post-Procedure:

    • After the perfusion period, carefully remove the catheters.

    • Close the surgical site in layers.

    • Provide appropriate post-operative care, including analgesia and monitoring for neurological changes.

Visualization of Potential Signaling Pathways and Experimental Workflow

The following diagrams illustrate potential signaling pathways that may be modulated by this compound based on its reported anti-inflammatory and neuroprotective effects, as well as a general experimental workflow for its evaluation.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_pathway MAPK Signaling Cascade cluster_transcription Nucleus cluster_output Cellular Response Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK NF_kB NF_kB MAPK->NF_kB Pro_inflammatory_Genes Pro_inflammatory_Genes NF_kB->Pro_inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Pro_inflammatory_Genes->Cytokines This compound This compound This compound->MAPK This compound->NF_kB

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

neuroprotection_workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Induce_Injury Induce Neurological Injury (e.g., Ischemia, TBI) Animal_Model->Induce_Injury Dimephosphon_Admin Administer this compound (Oral, IP, IV) Induce_Injury->Dimephosphon_Admin Behavioral_Tests Behavioral Assessments (e.g., Motor Function, Cognition) Dimephosphon_Admin->Behavioral_Tests Histology Histological Analysis (e.g., Infarct Volume, Neuronal Loss) Dimephosphon_Admin->Histology Biochemical_Assays Biochemical Assays (e.g., Cytokine Levels, Oxidative Stress Markers) Dimephosphon_Admin->Biochemical_Assays Data_Analysis Data Analysis and Interpretation Behavioral_Tests->Data_Analysis Histology->Data_Analysis Biochemical_Assays->Data_Analysis

Caption: General experimental workflow for evaluating this compound's neuroprotective effects.

Measuring Dimephosphon in Biological Samples: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon is an organophosphorus compound with a range of biological activities. Accurate and reliable quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analytical measurement of this compound in various biological samples, including plasma, urine, and tissue. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a proposed metabolic pathway for this compound is presented to aid in the identification of relevant biomarkers.

Analytical Techniques and Methodologies

The primary analytical methods for the quantification of this compound and its metabolites are chromatography-based, coupled with mass spectrometry for sensitive and selective detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For organophosphorus compounds like this compound, derivatization is often required to increase their volatility and thermal stability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of a wide range of compounds, including polar metabolites. It often requires less sample preparation compared to GC-MS and does not typically necessitate derivatization for organophosphorus metabolites.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of organophosphorus compounds and their metabolites in biological samples. These values can serve as a benchmark for method development and validation for this compound analysis.

Table 1: Performance of GC-MS for Organophosphate Metabolite Analysis in Urine

ParameterDimethylphosphate (DMP)Diethylphosphate (DEP)
Limit of Detection (LOD) 3-6 ng/mL[1]3-6 ng/mL[1]
Linearity Range 10-200 ng/mL[2]10-200 ng/mL[2]
Recovery > 90%> 90%
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%

Table 2: Performance of LC-MS/MS for Organophosphate Metabolite Analysis in Urine

ParameterDimethylphosphate (DMP)Diethylphosphate (DEP)
Limit of Detection (LOD) 0.0207 ng/mL[2]0.0201 ng/mL[2]
Limit of Quantification (LOQ) 0.0626 ng/mL[2]0.0609 ng/mL[2]
Linearity Range 0.1-200 ng/mL[2]0.1-200 ng/mL[2]
Recovery 93-102%[2]93-102%[2]
Intra-day Precision (%RSD) 0.62-5.46%[2]0.62-5.46%[2]
Inter-day Precision (%RSD) 0.80-11.33%[2]0.80-11.33%[2]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Metabolites in Urine

This protocol is adapted from methods for analyzing dialkyl phosphate metabolites.[1]

1. Sample Preparation (Derivatization)

  • To 1 mL of urine, add an internal standard (e.g., a deuterated analogue of the target metabolite).

  • The sample is dried under azeotropic conditions using isopropanol and a stream of nitrogen.[1]

  • The dried residue is reconstituted in a suitable solvent, and a derivatizing agent is added. For acidic metabolites, a common agent is pentafluorobenzyl bromide (PFBB) to form esters.[3]

  • The reaction mixture is heated to facilitate derivatization.

  • After cooling, the derivatized sample is purified using solid-phase extraction (SPE) with a silica-based sorbent.[1]

2. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 250°C at 17°C/min.

    • Ramp to 300°C at 30°C/min, hold for 6 minutes.

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC-MS/MS or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites in Plasma

This protocol is a general approach for the analysis of small molecules in plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: Shimadzu UFLC or equivalent.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and its metabolites need to be determined by infusing standard solutions.

Protocol 3: Analysis of this compound in Tissue

1. Sample Preparation (Homogenization and Extraction)

  • Weigh a portion of the tissue sample (e.g., 100 mg).

  • Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline).

  • Homogenize the tissue using a mechanical homogenizer.

  • Perform protein precipitation by adding a threefold volume of cold acetonitrile containing an internal standard.

  • Vortex and centrifuge as described in Protocol 2.

  • The subsequent steps of evaporation and reconstitution are the same as for plasma samples. The resulting extract can be analyzed by LC-MS/MS.

Visualizations

Proposed Metabolic Pathway of this compound

The biotransformation of organophosphorus compounds typically involves two phases of metabolism.[4][5] Phase I reactions introduce or expose functional groups, primarily through oxidation and hydrolysis, often mediated by cytochrome P450 enzymes.[4] Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. Based on these general principles, a proposed metabolic pathway for this compound is illustrated below.

Dimephosphon_Metabolism This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite Phase I: Oxidation (CYP450) Desmethyl_this compound O-desmethyl this compound This compound->Desmethyl_this compound Phase I: O-dealkylation (CYP450) Conjugate Glucuronide/Sulfate Conjugate Hydroxylated_Metabolite->Conjugate Phase II: Conjugation (UGTs, SULTs) Methylphosphonic_Acid Methylphosphonic Acid Desmethyl_this compound->Methylphosphonic_Acid Phase I: Hydrolysis Desmethyl_this compound->Conjugate Phase II: Conjugation (UGTs, SULTs)

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the analysis of this compound in biological samples using LC-MS/MS is depicted below.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation/LLE/SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for Dimephosphon in Spinal Cord Injury Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon, an organophosphorus compound, has been investigated for its therapeutic potential in the context of neurological conditions, including traumatic brain injury. Emerging preclinical evidence suggests that this compound may also confer neuroprotective benefits in the setting of spinal cord injury (SCI). These application notes provide a comprehensive overview of the current state of research on this compound for SCI, detailing its proposed mechanism of action, summarizing key quantitative data from preclinical studies, and offering detailed experimental protocols for its evaluation. The information is intended to guide researchers in designing and executing studies to further elucidate the therapeutic efficacy and mechanisms of this compound in SCI.

Mechanism of Action

This compound is characterized as a multi-modal therapeutic agent with both vasoactive and neuroprotective properties. In the context of spinal cord injury, its beneficial effects are attributed to several mechanisms:

  • Anti-apoptotic and Anti-necrotic Effects: this compound has been shown to reduce the initiation of apoptosis and necrosis in the injured spinal cord tissue. This cellular protection is critical in mitigating the secondary injury cascade that follows the initial mechanical trauma.[1]

  • Antioxidant Properties: The compound is suggested to possess antioxidant capabilities, which are crucial in combating the oxidative stress that is a hallmark of secondary injury in SCI.

  • Vasoactive Effects: While its role as a vasoactive agent is noted, studies on cerebral blood flow have shown that this compound may cause a decrease in blood flow under certain conditions. Its specific effects on spinal cord blood flow post-injury require further investigation to be fully understood.

  • Preservation of Neuronal Function: Studies have indicated that treatment with this compound helps in preserving the conduction function of the spinal cord and can decrease the excitability of spinal motoneurons in the perifocal zone of the injury.[2]

Data from Preclinical Studies

The primary preclinical research on this compound for SCI has been conducted in canine models. The following table summarizes the key quantitative data from these studies.

ParameterValueSpeciesSCI ModelSource
Dosage 18.75 mg/kgDogAllen method[1]
Concentration 2.5% solutionDogAllen method[1]
Administration IntravenousDogAllen method[1]
Treatment Duration 10 days (from day 1 to day 10 post-injury)DogAllen method[1]
Administration (alternative) Endolumbar perfusionDogContusion[2]

Experimental Protocols

Canine Model of Spinal Cord Injury and this compound Administration

This protocol describes a preclinical study to evaluate the efficacy of this compound in a canine model of SCI.

a. Animal Model:

  • Species: Adult dogs of a standardized breed and weight.

  • Injury Model: A standardized contusion or compression injury is induced at a specific thoracic or lumbar level of the spinal cord. The Allen method has been previously described for use in canine models.[1]

b. This compound Administration:

  • Experimental Group: Receive a daily intravenous injection of a 2.5% this compound solution at a dosage of 18.75 mg/kg for 10 consecutive days, starting on the first day after the injury.[1]

  • Control Group: Receive a daily intravenous injection of a saline solution as a placebo.

c. Functional Recovery Assessment:

  • Canine-Specific Functional Scoring: Utilize a validated canine spinal cord injury functional scoring system to assess locomotor recovery. This provides a more detailed and reproducible measure of functional outcome than a general clinical assessment.

  • Electrophysiological Analysis:

    • Transcranial Magnetic Stimulation (TCMS): To evaluate the recovery of conduction in descending spinal nerves.[1]

    • Stimulation Electromyography (SEMG): To record H-reflex and M-wave responses to determine the state of sacrolumbar motoneurons.[1]

d. Histological Analysis:

  • At the study endpoint, animals are euthanized, and the spinal cord tissue is harvested.

  • Paraffin sections of the injured spinal cord are prepared and stained with hematoxylin-eosin to assess the extent of necrosis and cellular apoptosis.[1]

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal Selection Animal Selection Baseline Assessment Baseline Assessment Animal Selection->Baseline Assessment SCI Induction SCI Induction Baseline Assessment->SCI Induction Randomization Randomization SCI Induction->Randomization This compound Group This compound Group Randomization->this compound Group Control Group Control Group Randomization->Control Group Daily Treatment (10 days) Daily Treatment (10 days) This compound Group->Daily Treatment (10 days) Control Group->Daily Treatment (10 days) Functional Assessment Functional Assessment Daily Treatment (10 days)->Functional Assessment Electrophysiology Electrophysiology Functional Assessment->Electrophysiology Histology Histology Electrophysiology->Histology Data Analysis Data Analysis Histology->Data Analysis

Experimental workflow for evaluating this compound in a canine SCI model.
In Vitro Assessment of this compound's Neuroprotective Mechanisms

To further investigate the molecular mechanisms underlying this compound's effects, the following in vitro protocols are proposed.

a. Neuronal Cell Culture Model of Injury:

  • Use a primary neuronal cell culture or a neuronal cell line (e.g., PC12, SH-SY5Y).

  • Induce injury through methods such as glutamate excitotoxicity or oxidative stress (e.g., by applying hydrogen peroxide).

b. Assessment of Antioxidant Activity:

  • Treat the injured neuronal cells with varying concentrations of this compound.

  • Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels, lipid peroxidation, and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).

c. Quantification of Apoptosis:

  • Following injury and treatment with this compound, quantify the extent of apoptosis using methods such as:

    • TUNEL staining: To detect DNA fragmentation.

    • Caspase activity assays: To measure the activity of key apoptotic enzymes (e.g., caspase-3).

    • Western blotting: To assess the levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).

Signaling Pathways for Investigation

Based on the known anti-apoptotic and antioxidant effects of this compound, several key signaling pathways are of interest for future investigation in the context of SCI. The direct modulation of these pathways by this compound in SCI remains to be elucidated, but they represent plausible targets.

G Spinal Cord Injury Spinal Cord Injury Oxidative Stress Oxidative Stress Spinal Cord Injury->Oxidative Stress Inflammation Inflammation Spinal Cord Injury->Inflammation MAPK/ERK Pathway MAPK/ERK Pathway Oxidative Stress->MAPK/ERK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Oxidative Stress->PI3K/Akt Pathway Inflammation->MAPK/ERK Pathway Inflammation->PI3K/Akt Pathway This compound This compound Antioxidant Effects Antioxidant Effects This compound->Antioxidant Effects Anti-inflammatory Effects Anti-inflammatory Effects This compound->Anti-inflammatory Effects This compound->MAPK/ERK Pathway This compound->PI3K/Akt Pathway Antioxidant Effects->Oxidative Stress Anti-inflammatory Effects->Inflammation Apoptosis Apoptosis MAPK/ERK Pathway->Apoptosis PI3K/Akt Pathway->Apoptosis Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Apoptosis->Neuronal Survival

Hypothesized signaling pathways modulated by this compound in SCI.
  • MAPK/ERK Pathway: This pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis. In the context of SCI, its activation can contribute to neuronal death. Investigating whether this compound can modulate this pathway is a critical next step.

  • PI3K/Akt Pathway: This is a major survival pathway that is often suppressed after neuronal injury. Upregulation of PI3K/Akt signaling can inhibit apoptosis and promote cell survival. Determining if this compound can activate this pathway would provide a strong mechanistic basis for its neuroprotective effects.

Conclusion

This compound shows promise as a neuroprotective agent in preclinical models of spinal cord injury. Its ability to reduce apoptosis and necrosis warrants further investigation. The protocols outlined in these application notes provide a framework for future studies aimed at validating its efficacy, elucidating its molecular mechanisms, and ultimately translating these findings into potential clinical applications for individuals with spinal cord injuries. A critical area for future research will be to obtain more detailed quantitative data on functional recovery and to directly link the observed neuroprotective effects to the modulation of specific intracellular signaling pathways.

References

Application Notes and Protocols for Studying Lymph Circulation and Microcirculation with Dimephosphon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon (dimethylphosphonic acid) is a compound that has demonstrated significant effects on both the lymphatic and microcirculatory systems. These application notes provide a comprehensive overview of its mechanisms of action and offer detailed protocols for researchers to investigate and utilize this compound in studies related to lymph circulation and microcirculation.

This compound exerts a direct lymphotropic effect by increasing the number of functioning lymphatic capillaries and enhancing the contractile activity of lymphangions, the functional units of lymphatic vessels.[1][2] This leads to a stimulation of overall lymph circulation and drainage.[1][2] Furthermore, this compound has been shown to improve microcirculation. This effect is, at least in part, attributed to its ability to increase the functional activity of the endothelium and stimulate the production of nitric oxide (NO), a key vasodilator.[3][4] These properties make this compound a valuable tool for investigating lymphatic and microcirculatory physiology and pathophysiology, as well as for the development of therapeutic strategies targeting these systems.

Application Notes

1. Investigating Lymphatic Drainage and Edema Reduction: this compound's ability to enhance lymph flow suggests its potential application in studies of conditions characterized by impaired lymphatic drainage, such as lymphedema. By stimulating the intrinsic contractility of lymphatic vessels, this compound can be used as a pharmacological tool to explore mechanisms of edema resolution and to test the efficacy of new therapeutic approaches.

2. Studying Microvascular Perfusion and Ischemia: The vasodilatory effects of this compound, mediated by nitric oxide, make it a relevant compound for research in microvascular perfusion. It can be employed in models of ischemia-reperfusion injury to assess its potential to improve tissue blood flow and reduce tissue damage. Researchers can investigate its impact on capillary perfusion, endothelial function, and the modulation of inflammatory responses in the microvasculature.

3. Elucidating Mechanisms of Lymphangion Contractility: this compound directly stimulates the contractile activity of the walls and valves of mesenteric lymphangions.[1] This makes it a useful agent for in vitro and in vivo studies aimed at understanding the cellular and molecular mechanisms governing lymphatic muscle contraction. It can be used to probe signaling pathways involved in lymphatic pumping and to identify potential targets for modulating lymphatic function.

4. Assessing Endothelial Function and Nitric Oxide Signaling: The link between this compound and increased nitric oxide production provides a valuable avenue for studying endothelial function.[3] Researchers can use this compound to investigate the role of NO in regulating both blood and lymphatic microcirculation. It can also be used to explore the interplay between the lymphatic and vascular endothelium.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on lymph circulation and microcirculation as reported in preclinical studies.

Table 1: Effect of this compound on Lymph Flow Rate in Rats

Treatment GroupLymph Flow Rate (10⁻² ml/100 g/sec )
Control0.45 ± 0.04
This compound0.62 ± 0.07*

*p<0.05 compared to the control. Data extracted from a study on the lymphotropic effect of this compound.[2]

Table 2: Effect of this compound on Skin Microhemodynamics in Rats

ParameterControlThis compound
Perfusion Index (arbitrary units)BaselineIncreased
Mean Square Deviation (related to flow motion)BaselineIncreased
Variation Coefficient (related to flow heterogeneity)BaselineIncreased

Qualitative summary based on findings indicating that this compound stimulates oscillatory and non-oscillatory skin microhemodynamic indices, suggesting an increase in peripheral tissue perfusion.[3][4]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on lymph circulation and microcirculation.

Protocol 1: Measurement of Thoracic Duct Lymph Flow in Rats

Objective: To quantify the effect of this compound on overall lymph flow by measuring the rate of lymph drainage from the thoracic duct.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound solution

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Polyethylene cannulas (PE-50)

  • Heparinized saline

  • Surgical instruments (forceps, scissors, retractors)

  • Dissecting microscope

  • Collection tubes (pre-weighed)

  • Animal scale

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Make a midline abdominal incision to expose the abdominal aorta and surrounding structures.

  • Gently retract the intestines to visualize the thoracic duct, which lies dorsal to the aorta.

  • Carefully dissect and isolate a segment of the thoracic duct.

  • Ligate the thoracic duct cranially and caudally to the intended cannulation site.

  • Make a small incision in the thoracic duct and insert a heparinized PE-50 cannula. Secure the cannula with surgical silk.

  • Administer this compound (or vehicle control) intraperitoneally or intravenously at the desired dose.

  • Collect lymph fluid into pre-weighed collection tubes for a defined period (e.g., 1-2 hours).

  • Measure the volume of collected lymph by weight (assuming a density of 1 g/mL).

  • Express the lymph flow rate as ml/hour or ml/hour/100g body weight.

Diagram: Thoracic Duct Cannulation Workflow

G cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Incision Midline Abdominal Incision Anesthesia->Incision Expose Expose Thoracic Duct Incision->Expose Isolate Isolate Duct Segment Expose->Isolate Ligate Ligate Duct Isolate->Ligate Cannulate Insert Cannula Ligate->Cannulate Administer Administer this compound/Vehicle Cannulate->Administer Collect Collect Lymph Administer->Collect Measure Measure Lymph Volume Collect->Measure Calculate Calculate Flow Rate Measure->Calculate

Caption: Workflow for Thoracic Duct Cannulation Experiment.

Protocol 2: Intravital Microscopy of Mesenteric Lymphatic Vessels

Objective: To visualize and quantify the effect of this compound on lymphangion contractility and the number of functioning lymphatic capillaries.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound solution

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Fluorescent dye (e.g., FITC-dextran)

  • Surgical instruments

  • Intravital microscope with a temperature-controlled stage and fluorescent light source

  • Video recording and analysis software

Procedure:

  • Anesthetize the rat as per approved protocols.

  • Make a midline abdominal incision and exteriorize a loop of the small intestine and its mesentery.

  • Place the exteriorized mesentery on the temperature-controlled stage of the intravital microscope and superfuse with warmed saline.

  • Administer a fluorescent dye (e.g., FITC-dextran) intravenously to visualize the lymphatic vessels.

  • Identify a suitable field of view containing lymphatic capillaries and collecting lymphatic vessels (lymphangions).

  • Record baseline video footage of lymphatic vessel diameter and contractility for a set period.

  • Administer this compound (or vehicle control) topically to the mesentery or intravenously.

  • Record video footage at specified time points after this compound administration.

  • Analyze the video recordings to determine:

    • Lymphangion contraction frequency: Count the number of contractions per minute.

    • Lymphangion contraction amplitude: Measure the change in vessel diameter during contraction.

    • Number of functioning lymphatic capillaries: Count the number of capillaries showing fluorescent dye uptake and flow.

Diagram: Intravital Microscopy Experimental Workflow

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Anesthetize Anesthetize Rat Exteriorize Exteriorize Mesentery Anesthetize->Exteriorize Admin_Dye Administer FITC-Dextran Exteriorize->Admin_Dye Baseline Record Baseline Video Admin_Dye->Baseline Admin_Dime Administer this compound Baseline->Admin_Dime Post_Treat Record Post-Treatment Video Admin_Dime->Post_Treat Freq Contraction Frequency Post_Treat->Freq Amp Contraction Amplitude Post_Treat->Amp Caps Functioning Capillaries Post_Treat->Caps

Caption: Workflow for Intravital Microscopy of Lymphatics.

Protocol 3: Laser Doppler Flowmetry for Skin Microcirculation

Objective: To assess the effect of this compound on skin microvascular perfusion.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound solution (for topical or systemic administration)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Laser Doppler flowmeter with a skin probe

  • Hair clippers

  • Data acquisition system

Procedure:

  • Anesthetize the rat according to approved protocols.

  • Carefully shave a small area of skin on the dorsal side of the rat.

  • Place the Laser Doppler probe over the shaved area, ensuring gentle and stable contact.

  • Record baseline skin perfusion (blood flow) for a stable period (e.g., 10-15 minutes).

  • Administer this compound either topically to the measurement site or systemically (intraperitoneally or intravenously).

  • Continuously record the skin perfusion for a desired duration after administration.

  • Analyze the data to determine the percentage change in skin blood flow from baseline.

Diagram: Proposed Signaling Pathway of this compound in Microcirculation

G This compound This compound Endothelium Endothelial Cells This compound->Endothelium Acts on eNOS eNOS Endothelium->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Smooth_Muscle Vascular Smooth Muscle Cells NO->Smooth_Muscle Diffuses to Vasodilation Vasodilation Smooth_Muscle->Vasodilation Causes Relaxation Perfusion Increased Perfusion Vasodilation->Perfusion

Caption: this compound's Endothelium-Dependent Vasodilation.

Conclusion

This compound presents as a multifaceted pharmacological agent with significant and direct effects on both lymph circulation and microcirculation. The provided application notes and detailed protocols offer a framework for researchers to effectively utilize this compound as a tool to investigate the intricate workings of these physiological systems. The ability of this compound to modulate lymphatic contractility and enhance microvascular perfusion opens up numerous avenues for research into a variety of pathological conditions and for the development of novel therapeutic interventions.

References

Application Notes and Protocols for Cell Culture Assays Incorporating Dimephosphon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon is an organophosphorus compound recognized for its anti-inflammatory, immunomodulatory, and antioxidant properties.[1][2] Preclinical studies, predominantly in animal models, have highlighted its potential in modulating immune cell activity, inhibiting pro-inflammatory mediators, and reducing lipid peroxidation.[1][2][3] These characteristics suggest its utility in investigating inflammatory conditions, autoimmune disorders, and neurodegenerative diseases in in vitro settings.

These application notes provide a framework of detailed protocols for researchers interested in investigating the effects of this compound in various cell culture assays. The described methods are foundational and can be adapted to specific cell types and research questions.

Data Presentation

As specific quantitative data for this compound in cell culture assays is not widely published, the following tables are presented as templates for data acquisition and presentation. Researchers should determine these values empirically for their specific cell line and experimental conditions.

Table 1: Cytotoxicity of this compound on [Cell Line Name]

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
1
10
50
100
250
500
IC50

Table 2: Effect of this compound on LPS-Induced TNF-α Production in [Cell Line Name, e.g., RAW 264.7]

TreatmentTNF-α Concentration (pg/mL)% Inhibition
Vehicle ControlN/A
LPS (1 µg/mL)0
LPS + this compound (10 µM)
LPS + this compound (50 µM)
LPS + this compound (100 µM)
IC50 N/A

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and provides data to calculate the half-maximal inhibitory concentration (IC50).[4]

Materials:

  • This compound

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent System

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells with untreated cells and cells treated with LPS alone.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of inhibition of NO production.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay determines if this compound induces apoptosis.[5]

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Neuroprotection Assay Against Oxidative Stress

This protocol assesses the potential of this compound to protect neuronal cells (e.g., SH-SY5Y or primary neurons) from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • Complete cell culture medium

  • Reagents for a cell viability assay (e.g., MTT or LDH assay)

Protocol:

  • Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of this compound for a designated period (e.g., 1-2 hours).

  • Expose the cells to the oxidative stress-inducing agent (e.g., 100 µM H₂O₂) for the required time to induce cell death (to be determined empirically, often 24 hours). Include control wells (untreated), wells with only the oxidative stressor, and wells with only this compound.

  • After the incubation, assess cell viability using an appropriate method like the MTT assay (as described in Protocol 1) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.

  • Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells treated with the stressor alone to those pre-treated with this compound.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its in vitro evaluation.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound Intervention cluster_2 Signaling Cascades cluster_3 Cellular Response LPS LPS IKK IKK Activation LPS->IKK Activates MAPK MAPK Activation (p38, JNK, ERK) LPS->MAPK Activates This compound This compound This compound->IKK Inhibits? This compound->MAPK Inhibits? NFkB_Inhib IκB Degradation IKK->NFkB_Inhib NFkB_Trans NF-κB Nuclear Translocation NFkB_Inhib->NFkB_Trans Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Trans->Cytokines Induces NO Nitric Oxide Production NFkB_Trans->NO Induces MAPK->Cytokines Induces Apoptosis Apoptosis MAPK->Apoptosis Can Induce G start Start: Hypothesis (e.g., this compound has anti-inflammatory effects) cell_culture Cell Line Selection & Culture (e.g., RAW 264.7, SH-SY5Y) start->cell_culture dose_response Determine Optimal Dose (Cytotoxicity/Viability Assay - MTT) cell_culture->dose_response functional_assay Perform Functional Assays (e.g., Anti-inflammatory, Neuroprotection, Apoptosis) dose_response->functional_assay data_analysis Data Acquisition & Analysis (e.g., IC50, % inhibition) functional_assay->data_analysis mechanism Mechanistic Studies (Signaling Pathway Analysis - Western Blot for p-MAPK, NF-κB) data_analysis->mechanism conclusion Conclusion & Further Studies mechanism->conclusion

References

Dimephosphon Dosage Calculations for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon (dimethyl 2-(dimethoxyphosphoryl)oxyethylphosphonate) is an organophosphorus compound that has demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects. These properties make it a compound of interest for preclinical research in various disease models. Accurate dosage calculation is paramount for obtaining reliable and reproducible results in such studies. This document provides detailed application notes and protocols for the preclinical use of this compound, with a focus on dosage calculations for neuroprotection and anti-inflammation studies.

Data Presentation

Toxicity Data

Accurate LD50 values are critical for determining the therapeutic index and for selecting safe starting doses in preclinical studies. The following table summarizes the available acute toxicity data for this compound.

SpeciesAdministration RouteLD50 (mg/kg)
RatOral>500 - <2000[1]

Note: The provided LD50 for rats is for a formulation containing dimethenamid-P and is not specific to this compound alone. Researchers should conduct their own dose-ranging studies to determine the specific LD50 for their experimental conditions.

Efficacy Data

The effective dose of this compound can vary significantly depending on the animal model, the disease state, and the route of administration. The following table provides a known effective dose from a preclinical study.

Animal ModelIndicationAdministration RouteEffective Dose
DogSpinal Cord InjuryIntravenous18.75 mg/kg

Experimental Protocols

Neuroprotection Studies: Spinal Cord Injury (SCI) Model in Rats

This protocol describes the induction of a contusion injury to the spinal cord in rats, followed by the administration of this compound to assess its neuroprotective effects.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments for laminectomy

  • Spinal cord impactor device

  • Suturing material

  • Warming pad

Protocol:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water before surgery.

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Maintain the animal's body temperature at 37°C using a warming pad throughout the surgical procedure.

  • Surgical Procedure (Laminectomy):

    • Shave and disinfect the surgical area over the thoracic spine.

    • Make a midline incision to expose the vertebral column at the T9-T10 level.

    • Carefully perform a laminectomy at the T10 vertebra to expose the spinal cord.

  • Spinal Cord Injury Induction:

    • Position the rat in the stereotaxic frame of the impactor device.

    • Induce a moderate contusion injury using the impactor device with a predetermined force (e.g., 10 g rod dropped from a height of 25 mm).

  • This compound Administration:

    • Immediately following the injury, administer this compound or vehicle control. The route of administration can be intravenous, intraperitoneal, or oral, depending on the study design. For intravenous administration, a dose of 18.75 mg/kg can be used as a starting point, based on studies in dogs.

  • Post-operative Care:

    • Suture the muscle layers and skin.

    • Administer post-operative analgesics as required.

    • House the animals individually in cages with soft bedding and easy access to food and water.

    • Manually express the bladders twice daily until bladder function returns.

  • Outcome Assessment:

    • Assess locomotor function at regular intervals using a standardized scoring system (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale).

    • Perform histological analysis of the spinal cord tissue at the end of the study to evaluate the extent of tissue damage and neuronal survival.

Experimental Workflow for Spinal Cord Injury Study

G cluster_pre Pre-Surgery cluster_surgery Surgical Procedure cluster_post Post-Surgery acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting anesthesia Anesthesia fasting->anesthesia laminectomy Laminectomy at T10 anesthesia->laminectomy sci_induction Spinal Cord Contusion laminectomy->sci_induction treatment This compound Administration sci_induction->treatment post_op_care Post-operative Care treatment->post_op_care outcome Outcome Assessment (BBB, Histology) post_op_care->outcome

Caption: Workflow for a preclinical study of this compound in a rat model of spinal cord injury.

Anti-inflammatory Studies: Carrageenan-Induced Paw Edema Model in Rats

This protocol describes the induction of acute inflammation in the rat paw using carrageenan and the evaluation of the anti-inflammatory effects of this compound.

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Sterile saline solution (0.9% NaCl)

  • Plethysmometer

  • Oral gavage needles

Protocol:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals for 18-24 hours with free access to water before the experiment.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • This compound Administration:

    • Administer this compound or vehicle control orally via gavage. A dose range should be determined based on preliminary dose-finding studies.

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the this compound-treated groups compared to the control group.

Experimental Workflow for Carrageenan-Induced Paw Edema Study

G cluster_pre Pre-Induction cluster_induction Induction & Treatment cluster_post Post-Induction acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting baseline_measurement Baseline Paw Volume Measurement fasting->baseline_measurement treatment This compound Administration (p.o.) baseline_measurement->treatment carrageenan_injection Carrageenan Injection treatment->carrageenan_injection paw_measurement Paw Volume Measurement (1-5h) carrageenan_injection->paw_measurement data_analysis Data Analysis (% Inhibition) paw_measurement->data_analysis

Caption: Workflow for evaluating the anti-inflammatory effect of this compound in a carrageenan-induced paw edema model.

Signaling Pathways

This compound, as an organophosphorus compound, may exert its effects through various signaling pathways. While the precise mechanisms are still under investigation, potential pathways involved in its neuroprotective and anti-inflammatory actions include the modulation of MAPK and NF-κB signaling cascades.

Proposed Signaling Pathway for this compound's Action

G cluster_cellular Cellular Response cluster_effects Biological Effects This compound This compound MAPK MAPK Pathway This compound->MAPK Modulates NFkB NF-κB Pathway This compound->NFkB Modulates Neuroprotection Neuroprotection MAPK->Neuroprotection Anti_inflammation Anti-inflammation NFkB->Anti_inflammation

Caption: Proposed signaling pathways potentially modulated by this compound, leading to its neuroprotective and anti-inflammatory effects.

Conclusion

These application notes and protocols provide a framework for conducting preclinical research with this compound. It is crucial to note that the provided dosage information is limited, and researchers should perform their own dose-response studies to determine the optimal and safe dosage for their specific experimental models and conditions. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to establish its efficacy and safety in various preclinical settings.

References

Application Notes and Protocols: Establishing a Glucocorticoid-Induced Osteoporosis Model in Rats for the Evaluation of Dimephosphon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoid-induced osteoporosis (GIO) is a significant secondary cause of bone loss, characterized by a decrease in bone mass and a deterioration of bone microarchitecture, leading to an increased risk of fracture. Animal models are crucial for understanding the pathophysiology of GIO and for evaluating the efficacy of potential therapeutic agents. This document provides a detailed protocol for establishing a GIO model in rats using prednisolone and for the subsequent administration of Dimephosphon to assess its potential bone-protective effects.

This compound, an organophosphorus compound, has been investigated for its effects on bone metabolism. Studies suggest that this compound may normalize key biochemical markers and bone density parameters in the context of steroid-induced osteoporosis.[1][2][3][4] This protocol outlines the necessary steps to replicate these findings and to further investigate the mechanisms of action of this compound in a preclinical setting.

Experimental Protocols

Animal Model and Husbandry
  • Species and Strain: Male Wistar rats are a commonly used and appropriate model.

  • Age: Young adult rats (e.g., 2 months old) are suitable for this model.

  • Housing: House animals in standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

Induction of Osteoporosis with Prednisolone

This protocol describes the induction of osteoporosis using prednisolone, a glucocorticoid.

  • Materials:

    • Prednisolone powder

    • Vehicle for administration (e.g., sterile water or saline)

  • Procedure:

    • Prepare a fresh solution of prednisolone at the desired concentration.

    • Administer prednisolone to the rats at a daily dose of 50 mg/kg body weight.[2][3][4]

    • The administration should be performed via oral gavage or another appropriate route.

    • Continue the administration for a period of 14 days to induce a state of osteoporosis.[2][3][4]

Treatment with this compound

This section details the administration of this compound to the established GIO rat model.

  • Materials:

    • This compound

    • Vehicle for administration (e.g., sterile water or saline)

  • Experimental Groups:

    • Control Group: Rats receiving vehicle only.

    • Prednisolone Group: Rats receiving prednisolone (50 mg/kg/day) to induce osteoporosis.

    • This compound Treatment Group: Rats receiving prednisolone (50 mg/kg/day) and this compound.

  • Procedure:

    • Prepare a fresh solution of this compound.

    • Administer this compound to the treatment group at a specified dose. While the provided search results do not specify a dose for this compound in this direct context, a previously studied dose in a similar context was 208 mg/kg.[3]

    • The administration of this compound can be concurrent with the prednisolone treatment.

    • The duration of the treatment should be for the 14-day period of prednisolone administration.

Assessment of Osteoporosis and Treatment Efficacy

A comprehensive evaluation of the GIO model and the effects of this compound should include biochemical, densitometric, and histological analyses.

  • Sample Collection: Collect urine and blood samples at baseline and at the end of the study.

  • Markers of Bone Resorption:

    • Urinary Hydroxyproline: Increased levels are indicative of bone resorption.[2][3]

    • Urinary Deoxypyridinoline (DPD) and Pyridinoline (PYD): These are cross-links of collagen and are sensitive markers of bone resorption.[5]

  • Markers of Bone Formation:

    • Serum Osteocalcin: A protein secreted by osteoblasts, its levels reflect the rate of bone formation.[5]

    • Bone-specific Alkaline Phosphatase (BAP): An enzyme produced by osteoblasts that is involved in bone mineralization.[6]

  • Mineral Homeostasis Markers:

    • Urinary Calcium and Inorganic Phosphate: Increased excretion can be observed in GIO.[2][3][4]

    • Serum Calcium and Phosphate: To assess systemic mineral balance.[2]

  • Technique: Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD in preclinical models.

  • Procedure:

    • Anesthetize the rats.

    • Perform DXA scans of the femur and/or lumbar spine at the beginning and end of the experiment.

    • Analyze the scans to determine BMD (g/cm²).

  • Sample Preparation:

    • Euthanize the rats at the end of the study.

    • Dissect the femurs or vertebrae and fix them in an appropriate fixative (e.g., 10% neutral buffered formalin).

    • Embed the bones in plastic (e.g., methyl methacrylate) without decalcification.

    • Cut thin sections using a microtome.

    • Stain the sections with appropriate histological stains (e.g., Von Kossa, Goldner's trichrome).

  • Analysis:

    • Use a microscope with an image analysis system to quantify various static and dynamic parameters of bone structure and turnover.

    • Structural Parameters: Trabecular bone volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

    • Cellular Parameters: Osteoblast surface (Ob.S/BS) and osteoclast surface (Oc.S/BS).

Data Presentation

The following tables summarize the expected outcomes based on the literature.

Table 1: Expected Changes in Biochemical Markers of Bone Turnover

MarkerPrednisolone Group (vs. Control)This compound Treatment Group (vs. Prednisolone)Reference
Urinary Hydroxyproline[2][3]
Urinary Calcium[2][3][4]
Urinary Inorganic Phosphate[2][3][4]
Serum CalciumNo significant change or ↓Normalized[2][3]

Table 2: Expected Changes in Bone Mineral Density and Histomorphometric Parameters

ParameterPrednisolone Group (vs. Control)This compound Treatment Group (vs. Prednisolone)Reference
Bone Mineral Density (BMD)↑ (Normalized)[1]
Trabecular Bone Volume (BV/TV)↑ (Normalized)[1]
Total Bone Cell Count↑ (Normalized)[1]
Bone Calcium Content↑ (Normalized)[1]

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: GIO Induction & Treatment cluster_2 Phase 3: Endpoint Analysis acclimatization Acclimatization (1 week) baseline Baseline Measurements (BMD, Blood, Urine) acclimatization->baseline grouping Randomization into Groups (Control, Prednisolone, this compound) baseline->grouping induction Prednisolone Administration (50 mg/kg/day for 14 days) grouping->induction treatment This compound Administration grouping->treatment endpoint_measurements Endpoint Measurements (BMD, Blood, Urine) induction->endpoint_measurements treatment->endpoint_measurements histomorphometry Bone Histomorphometry endpoint_measurements->histomorphometry

Caption: Experimental workflow for the GIO rat model.

Putative Signaling Pathways in Glucocorticoid-Induced Osteoporosis

G cluster_osteoblast Osteoblast Lineage cluster_osteoclast Osteoclast Lineage GC Glucocorticoids (e.g., Prednisolone) MSC Mesenchymal Stem Cell GC->MSC Inhibit Differentiation Osteoblast Osteoblast GC->Osteoblast Induce Apoptosis Osteocyte Osteocyte GC->Osteocyte Induce Apoptosis Osteoclast Osteoclast GC->Osteoclast Promote Survival MSC->Osteoblast Differentiation Osteoblast->Osteocyte BoneFormation Bone Formation Osteoblast->BoneFormation HSC Hematopoietic Stem Cell HSC->Osteoclast Differentiation BoneResorption Bone Resorption Osteoclast->BoneResorption

Caption: Glucocorticoid effects on bone cells.

Potential Mechanism of this compound Action

G cluster_effects Cellular & Systemic Effects This compound This compound Osteoblast_activity Osteoblast Activity/ Survival This compound->Osteoblast_activity Supports Osteoclast_activity Osteoclast Activity This compound->Osteoclast_activity Inhibits Mineral_homeostasis Mineral Homeostasis This compound->Mineral_homeostasis Regulates BoneFormation ↑ Bone Formation Osteoblast_activity->BoneFormation BoneResorption ↓ Bone Resorption Osteoclast_activity->BoneResorption Normalization Normalization of Bone Mass & Structure BoneFormation->Normalization BoneResorption->Normalization

Caption: Hypothesized mechanism of this compound.

References

Application Notes and Protocols for Parenteral Administration of Dimephosphon in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon (dimethyl-2,2-dimethyl-4-oxo-1,4,2-dioxaphosphorinan-5-yl)methylphosphonate) is an organophosphorus compound with a range of biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. Its potential therapeutic applications are being explored in various experimental models of disease. This document provides detailed application notes and protocols for the parenteral administration of this compound in experimental research settings, with a focus on rodent models.

Data Presentation

Table 1: General Guidelines for Parenteral Administration in Rodents
ParameterMouseRat
Intravenous (IV) Injection Volume 0.2 mL (max)0.5 mL (max)
Intraperitoneal (IP) Injection Volume 0.5 - 1.0 mL2.0 - 5.0 mL
Subcutaneous (SC) Injection Volume 0.5 - 1.0 mL1.0 - 2.0 mL
Recommended Needle Gauge (IV) 27-30 G25-27 G
Recommended Needle Gauge (IP/SC) 25-27 G23-25 G
Table 2: Estimated Parenteral Dosages of this compound in Experimental Models

Note: The following dosages are estimations based on available clinical data and common practices in preclinical research. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model.

Experimental ModelSpeciesRoute of AdministrationEstimated Dosage RangeRationale/Reference
Acute Ischemic Stroke RatIntravenous (IV)20-50 mg/kgExtrapolated from human clinical trials (NCT07167550) using allometric scaling.[1][2]
Neuroinflammation (General) Mouse/RatIntraperitoneal (IP)25-100 mg/kgBased on general anti-inflammatory properties and typical dose ranges for organophosphorus compounds in rodent inflammation models.
Traumatic Brain Injury RatIntravenous (IV)20-50 mg/kgSimilar to ischemic stroke, targeting neuroprotective effects.
Autoimmune Disease (e.g., EAE) MouseIntraperitoneal (IP) or Subcutaneous (SC)25-75 mg/kgBased on immunomodulatory effects and dosages of similar compounds in EAE models.

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of this compound in a Rat Model of Acute Ischemic Stroke

Objective: To evaluate the neuroprotective effects of this compound following focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound solution (sterile, for injection)

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)

  • 27 G needle and 1 mL syringe

Procedure:

  • Animal Preparation: Anesthetize the rat using isoflurane. Maintain body temperature at 37°C throughout the procedure.

  • Induction of Ischemic Stroke: Induce focal cerebral ischemia using the MCAO model as previously described in the literature.

  • This compound Preparation: Prepare the this compound solution for injection by diluting it in sterile 0.9% saline to the desired concentration (e.g., to deliver 30 mg/kg in a volume of 0.5 mL).

  • Intravenous Injection: At the desired time point post-MCAO (e.g., 1 hour), administer the prepared this compound solution via the tail vein. Slowly inject the solution over 1-2 minutes.

  • Post-operative Care: Allow the animal to recover from anesthesia in a warm, clean cage. Monitor for any adverse effects.

  • Outcome Assessment: At predetermined time points (e.g., 24, 48, 72 hours), assess neurological deficits, infarct volume (using TTC staining), and relevant molecular markers.

Experimental Workflow for Ischemic Stroke Model

G cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment & Analysis A Anesthetize Rat B Induce Ischemia (MCAO) A->B C Prepare this compound Solution B->C D Administer this compound (IV) C->D E Post-operative Care & Monitoring D->E F Neurological Scoring E->F G Infarct Volume Analysis E->G H Molecular Analysis E->H

Workflow for IV this compound in a rat stroke model.
Protocol 2: Intraperitoneal (IP) Administration of this compound in a Mouse Model of Peritonitis

Objective: To assess the anti-inflammatory effects of this compound in an acute inflammation model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound solution (sterile, for injection)

  • Sterile 0.9% saline

  • Thioglycollate broth (3% w/v, sterile)

  • 25 G needle and 1 mL syringe

Procedure:

  • This compound Administration: Administer the desired dose of this compound (e.g., 50 mg/kg) or vehicle (saline) via intraperitoneal injection.

  • Induction of Peritonitis: One hour after this compound administration, induce peritonitis by intraperitoneal injection of 1 mL of 3% sterile thioglycollate broth.

  • Sample Collection: At a specified time point (e.g., 4 hours) after thioglycollate injection, euthanize the mice.

  • Peritoneal Lavage: Collect peritoneal exudate cells by washing the peritoneal cavity with 5 mL of ice-cold PBS.

  • Cell Analysis: Determine the total number of leukocytes in the peritoneal lavage fluid. Perform differential cell counts to quantify neutrophils.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the peritoneal lavage fluid using ELISA or other appropriate methods.

Experimental Workflow for Peritonitis Model

G A Administer this compound (IP) B Induce Peritonitis (Thioglycollate) A->B C Euthanize & Collect Peritoneal Lavage B->C D Leukocyte Count & Differentiation C->D E Cytokine Analysis (ELISA) C->E

Workflow for IP this compound in a mouse peritonitis model.

Signaling Pathways

Hypothesized Anti-Inflammatory Mechanism of this compound via NF-κB Pathway Inhibition

This compound's anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway. In inflammatory conditions, stimuli such as TNF-α and IL-1β activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and reducing the expression of inflammatory mediators.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.
Hypothesized Antioxidant Mechanism of this compound via Nrf2 Pathway Activation

This compound may exert antioxidant effects by activating the Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This compound might promote the dissociation of Nrf2 from Keap1, thereby enhancing the expression of antioxidant enzymes and protecting cells from oxidative damage.[3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Inhibits Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->Keap1 Promotes dissociation? ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Gene Expression ARE->Genes Transcription

Hypothesized activation of the Nrf2 pathway by this compound.

References

Troubleshooting & Optimization

Dimephosphon solubility and optimal solvent for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Dimephosphon and best practices for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

Q2: I am observing precipitation when diluting my this compound stock solution in my aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for compounds with limited water solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase the solvent concentration: You can try slightly increasing the final DMSO concentration, but be mindful of the potential for solvent toxicity to your cells. Always run a vehicle control with the same final DMSO concentration to assess its effect.

  • Use a different solvent: While DMSO is common, ethanol can also be used.[2] However, ethanol can also be toxic to cells at higher concentrations.

  • Sonication: Gentle sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate.

  • Warm the buffer: Gently warming the aqueous buffer before adding the this compound stock solution may improve solubility.

Q3: What is the known mechanism of action of this compound?

This compound exhibits both anti-inflammatory and antioxidant properties.[3][4] Its mechanism of action is believed to involve:

  • Anti-inflammatory effects: It has been shown to have antihistamine and antiserotonin activity.[5]

  • Antioxidant effects: this compound can increase the levels of total mercapto groups and glutathione in the blood, while reducing the concentration of lipid peroxidation products.[3]

  • Lymphatic system modulation: It can directly affect the lymph system by increasing the number of functioning lymph capillaries and stimulating lymph circulation.[6]

Solubility Data

While specific quantitative solubility values for this compound are not consistently reported, the following table summarizes the general solubility characteristics of related organophosphorus compounds.

SolventSolubility ProfileRecommendations for Experiments
Water Mono- and di-esters of organophosphates are generally water-soluble, while tri-esters tend to be more hydrophobic.[7] The solubility of this compound in water is not definitively established.For initial experiments, assume limited aqueous solubility. Prepare a concentrated stock in an organic solvent.
DMSO DMSO is a polar aprotic solvent known for its ability to dissolve a wide range of polar and nonpolar compounds. It is a common choice for preparing stock solutions of compounds for biological assays.Recommended for preparing high-concentration stock solutions. Ensure the final concentration in cell culture is low (<0.5%) to avoid toxicity.[1]
Ethanol Many organic compounds are soluble in ethanol.[2] It can be used as an alternative to DMSO.Can be used to prepare stock solutions. Similar to DMSO, the final concentration in cell culture should be kept low to minimize cytotoxic effects.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

This protocol provides a general guideline for preparing a this compound stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Determine the desired stock concentration: A common stock concentration is 10 mM. To calculate the required mass of this compound, use the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) (Molecular Weight of this compound: 208.19 g/mol )

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential compound degradation at higher temperatures.

  • Sterilization: The DMSO stock solution is typically considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it can be viscous.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Workflow for In Vitro Treatment

experimental_workflow cluster_prep Solution Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) D Dilute this compound stock in culture medium to final concentration A->D B Prepare Cell Culture Medium B->D C Seed cells in multi-well plates and allow to adhere E Add treatment solution to cells C->E D->E F Incubate for desired time E->F G Perform desired assay (e.g., cytotoxicity, gene expression) F->G

Caption: General workflow for in vitro experiments using this compound.

Signaling Pathways

Putative Anti-Inflammatory and Antioxidant Signaling of this compound

The following diagram illustrates the potential signaling pathways involved in the anti-inflammatory and antioxidant effects of this compound, based on current literature. As an organophosphorus compound, it may influence the MAPK signaling pathway, although direct evidence for this compound is limited.

dimephosphon_pathway cluster_inflammatory Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway cluster_mapk Potential MAPK Involvement This compound This compound Histamine Histamine Release This compound->Histamine Inhibits Serotonin Serotonin Release This compound->Serotonin Inhibits LipidPeroxidation Lipid Peroxidation This compound->LipidPeroxidation Reduces GSH Glutathione (GSH) Levels This compound->GSH Increases MAPK MAPK Signaling (e.g., p38, JNK, ERK) This compound->MAPK Modulates? Inflammation Inflammation Histamine->Inflammation Serotonin->Inflammation Inflammation->MAPK OxidativeStress Oxidative Stress LipidPeroxidation->OxidativeStress GSH->OxidativeStress Reduces OxidativeStress->MAPK CellularResponse Cellular Response (e.g., Cytokine Production) MAPK->CellularResponse

Caption: Proposed signaling pathways for this compound's effects.

References

Dimephosphon Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information on the long-term stability and storage of Dimephosphon, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a dry, dark environment at -20°C. Following these conditions helps to preserve the integrity of the compound for extended periods.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions of this compound in a suitable solvent and store them in aliquots to minimize freeze-thaw cycles. For short-term storage (days to weeks), solutions can be kept at 0-4°C. For long-term storage (months), it is advisable to store them at -20°C.

Q3: What is the expected shelf life of this compound?

A3: When stored under the recommended conditions, this compound is expected to have a shelf life of over two years.

Q4: Are there any known incompatibilities of this compound with common labware?

A4: While specific incompatibilities are not widely reported, it is good laboratory practice to use high-quality, inert materials for storage and handling to prevent any potential interactions.

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored according to the recommended guidelines (see FAQs).

  • Prepare Fresh Solutions: If there is any doubt about the stability of existing stock solutions, prepare fresh solutions from the solid compound.

  • Perform Quality Control: If feasible, verify the concentration and purity of your stock solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Issue 2: Poor Solubility in Aqueous Media

Possible Cause: this compound, like many organic compounds, may have limited solubility in aqueous buffers, which can be further influenced by pH and temperature.

Troubleshooting Steps:

  • Solvent Selection: While this compound is generally soluble in water, for certain applications, using a small amount of a co-solvent like DMSO or ethanol prior to dilution in aqueous media might be necessary. Always check the compatibility of the co-solvent with your experimental system.

  • pH Adjustment: The solubility of organophosphorus compounds can be pH-dependent. Assess the pH of your media and adjust if necessary, keeping in mind the stability profile of this compound.

  • Sonication: Gentle sonication can aid in the dissolution of the compound. However, avoid excessive heating during this process.

Issue 3: Potential for Hydrolysis in Solution

Possible Cause: Organophosphorus compounds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

Troubleshooting Steps:

  • pH Control: Maintain the pH of your experimental solutions within a stable range. The optimal pH for stability is generally near neutral, but this should be determined empirically for your specific assay conditions.

  • Temperature Management: Avoid exposing this compound solutions to high temperatures for extended periods. Prepare solutions fresh and keep them on ice when not in use for short-term experiments.

  • Use of Buffers: Employ appropriate buffer systems to maintain a constant pH throughout your experiment.

Stability Data

Stress ConditionParameterExpected Outcome for this compoundGeneral Recommendations
Hydrolysis pHSusceptible to degradation at acidic and alkaline pH.Maintain solutions at or near neutral pH. Use buffered solutions.
TemperatureDegradation rate increases with temperature.Store solutions at recommended low temperatures. Avoid prolonged heating.
Oxidation Oxidizing Agents (e.g., H₂O₂)Potential for degradation.Avoid exposure to strong oxidizing agents. Use freshly prepared solutions.
Photolysis Light ExposurePotential for degradation upon exposure to UV or high-intensity light.Store solid compound and solutions in the dark or in amber vials.
Thermal High TemperatureSusceptible to thermal decomposition.Adhere to recommended storage temperatures. Avoid autoclaving solutions.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Solutions for In Vitro Assays
  • Weighing: Accurately weigh the required amount of solid this compound in a sterile microfuge tube.

  • Initial Dissolution: If using a co-solvent, dissolve the this compound in a small volume of sterile DMSO or ethanol. Vortex briefly to ensure complete dissolution.

  • Aqueous Dilution: Add the appropriate volume of pre-warmed (if required by the assay) sterile aqueous buffer or cell culture medium to the dissolved this compound. Mix thoroughly by gentle inversion or pipetting.

  • Final Concentration: Ensure the final concentration of any co-solvent is minimal and does not affect the experimental outcome. A final concentration of DMSO below 0.5% is generally well-tolerated in most cell-based assays.

  • Usage: Use the freshly prepared solution immediately for your experiment.

Protocol 2: Outline for a Stability-Indicating HPLC Method Development

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Specific parameters will need to be optimized for your instrumentation and specific degradation products.

  • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of organophosphorus compounds.

  • Mobile Phase Selection:

    • Aqueous Phase (A): Buffered water (e.g., phosphate or acetate buffer) at a controlled pH.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the parent compound and any potential degradation products.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products show absorbance. A photodiode array (PDA) detector is useful for identifying the optimal wavelength and assessing peak purity.

  • Forced Degradation Sample Preparation:

    • Acidic Hydrolysis: Incubate this compound solution in an acidic medium (e.g., 0.1 M HCl) at an elevated temperature.

    • Basic Hydrolysis: Incubate this compound solution in a basic medium (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Photolytic Degradation: Expose this compound solution to a controlled light source (e.g., UV lamp).

    • Thermal Degradation: Heat a solid or solution sample of this compound at a high temperature.

  • Method Validation: Once optimal separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Troubleshooting Experimental Inconsistency

G Troubleshooting Workflow A Inconsistent Experimental Results B Verify Storage Conditions (Solid & Stock Solutions) A->B C Prepare Fresh Stock Solution B->C D Perform Quality Control (e.g., HPLC) C->D E Problem Resolved? D->E F YES E->F Yes G NO E->G No H Investigate Other Experimental Variables G->H

Caption: A flowchart for troubleshooting inconsistent experimental results with this compound.

Potential Signaling Pathways of this compound's Action

This compound is suggested to exert its anti-inflammatory and antioxidant effects through modulation of key signaling pathways.

Anti-Inflammatory Action:

G Potential Anti-Inflammatory Pathway of this compound This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits InflammatoryMediators Pro-inflammatory Mediators (e.g., cytokines) NFkB->InflammatoryMediators Promotes Inflammation Inflammation InflammatoryMediators->Inflammation

Caption: this compound's potential inhibition of the NF-κB pathway to reduce inflammation.

Antioxidant Action:

G Potential Antioxidant Pathway of this compound This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 Activates AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes Promotes Expression OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress

Caption: this compound's potential activation of the Nrf2 pathway to enhance antioxidant defense.

Technical Support Center: Dimephosphon Off-Target Effects in Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Dimephosphon. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects and unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My cell viability results are inconsistent when using this compound. Could it be interfering with the assay itself?

A1: Yes, it is possible that this compound, like other chemical compounds, could interfere with common cell viability assays. Assays that rely on cellular metabolism, such as those using tetrazolium salts like MTT, XTT, or WST, can be affected by compounds that alter cellular redox states or mitochondrial function. Organophosphorus compounds have been shown to induce oxidative stress, which could potentially lead to an over- or underestimation of cell viability. It is recommended to validate your findings with a non-metabolic assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).[1]

Q2: I am observing unexpected changes in gene expression in my reporter assay after treatment with this compound. Is this a known off-target effect?

A2: While specific studies on this compound's interference with luciferase reporter assays are limited, it is a known phenomenon for small molecules to inhibit or stabilize luciferase enzymes, leading to false-positive or false-negative results.[2][3][4][5] This interference can be independent of the promoter activity you are studying. To investigate this, you can perform a counterscreen by testing this compound directly against the luciferase enzyme in a cell-free system.[2]

Q3: I'm seeing changes in cellular signaling pathways that are not a part of my primary research focus. What are the known off-target signaling effects of this compound?

A3: this compound is an organophosphorus compound, and this class of molecules is known to have effects on various signaling pathways. The most documented potential off-target effects include:

  • MAPK Signaling: Organophosphorus compounds can activate MAP kinase pathways, including ERK, JNK, and p38.[6] This can lead to a variety of cellular responses, including apoptosis and inflammation.

  • Calcium Signaling: There is evidence that this compound can modulate intracellular calcium levels. This may occur through interaction with receptors or ion channels on the cell surface or by affecting intracellular calcium stores.

  • Acetylcholine Receptor Signaling: Some research suggests that this compound may interact with nicotinic and muscarinic acetylcholine receptors, potentially acting as an antagonist.[7][8]

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity or Altered Cell Proliferation
Symptom Possible Cause Troubleshooting Steps
Discrepancy between MTT/XTT and other viability assays.This compound may be interfering with the metabolic-based assay.1. Validate with an alternative assay: Use a non-metabolic method like Trypan Blue exclusion or an LDH release assay to confirm cytotoxicity. 2. Perform an interference control: Incubate this compound with the assay reagents in a cell-free system to check for direct chemical interference.
Increased cell death at concentrations expected to be non-toxic.This compound may be activating pro-apoptotic pathways as an off-target effect.1. Assess MAPK pathway activation: Perform a Western blot to check for phosphorylation of key MAPK proteins like ERK, JNK, and p38. 2. Measure caspase activity: Use a caspase activity assay to determine if apoptotic pathways are being initiated.
Problem 2: Anomalous Results in Intracellular Signaling Studies
Symptom Possible Cause Troubleshooting Steps
Unexplained changes in phosphorylation of signaling proteins.This compound may be modulating kinase or phosphatase activity through off-target interactions.1. Profile MAPK activation: Use Western blotting to analyze the phosphorylation status of ERK, JNK, and p38 kinases. 2. Broad Kinase Inhibitor Panel: If the effect is significant and unexplained, consider screening this compound against a panel of kinases to identify potential off-target interactions.
Fluctuations in intracellular calcium levels unrelated to your experimental stimulus.This compound may be directly or indirectly affecting calcium channels or intracellular calcium stores.1. Perform a calcium mobilization assay: Use a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to monitor intracellular calcium changes in response to this compound alone. 2. Investigate receptor involvement: If you suspect interaction with acetylcholine receptors, pre-treat cells with known nicotinic or muscarinic antagonists before adding this compound to see if the calcium response is blocked.

Quantitative Data on Potential Off-Target Interactions

Currently, specific binding affinities and inhibitory concentrations (IC50) of this compound for many potential off-targets are not well-documented in publicly available literature. The following table summarizes the known or suspected interactions and provides a framework for the types of quantitative data researchers should aim to generate.

Potential Off-Target Interaction Type Reported IC50/Ki/Kd Citation
AcetylcholinesteraseInhibitionData not available
Nicotinic Acetylcholine ReceptorsAntagonism (suspected)Data not available
Muscarinic Acetylcholine ReceptorsBinding (suspected)Data not available[7][8]
MAPK Pathway (ERK, JNK, p38)Activation (as a class of compounds)Data not available[6]

Key Experimental Protocols

Protocol 1: Assessing this compound's Effect on MAPK Pathway Activation via Western Blot

Objective: To determine if this compound induces the phosphorylation of ERK, JNK, and p38 MAP kinases.

Methodology:

  • Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for different time points (e.g., 15 min, 30 min, 1 hr, 6 hr). Include a vehicle control (the solvent used to dissolve this compound) and a positive control known to activate the MAPK pathway (e.g., anisomycin for JNK/p38, PMA for ERK).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38).

    • Also, probe separate blots (or strip and re-probe) with antibodies for total ERK, JNK, and p38 to normalize for protein loading. An antibody for a housekeeping protein like GAPDH or β-actin should also be used as a loading control.

  • Detection: Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each MAPK.

Protocol 2: Measuring Intracellular Calcium Mobilization using Fura-2 AM

Objective: To determine if this compound causes a change in intracellular calcium concentration.

Methodology:

  • Cell Preparation: Seed cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates suitable for fluorescence microscopy/plate reading. Allow cells to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS) at a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.

    • Remove the culture medium, wash the cells with buffer, and incubate them with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • After loading, wash the cells with buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes at room temperature.[2][4][9][10]

  • Calcium Imaging:

    • Place the cells on a fluorescence microscope or plate reader equipped for ratiometric imaging.

    • Alternately excite the cells at 340 nm and 380 nm and measure the emission at ~510 nm.[9]

    • Establish a stable baseline fluorescence ratio for a few minutes.

    • Add this compound at the desired concentration and continue to record the fluorescence ratio to observe any changes in intracellular calcium.

    • Include a positive control, such as ATP or ionomycin, to confirm that the cells are responsive.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Plot this ratio over time to visualize the calcium transient induced by this compound.

Visualizing Potential Off-Target Pathways

The following diagrams illustrate the potential signaling pathways that may be affected by this compound as off-target effects.

MAPK_Pathway This compound This compound (Organophosphorus Compound) Stress Cellular Stress (Potential Effect) This compound->Stress MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 MEK12 MEK1/2 MAPKKK->MEK12 p38 p38 MAPK MKK36->p38 JNK JNK MKK47->JNK ERK ERK MEK12->ERK TranscriptionFactors_p38 Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors_p38 TranscriptionFactors_JNK Transcription Factors (e.g., c-Jun) JNK->TranscriptionFactors_JNK TranscriptionFactors_ERK Transcription Factors (e.g., Elk-1) ERK->TranscriptionFactors_ERK Apoptosis Apoptosis TranscriptionFactors_p38->Apoptosis Inflammation Inflammation TranscriptionFactors_p38->Inflammation TranscriptionFactors_JNK->Apoptosis Proliferation Proliferation/ Differentiation TranscriptionFactors_ERK->Proliferation

Caption: Potential off-target activation of MAPK signaling by this compound.

Calcium_Signaling cluster_ER This compound This compound AChR Acetylcholine Receptors (Nicotinic/Muscarinic) This compound->AChR ? PLC Phospholipase C (PLC) AChR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cyto [Ca2+]i (Cytosolic) ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Downstream Downstream Ca2+-dependent Events Ca_cyto->Downstream

Caption: Hypothetical modulation of intracellular calcium by this compound.

Assay_Interference_Workflow start Unexpected Result in Primary Assay check1 Is the assay metabolism-based? (e.g., MTT, XTT) start->check1 action1 Validate with non-metabolic assay (e.g., Trypan Blue, LDH) check1->action1 Yes check2 Is the assay luminescence-based? (e.g., Luciferase) check1->check2 No yes1 Yes no1 No end Identify Source of Interference action1->end action2 Perform cell-free 'reagent-only' control with this compound check2->action2 Yes other Investigate other off-target effects (e.g., signaling pathways) check2->other No yes2 Yes no2 No action2->end

Caption: Troubleshooting workflow for potential assay interference.

References

Technical Support Center: Optimizing Dimephosphon Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Dimephosphon concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is an organophosphorus compound recognized for its anti-inflammatory and immunomodulatory properties. Its mechanism of action is thought to involve the modulation of immune cell activity and the inhibition of pro-inflammatory mediators. Some studies suggest it may also influence phosphonate-related metabolic pathways, glutathione levels, and lipid peroxidation.

Q2: What is a recommended starting concentration range for this compound in a cell viability assay?

A2: As there is limited specific data on this compound's cytotoxic concentrations in various cell lines, a broad dose-response experiment is recommended as a starting point. A typical approach is to use a wide range of concentrations with logarithmic or semi-logarithmic dilutions. Based on general practices for novel compounds, a starting range of 0.1 µM to 1000 µM is advisable to determine the effective concentration range for your specific cell line.

Q3: Which cell viability assays are suitable for use with this compound?

A3: Standard colorimetric and fluorometric cell viability assays are appropriate for assessing the effects of this compound. These include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial metabolic activity.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT but produces a soluble formazan product.

  • Resazurin (AlamarBlue) Assay: A fluorometric assay that measures cellular metabolic activity.

  • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.

The choice of assay may depend on the specific cell line, experimental goals, and available equipment.

Q4: How can I prepare a stock solution of this compound?

A4: The solubility of this compound should be determined from the manufacturer's datasheet. If it is soluble in an organic solvent like DMSO, prepare a high-concentration stock solution (e.g., 10 mM to 100 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% for DMSO).

Troubleshooting Guides

Problem 1: High variability between replicate wells.
Possible Cause Recommended Solution
Uneven cell seeding Ensure a homogeneous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting.
Edge effects To minimize evaporation from the outer wells of a 96-well plate, fill the peripheral wells with sterile PBS or culture medium without cells.
Pipetting errors Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to reduce variability in timing and volume.
Cell clumping Ensure complete dissociation of cells into a single-cell suspension during trypsinization.
Problem 2: No significant effect of this compound on cell viability.
Possible Cause Recommended Solution
Concentration range is too low Perform a wider dose-response experiment with concentrations up to the millimolar range.
Short incubation time Increase the incubation time with this compound (e.g., 24h, 48h, 72h) to observe potential time-dependent effects.
Compound instability Prepare fresh dilutions of this compound from a frozen stock for each experiment.
Cell line resistance The chosen cell line may be inherently resistant to this compound. Consider testing on a different cell line.
Problem 3: High background or low signal in the viability assay.
Possible Cause Recommended Solution
Suboptimal cell number Optimize the initial cell seeding density. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and cell death unrelated to the compound.
Contamination Regularly check for microbial contamination in cell cultures.
Incorrect wavelength reading Ensure the microplate reader is set to the correct wavelength for the specific assay being used (e.g., ~570 nm for MTT).
Incomplete formazan solubilization (MTT assay) Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density
  • Prepare Cell Suspension: Harvest and count cells to prepare a single-cell suspension.

  • Serial Dilution: Prepare a series of cell dilutions in complete culture medium (e.g., from 1,000 to 50,000 cells per 100 µL).

  • Plate Cells: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate.

  • Incubate: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Perform Viability Assay: At the end of the incubation period, perform your chosen cell viability assay (e.g., MTT).

  • Analyze Data: Plot the absorbance/fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where the signal is proportional to the cell number.

Protocol 2: Dose-Response Experiment with this compound using MTT Assay
  • Cell Seeding: Seed the optimized number of cells (determined from Protocol 1) in 100 µL of complete culture medium per well in a 96-well plate. Incubate overnight to allow for cell attachment.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in culture medium from your stock solution. A common starting point is a 10-point two-fold or three-fold serial dilution.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for the highest drug concentration) and untreated control wells (medium only).

  • Incubate: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Read Absorbance: Mix gently to dissolve the formazan crystals and read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Prepare Serial Dilutions of this compound B->D E Treat Cells with This compound C->E D->E F Incubate for 24/48/72 hours E->F G Add Viability Reagent (e.g., MTT) F->G H Incubate and Solubilize G->H I Read Absorbance/ Fluorescence H->I J Calculate % Viability I->J K Plot Dose-Response Curve & Determine IC50 J->K Troubleshooting_Logic Start Inconsistent or Unexpected Cell Viability Results Var High Variability Between Replicates? Start->Var NoEffect No Effect of This compound? Var->NoEffect No Sol_Var Check: - Cell Seeding Uniformity - Pipetting Technique - Edge Effects Var->Sol_Var Yes LowSignal Low Signal or High Background? NoEffect->LowSignal No Sol_NoEffect Check: - Concentration Range - Incubation Time - Compound Stability NoEffect->Sol_NoEffect Yes Sol_LowSignal Check: - Cell Seeding Density - Contamination - Assay Protocol LowSignal->Sol_LowSignal Yes End Review and Optimize Protocol LowSignal->End No Sol_Var->End Sol_NoEffect->End Sol_LowSignal->End MAPK_Pathway This compound This compound (Organophosphorus Compound) Stress Cellular Stress This compound->Stress MAPKKK MAPKKK (e.g., Raf, MEKK) Stress->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) MAPK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Survival, Apoptosis) TranscriptionFactors->CellResponse

Technical Support Center: Troubleshooting Inconsistent Results in Dimephosphon Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Dimephosphon.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing variable anti-inflammatory effects of this compound in my cell-based assays?

Inconsistent anti-inflammatory activity can stem from several factors, from solution preparation to the specifics of the assay setup.

  • Potential Causes:

    • This compound Degradation: As an organophosphorus compound, this compound's stability in aqueous solutions can be pH and temperature-dependent.[1] Improper storage or prolonged incubation in certain media conditions could lead to its degradation.

    • Variable Cell Culture Conditions: Differences in cell passage number, confluency, and serum concentration can alter cellular responses to stimuli and drugs.

    • Inconsistent Inflammatory Stimulus: The concentration and preparation of the inflammatory agent (e.g., lipopolysaccharide - LPS) can vary between experiments, leading to different levels of baseline inflammation.

    • Pleiotropic Effects: this compound has multiple reported mechanisms, including immunomodulation and effects on the lymphatic system.[2] Its net effect can be highly dependent on the specific cell type and the pathways activated in your experimental model.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare this compound working solutions fresh for each experiment from a properly stored stock.

    • Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Seed cells at a standardized density and allow them to acclimate before treatment. Ensure serum lots are tested for consistency.

    • Validate Inflammatory Stimulus: Prepare and aliquot the inflammatory stimulus (e.g., LPS) to ensure consistent concentration across experiments. Titrate the stimulus to find a concentration that gives a robust and reproducible inflammatory response.

    • Control for Assay Timing: Optimize and standardize the incubation times for both this compound and the inflammatory stimulus.

2. My cell viability assay (e.g., MTT, MTS) shows unexpected cytotoxicity with this compound treatment. What could be the cause?

While this compound is not primarily known for cytotoxicity, high concentrations or specific experimental conditions can lead to reduced cell viability.

  • Potential Causes:

    • High this compound Concentration: The dose-response curve for many compounds can show toxicity at high concentrations. You may be using a concentration that is outside the therapeutic window for your specific cell line.

    • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, concentrations of the solvent itself above 0.5% can be toxic to some cell lines.[3]

    • Interaction with Assay Reagents: Some compounds can interfere with the chemistry of viability assays. For example, a compound with reducing properties could potentially interact with tetrazolium salts like MTT or MTS.

    • pH Shift in Media: The addition of a high concentration of a compound, if not properly buffered, could alter the pH of the culture medium, affecting cell health.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal non-toxic concentration for your experiments.

    • Include Solvent Controls: Always include a vehicle control (the solvent used to dissolve this compound, at the same final concentration) in your experiments.

    • Confirm with a Secondary Viability Assay: Use an alternative viability assay that relies on a different principle (e.g., a dye exclusion assay like Trypan Blue or a real-time live/dead cell stain) to confirm the cytotoxic effects.

    • Check Media pH: After adding your highest concentration of this compound, check the pH of the cell culture media to ensure it has not significantly changed.

3. I am observing high variability between replicate wells in my ELISA for inflammatory cytokines after this compound treatment. How can I improve consistency?

High variability in ELISA results is a common issue that can often be resolved by refining the experimental technique.

  • Potential Causes:

    • Inconsistent Pipetting: Small errors in pipetting volumes of samples, standards, or reagents can lead to significant differences in the final absorbance readings.

    • Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, leading to high background and variability.

    • "Edge Effects" in the Plate: Wells on the outer edges of a 96-well plate can be more prone to evaporation, leading to changes in reagent concentrations.

    • Improper Plate Sealing: Inconsistent sealing during incubations can lead to non-uniform evaporation across the plate.

  • Troubleshooting Steps:

    • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use consistent, careful pipetting techniques.

    • Standardize Washing Technique: Use an automated plate washer if available. If washing manually, ensure the same number of washes and the same force and volume of wash buffer are used for all wells.

    • Minimize Edge Effects: Avoid using the outermost wells of the plate for samples and standards. If you must use them, fill the surrounding wells with sterile water or PBS to create a humidity chamber.

    • Use High-Quality Plate Sealers: Ensure plates are sealed firmly and consistently during all incubation steps.

Data Presentation

Table 1: General Guidelines for this compound Solution Preparation and Storage

ParameterRecommendationRationale
Powder Storage Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and protected from light.[4]To prevent degradation of the solid compound.
Stock Solution Solvent Determine empirically. Start with common solvents like sterile water or DMSO.Solubility information for this compound is not widely published. Small-scale solubility tests are recommended.
Stock Solution Storage Aliquot and store at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.To maintain the stability of the compound in solution and prevent contamination.
Working Solution Prepare fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or vehicle.To ensure consistent concentration and minimize degradation in the final experimental medium.

Experimental Protocols

1. Protocol for Cell Viability (MTS Assay) with this compound

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment:

    • Prepare a 2X working solution of this compound in complete culture medium from your stock solution.

    • Perform serial dilutions to create a range of 2X concentrations.

    • Remove 100 µL of medium from the cells and add 100 µL of the 2X this compound working solutions to the appropriate wells.

    • Include wells for "cells only" (no treatment) and "vehicle control" (solvent at the highest concentration used).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "media only" blank from all other values. Express the results as a percentage of the vehicle control.

2. Protocol for Cytokine Quantification (ELISA) after this compound Treatment

This is a general protocol for a sandwich ELISA.

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) and incubate for the desired period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris. Store at -80°C until the assay is performed.

  • ELISA Procedure (as per manufacturer's instructions):

    • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Sample Incubation: Add standards and samples (diluted as necessary) to the wells and incubate for 2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Enzyme Conjugate: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

    • Washing: Repeat the washing step.

    • Substrate Addition: Add TMB substrate and incubate until a color change is observed.

    • Stop Reaction: Add a stop solution.

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in your samples.

Visualizations

Dimephosphon_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade NF-kB / MAPK Pathways NF-kB / MAPK Pathways Signaling Cascade->NF-kB / MAPK Pathways Transcription Factors Transcription Factors NF-kB / MAPK Pathways->Transcription Factors This compound This compound This compound->Signaling Cascade Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. This compound Pre-treatment (Varying Concentrations + Controls) A->B C 3. Inflammatory Stimulus Addition (e.g., LPS) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Supernatant Collection for ELISA OR Cell Viability Assay (MTS) D->E F 6. Data Analysis E->F

Caption: General experimental workflow for in vitro this compound testing.

Troubleshooting_Tree Start Inconsistent Results? Q1 Is it a cell viability issue? Start->Q1 Yes Q2 Is it an efficacy (e.g., anti-inflammatory) issue? Start->Q2 No Sol1 Check solvent toxicity Run dose-response Use secondary viability assay Q1->Sol1 Sol2 Prepare fresh solutions Standardize cell culture Validate stimulus Q2->Sol2 Sol3 Check pipetting technique Optimize wash steps Minimize plate edge effects Q2->Sol3 High replicate variability?

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Dimephosphon Purity and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Dimephosphon. Ensuring the purity and stability of this compound is critical for obtaining reliable and reproducible experimental outcomes. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity standard for research-grade this compound?

A1: For reliable and reproducible research outcomes, it is recommended to use this compound with a purity of ≥98%.[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data. The CoA should detail the analytical methods used for purity assessment, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, and list any identified impurities.[2][3][4]

Q2: How should I properly store this compound powder and its stock solutions to prevent degradation?

A2: this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] Stock solutions should also be stored at -20°C for long-term use.[1] Avoid repeated freeze-thaw cycles to maintain the stability of the compound.

Q3: What are the potential degradation products of this compound in aqueous solutions?

A3: While specific degradation pathways for this compound are not extensively documented, studies on similar organophosphorus compounds, such as dimethyl hydrogen phosphite (DMHP), in aqueous solutions have identified degradation products including methanol, monomethyl hydrogen phosphite, and orthophosphorous acid.[5] The degradation of organophosphorus pesticides in aqueous solutions can be influenced by factors like pH, temperature, and exposure to light, leading to hydrolysis, oxidation, and other reactions.[6]

Q4: How can impurities in my this compound sample affect my experimental results?

A4: Impurities can have significant and often unpredictable effects on experimental outcomes. They can introduce biological activity that is independent of this compound, leading to misleading results. For instance, impurities might exhibit cytotoxicity, activate off-target signaling pathways, or interfere with assay reagents.[4] Therefore, using a highly purified compound and understanding its impurity profile is crucial for data integrity.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Compound Solubility and Precipitation in Aqueous Buffers
  • Problem: this compound fails to dissolve completely or precipitates out of solution during the experiment.

  • Possible Causes & Solutions:

    • Incorrect Solvent: While this compound's solubility should be determined for your specific buffer, initial stock solutions are often prepared in organic solvents like DMSO. Ensure the final concentration of the organic solvent in your aqueous experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.

    • pH of the Buffer: The solubility of organophosphorus compounds can be pH-dependent.[5][7] If you are experiencing solubility issues, consider adjusting the pH of your buffer.

    • Supersaturation: You may be trying to dissolve the compound above its solubility limit in a particular buffer. Determine the equilibrium solubility to avoid preparing supersaturated and unstable solutions.[8]

    • Temperature: For many compounds, solubility increases with temperature. However, this is not always the case. Assess solubility at different temperatures relevant to your experiment (e.g., 4°C, room temperature, 37°C).[8]

Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays
  • Problem: High variability in results between replicate wells or across different experimental days.

  • Possible Causes & Solutions:

    • Compound Instability: this compound may be degrading in the experimental medium over the course of the assay. Prepare fresh dilutions from a frozen stock solution for each experiment.

    • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and seeded at a uniform density. Over-confluent or sparsely populated cells can respond differently to treatment.

    • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations in the final compound concentration. Use calibrated pipettes and proper techniques.

    • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, fill the peripheral wells with sterile media or PBS without cells.

Issue 3: Unexpected Cytotoxicity at Low Concentrations
  • Problem: this compound induces significant cell death at concentrations where a specific biological effect is expected.

  • Possible Causes & Solutions:

    • Impurity Toxicity: A cytotoxic impurity in the this compound sample could be responsible for the observed cell death. Verify the purity of your compound and consider sourcing from a different supplier if necessary.

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line. Run a vehicle-only control to assess the effect of the solvent.

    • Assay Interference: The compound itself might interfere with the chemistry of your viability assay (e.g., reducing the MTT reagent). Confirm the cytotoxic effect using an orthogonal method, such as a membrane integrity assay (e.g., LDH release) or a real-time live-cell imaging assay.

Purity and Stability Data

The following table summarizes typical purity specifications for research-grade this compound and stability data for a related organophosphorus compound.

ParameterSpecification/DataAnalytical Method(s)Reference
This compound Purity ≥98%HPLC, NMR[1]
Potential Impurities Starting materials, by-products, degradation productsHPLC, LC-MS, GC-MS[2][3][4]
Dimethyl Hydrogen Phosphite (DMHP) Stability in 0.1M Phosphate Buffer (pH 7.4, 37°C) Stable for 3.6 hours, followed by first-order degradationHPLC, GC[5]
DMHP Degradation Products Methanol, monomethyl hydrogen phosphite, orthophosphorous acidHPLC, ¹H-NMR[5]

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability. It should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9][10][11][12]

  • Compound Treatment:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9][12]

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10][12]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Mix gently on a plate shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[9][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start stock Prepare this compound Stock Solution (e.g., in DMSO) start->stock cells Seed Cells in 96-well Plate start->cells dilute Prepare Serial Dilutions in Culture Medium stock->dilute treat Treat Cells with This compound cells->treat dilute->treat incubate Incubate for Desired Time treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan (e.g., with DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data & Determine Cell Viability read->analyze end End analyze->end

Caption: A generalized experimental workflow for a cell viability assay using this compound.

troubleshooting_logic cluster_purity Purity & Stability cluster_solubility Solubility Issues cluster_assay_params Assay Parameters start Inconsistent/ Unexpected Results purity Check Purity (≥98%) start->purity solubility Observe Precipitation? start->solubility Precipitation? cells Check Cell Health & Density start->cells Variability? storage Verify Storage Conditions purity->storage end_node Refine Protocol storage->end_node ph Adjust Buffer pH solubility->ph solvent Optimize Co-solvent % solubility->solvent ph->end_node solvent->end_node controls Review Controls (Vehicle, Untreated) cells->controls controls->end_node

Caption: A logical troubleshooting guide for addressing common experimental issues with this compound.

neuroprotection_pathway cluster_downstream Downstream Effects of Excitotoxicity Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Excessive Ca²⁺ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death ROS ↑ ROS Production Excitotoxicity->ROS Mito_Dys Mitochondrial Dysfunction Excitotoxicity->Mito_Dys Apoptosis Activation of Apoptotic Pathways Excitotoxicity->Apoptosis This compound This compound (Potential NMDA-R Antagonist) This compound->NMDA_R Inhibits ROS->Neuronal_Death Mito_Dys->Neuronal_Death Apoptosis->Neuronal_Death

References

Technical Support Center: Managing Potential Toxicity of Dimephosphon Analogs In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimephosphon analogs in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is an organophosphorus compound. Unlike many organophosphates that are known for their acetylcholinesterase inhibition, this compound has been investigated for its therapeutic properties, including anti-inflammatory, immunomodulatory, and anti-acidosis effects. Its mechanism of action is thought to involve the modulation of immune cell activity, inhibition of pro-inflammatory mediators, and effects on metabolic pathways related to phosphonates.[1]

Q2: What are the primary toxicity concerns with organophosphorus compounds in vivo?

The primary mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine.[2][3] Inhibition of AChE leads to an accumulation of acetylcholine in nerve synapses, resulting in a condition known as a cholinergic crisis.[4][5][6] Symptoms of a cholinergic crisis can be remembered by the mnemonic DUMBELS: Defecation/diaphoresis, Urination, Miosis (pupil constriction), Bronchospasm/bronchorrhea, Emesis, Lacrimation (tearing), and Salivation.[7] Severe poisoning can lead to respiratory failure and death.[3][7]

Q3: Are this compound and its analogs as toxic as other organophosphates?

Research suggests that modifications to the this compound structure can significantly reduce its acute toxicity. For instance, replacing the P-O-C (phosphonate) fragments with P-C (phosphine oxide) fragments has been shown to dramatically decrease toxicity in warm-blooded animals. The toxicity of aza analogs of this compound is dependent on the specific chemical nature of the introduced aza fragment. Additionally, some aryl- and acylhydrazone derivatives of this compound have been reported to have low toxicity.

Q4: What are the expected signs of toxicity when working with new this compound analogs?

When working with novel this compound analogs, it is crucial to monitor for a range of potential toxicity signs. These can be categorized as:

  • General Clinical Signs: Changes in behavior (lethargy, hyperactivity), altered gait (ataxia), tremors, convulsions, changes in fur appearance, and altered food and water intake.

  • Cholinergic Signs (if the analog inhibits AChE): Salivation, lacrimation, urination, defecation, gastrointestinal distress, and respiratory difficulties.[5]

  • Organ-Specific Toxicity: Signs related to liver or kidney damage may not be immediately apparent but can be detected through biochemical analysis of blood samples.

Q5: How can I manage an accidental overdose of a this compound analog in an experimental animal?

In the event of a suspected overdose, immediate supportive care is critical. If the compound is known to have acetylcholinesterase inhibitory activity, standard treatments for organophosphate poisoning should be considered. This includes the administration of atropine to counteract the muscarinic effects of acetylcholine accumulation and an oxime, such as pralidoxime (2-PAM), to reactivate the inhibited acetylcholinesterase. It is essential to have an established experimental protocol for managing such events, developed in consultation with a veterinarian and institutional animal care and use committee (IACUC).

Troubleshooting Guides

Issue 1: Unexpected Mortality in Low-Dose Groups
Potential Cause Troubleshooting Step
Vehicle Toxicity Run a vehicle-only control group to assess the toxicity of the solvent or carrier used to dissolve the this compound analog.
Incorrect Dosing Double-check all dose calculations, stock solution concentrations, and the calibration of administration equipment (e.g., syringes, gavage needles).
Contamination of the Compound Ensure the purity of the synthesized analog through appropriate analytical methods (e.g., NMR, mass spectrometry, HPLC). Impurities from the synthesis process could be highly toxic.
Animal Stress Evaluate animal handling and housing conditions. Stress can exacerbate the toxic effects of a compound. Ensure proper acclimatization of animals before the study.
Hypersensitivity of Animal Strain Review the literature to determine if the chosen animal strain has known sensitivities to organophosphorus compounds. Consider a pilot study with a different strain.
Issue 2: High Variability in Experimental Data
Potential Cause Troubleshooting Step
Inconsistent Compound Administration Ensure consistent administration technique (e.g., gavage depth, injection site) across all animals. For oral gavage, confirm proper placement to avoid administration into the lungs.
Variable Food and Water Intake Monitor and record food and water consumption for all animals, as this can affect the absorption and metabolism of the test compound.
Biological Variability Increase the number of animals per group to improve statistical power and account for individual differences in response.
Assay Performance Validate all biochemical and analytical assays for reproducibility and accuracy. Include appropriate positive and negative controls for each assay plate.
Issue 3: No Observable Toxic Effect at High Doses
Potential Cause Troubleshooting Step
Low Bioavailability of the Analog If administered orally, the compound may have poor absorption from the gastrointestinal tract. Consider alternative routes of administration (e.g., intraperitoneal, intravenous) in a pilot study to assess systemic toxicity.
Rapid Metabolism and Excretion The compound may be rapidly metabolized to inactive forms and cleared from the body. Conduct pharmacokinetic studies to determine the compound's half-life and peak plasma concentration.
Compound Degradation Verify the stability of the this compound analog in the vehicle and under storage conditions. The compound may degrade before or after administration.
Truly Low Toxicity The analog may genuinely have a low toxicity profile. In this case, the study has successfully established a high maximum tolerated dose (MTD).

Quantitative Toxicity Data

CompoundSpeciesRouteLD50 (mg/kg)Citation
Dimethyl methylphosphonateRatOral8210[8][4]
Dimethyl methylphosphonateMouseOral6810[8]

Note: LD50 is the dose that is lethal to 50% of the tested animal population. These values should be used as a guide for designing experiments and do not represent the toxicity of all this compound analogs.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is designed to estimate the LD50 of a this compound analog using a minimal number of animals.

Materials:

  • This compound analog

  • Appropriate vehicle (e.g., corn oil, sterile water)

  • Oral gavage needles

  • Syringes

  • Animal balance

  • Experimental animals (e.g., Sprague-Dawley rats or CD-1 mice), single-sex

Procedure:

  • Dose Selection: Start with a dose estimated from available data on similar compounds. If no data is available, a starting dose of 2000 mg/kg is often used as a limit test.

  • Animal Preparation: Acclimatize animals for at least 5 days before the study. Fast animals overnight (with access to water) before dosing.

  • Dosing: Administer the calculated dose of the this compound analog via oral gavage. The volume should not exceed 10 mL/kg for rats or 20 mL/kg for mice.

  • Observation:

    • Observe the first animal for 48 hours.

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

  • Continuation: Continue this process until the stopping criteria are met (e.g., a specified number of dose reversals have occurred).

  • Data Analysis: The LD50 is calculated using specialized software based on the pattern of survivals and deaths.

  • Post-mortem Analysis: Conduct a gross necropsy on all animals. Collect tissues of interest (liver, kidneys, brain, etc.) for histopathological analysis.

Protocol 2: Sub-chronic Toxicity Study (28-Day Repeated Dose)

This protocol evaluates the toxicity of a this compound analog after repeated daily administration.

Materials:

  • This compound analog

  • Vehicle

  • Administration supplies (as in Protocol 1)

  • Blood collection tubes (e.g., with EDTA for hematology, serum separator tubes for clinical chemistry)

  • Histology supplies (formalin, cassettes, etc.)

Procedure:

  • Group Allocation: Randomly assign animals (e.g., 5-10 per sex per group) to at least three dose groups (low, mid, high) and a vehicle control group. Doses should be selected based on acute toxicity data.

  • Daily Dosing: Administer the compound or vehicle daily for 28 days at approximately the same time each day.

  • Clinical Observations:

    • Record clinical signs of toxicity daily.

    • Measure body weight at least twice a week.

    • Measure food and water consumption weekly.

  • Blood Collection: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis. Key parameters include:

    • Hematology: Red blood cell count, white blood cell count, platelet count, hemoglobin, hematocrit.

    • Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST) for liver function; blood urea nitrogen (BUN), creatinine for kidney function.

  • Necropsy and Histopathology:

    • Euthanize all animals and perform a thorough gross necropsy.

    • Record the weights of major organs (liver, kidneys, brain, spleen, heart).

    • Collect and preserve organs in 10% neutral buffered formalin for histopathological examination.

Visualizations

Signaling Pathways and Workflows

Cholinergic_Crisis Dimephosphon_Analog This compound Analog (potential AChE inhibitor) AChE Acetylcholinesterase (AChE) Dimephosphon_Analog->AChE Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents Breakdown Muscarinic_Receptors Muscarinic Receptors ACh->Muscarinic_Receptors Overstimulation Nicotinic_Receptors Nicotinic Receptors ACh->Nicotinic_Receptors Overstimulation DUMBELS DUMBELS Symptoms (Salivation, Lacrimation, etc.) Muscarinic_Receptors->DUMBELS Paralysis Muscle Fasciculations, Paralysis Nicotinic_Receptors->Paralysis Dimephosphon_Anti_Inflammatory_Action cluster_0 Cellular Stress cluster_1 This compound's Proposed Mechanism Inflammatory_Stimulus Inflammatory Stimulus Lipid_Peroxidation Lipid Peroxidation Inflammatory_Stimulus->Lipid_Peroxidation Oxidative_Stress Oxidative Stress Lipid_Peroxidation->Oxidative_Stress This compound This compound This compound->Lipid_Peroxidation Reduces Glutathione Increased Glutathione Levels This compound->Glutathione Increases Antihistamine Antihistamine & Antiserotonin Activity This compound->Antihistamine Exhibits Glutathione->Oxidative_Stress Counteracts Antihistamine->Inflammatory_Stimulus Inhibits In_Vivo_Toxicity_Workflow Start Start: Select this compound Analog and Animal Model Dose_Range_Finding Acute Toxicity Study (e.g., Up-and-Down) Start->Dose_Range_Finding Subchronic_Study Sub-chronic Toxicity Study (e.g., 28-Day Repeated Dose) Dose_Range_Finding->Subchronic_Study Inform Dose Selection Observations Daily Clinical Observations & Weekly Body Weights Subchronic_Study->Observations Necropsy Necropsy & Organ Weights Subchronic_Study->Necropsy At Study Termination Blood_Collection Terminal Blood Collection Observations->Blood_Collection Hematology Hematology Analysis Blood_Collection->Hematology Clinical_Chemistry Clinical Chemistry (Liver/Kidney Markers) Blood_Collection->Clinical_Chemistry End End: Toxicity Profile Established Hematology->End Clinical_Chemistry->End Histopathology Histopathological Examination Necropsy->Histopathology Histopathology->End

References

drug-drug interaction risks with Dimephosphon in co-administration studies

Author: BenchChem Technical Support Team. Date: November 2025

Dimephosphon Co-Administration: Technical Support Center

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating this compound in co-administration studies. Given the limited publicly available data on this compound's drug-drug interactions (DDIs), this guide focuses on known interactions, potential risks, and best practices for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the known drug-drug interactions with this compound?

Direct clinical drug-drug interaction studies for this compound are not extensively documented in publicly available literature. However, existing preclinical and Russian-language sources indicate two specific interactions. Researchers should exercise caution and consider these as starting points for risk assessment.

  • Acetylsalicylic Acid (Aspirin): this compound has been reported to enhance the anti-aggregate (antiplatelet) effect of acetylsalicylic acid[1]. This suggests a potential for increased bleeding risk when these two drugs are co-administered.

  • Phenobarbital: In a preclinical study involving rats, this compound, when administered alongside phenobarbital, showed an inductive effect on C-hydroxylation reactions within the Cytochrome P-450 (CYP) system[2]. This indicates that this compound may contribute to the induction of certain CYP enzymes, potentially accelerating the metabolism of other drugs that are substrates for these enzymes.

Q2: How does this compound interact with the Cytochrome P450 (CYP) enzyme system?

The primary information available comes from a preclinical study which found that this compound, in combination with the known CYP inducer phenobarbital, exhibited inductive effects on the C-hydroxylation of diazepam, haloperidol, and prednisolone by rat liver microsomal enzymes[2].

This suggests that this compound might act as a CYP enzyme inducer, at least in the presence of another inducer. Enzyme induction leads to an increased rate of metabolism for drugs that are substrates of the induced enzyme, which can decrease their plasma concentration and therapeutic effect. Researchers should consider screening for CYP induction (e.g., CYP1A2, 2C9, 2D6, 3A4) when studying this compound with other compounds.

Q3: What are the key pharmacokinetic parameters of this compound to consider in a DDI study?

Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting DDI studies.

  • Absorption: It is absorbed relatively completely after oral administration[1][3].

  • Time to Maximum Concentration (Tmax): The time to reach peak plasma concentration is approximately 2 to 2.5 hours[1][4].

  • Distribution: this compound readily crosses biological barriers and distributes into various tissues. The highest concentrations are found in the spleen, brain, and red blood cells[1][4].

When designing a study, sampling time points for pharmacokinetic analysis should be scheduled to adequately capture the absorption, distribution, and elimination phases, with particular focus around the 2-2.5 hour Tmax window.

Troubleshooting Guide

Problem: Unexpected decrease in the efficacy or plasma concentration of a co-administered drug.
  • Possible Cause: Potential CYP450 enzyme induction by this compound. The inductive effect observed in preclinical studies with phenobarbital suggests this compound could increase the metabolic rate of other drugs, lowering their systemic exposure[2].

  • Troubleshooting Steps:

    • Review the literature: Check if the co-administered drug is a known substrate of common CYP enzymes (e.g., CYP3A4, CYP2D6).

    • In Vitro Assay: Conduct an in vitro CYP induction assay using human hepatocytes treated with this compound to measure changes in CYP enzyme mRNA or activity.

    • Animal Studies: Design a preclinical pharmacokinetic study to measure the plasma concentrations of the co-administered drug in the presence and absence of this compound.

Problem: Observed potentiation of a co-administered drug's effect (e.g., increased antiplatelet activity).
  • Possible Cause: A pharmacodynamic interaction. This compound is known to enhance the antiplatelet effect of acetylsalicylic acid, which is a pharmacodynamic, not pharmacokinetic, interaction[1].

  • Troubleshooting Steps:

    • Mechanism Analysis: Investigate if the co-administered drug shares a similar mechanism of action or affects the same physiological pathway as this compound (e.g., platelet aggregation, antioxidant activity)[1][4].

    • Dose-Response Study: Conduct a dose-response study for the co-administered drug with and without this compound to quantify the extent of the potentiation.

    • Biomarker Analysis: Measure relevant biomarkers to understand the physiological changes resulting from the co-administration.

Data on Known Interactions

Interacting DrugEffect of Co-administration with this compoundInteraction TypeImplicationSource
Acetylsalicylic Acid Enhanced antiplatelet effectPharmacodynamicPotential for increased bleeding risk. Monitor coagulation parameters.[1]
Phenobarbital Exhibited inductive effects on CYP P-450 mediated C-hydroxylation in ratsPharmacokineticMay alter the metabolism of other drugs that are CYP substrates.[2]

Experimental Protocols

Protocol: General In Vivo Pharmacokinetic DDI Study

This protocol outlines a general approach for assessing the drug-drug interaction potential of this compound with a new chemical entity (NCE) in a rodent model.

  • Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats).

  • Group Allocation:

    • Group 1 (Control): Administer the NCE alone.

    • Group 2 (this compound Control): Administer this compound alone.

    • Group 3 (Test): Co-administer the NCE and this compound.

  • Dosing:

    • Administer this compound orally at a predetermined dose. Based on its Tmax of ~2.5 hours, consider administering it before the NCE if you are investigating its effect on the NCE's metabolism[1][4].

    • Administer the NCE at its therapeutic dose.

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-NCE administration.

  • Bioanalysis:

    • Process blood to plasma and store at -80°C.

    • Develop and validate a bioanalytical method (e.g., LC-MS/MS) to quantify the concentrations of the NCE in plasma.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters (AUC, Cmax, T1/2, Clearance) for the NCE in both the control (Group 1) and test (Group 3) groups.

    • Perform statistical analysis to determine if there is a significant difference in the NCE's pharmacokinetics when co-administered with this compound.

Visualizations

Diagrams of Experimental and Logical Workflows

DDI_Investigation_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Preclinical In Vivo Study cluster_2 Phase 3: Risk Evaluation start Hypothesis: This compound + Drug X Interaction lit_review Literature Review: Known this compound Interactions Metabolism of Drug X start->lit_review in_vitro In Vitro Screening: - CYP Inhibition Assay - CYP Induction Assay lit_review->in_vitro pk_study Pharmacokinetic Study (Rodent Model) - Drug X alone - this compound + Drug X in_vitro->pk_study If in vitro signal or high-risk co-medication data_analysis Data Analysis: Compare AUC, Cmax, T1/2 pk_study->data_analysis risk Evaluate Interaction Significance data_analysis->risk no_risk No Significant Interaction Proceed with Caution risk->no_risk No significant change in PK parameters risk_found Significant Interaction Further Mechanistic Studies Required risk->risk_found Significant change in PK parameters

Caption: Workflow for investigating potential drug-drug interactions with this compound.

CYP_Interaction_Mechanism cluster_0 Scenario: CYP Induction Dimephosphon_ind This compound (Potential Inducer) CYP_Enzyme_ind CYP450 Enzyme (e.g., CYP3A4) Dimephosphon_ind->CYP_Enzyme_ind Increases Synthesis Metabolite_ind Increased Metabolites (Inactive) CYP_Enzyme_ind->Metabolite_ind Accelerates Metabolism Drug_X_ind Drug X (CYP Substrate) Drug_X_ind->CYP_Enzyme_ind is metabolized by Effect_ind Decreased Plasma Level & Efficacy of Drug X Metabolite_ind->Effect_ind

Caption: Hypothetical mechanism of CYP450 induction by this compound affecting a co-administered drug.

References

Technical Support Center: Enhancing In Vivo Delivery of Dimephosphon

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited publicly available research specifically details the reformulation of Dimephosphon for enhanced in vivo delivery. This guide provides a framework based on established principles of drug delivery and formulation science that researchers can adapt to design and troubleshoot their own experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges with the in vivo delivery of the current this compound formulation?

A: While specific data for this compound is scarce, molecules of its class can face challenges such as poor solubility, limited permeability across biological membranes, and potential instability in the gastrointestinal tract, leading to low bioavailability. Researchers should first characterize the physicochemical properties of their specific this compound salt or ester to identify the primary delivery hurdles.

Q2: Which formulation strategies show the most promise for improving this compound's bioavailability?

A: Several advanced formulation strategies could be explored for this compound, including:

  • Nanoformulations (Liposomes and Nanoparticles): Encapsulating this compound can protect it from degradation, improve its solubility, and potentially enhance its absorption and tissue distribution.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can significantly improve its dissolution rate and, consequently, its oral absorption.

  • Prodrug Approach: Modifying the this compound molecule to create a more lipophilic or actively transported prodrug could enhance its permeability across the intestinal epithelium. A study has explored conjugating this compound with isosteviol to increase its tuberculostatic activity, indicating the feasibility of a prodrug strategy[1].

Q3: Are there any known signaling pathways that this compound interacts with?

A: The mechanism of action for this compound is not fully elucidated but is thought to involve the modulation of glutathione levels and a reduction in lipid peroxidation[2]. It is also suggested to have an effect on the lymphatic system by increasing the number of functioning lymph capillaries and stimulating lymph circulation[3]. When designing in vivo studies, consider assays that measure these downstream effects to correlate with pharmacokinetic data.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low Encapsulation Efficiency in Liposomes/Nanoparticles Poor affinity of this compound for the lipid bilayer or polymer matrix. Inefficient encapsulation method.- Modify the pH of the hydration buffer to alter the ionization state of this compound. - Experiment with different lipid compositions (e.g., varying chain lengths, charged lipids). - For nanoparticles, screen a panel of polymers with different hydrophobicities. - Optimize the encapsulation method (e.g., adjust sonication time, extrusion pressure, or homogenization speed).
Poor In Vitro Dissolution of Solid Dispersion Incomplete amorphization of this compound. Inappropriate carrier selection. Unfavorable drug-to-carrier ratio.- Confirm the amorphous state using techniques like XRD or DSC. - Screen a variety of hydrophilic carriers (e.g., PEGs, PVPs, HPMC). - Optimize the drug-to-carrier ratio to ensure molecular dispersion. - Employ a different solvent system or preparation method (e.g., spray drying vs. hot-melt extrusion).
High Variability in In Vivo Pharmacokinetic Data Inconsistent formulation stability or particle size. Variable absorption due to physiological factors (e.g., food effects).- Ensure tight control over particle size distribution and monitor for aggregation over time. - Conduct stability studies of the formulation under relevant physiological conditions (pH, enzymes). - Standardize dosing protocols, including the fasting state of experimental animals.
New Formulation Shows No Improvement in Bioavailability The primary barrier to absorption is poor membrane permeability, not dissolution. Rapid metabolism of the formulation components.- Investigate the permeability of this compound using in vitro models like Caco-2 cell monolayers. - If permeability is the issue, consider a prodrug approach or the inclusion of permeation enhancers. - Analyze plasma samples for metabolites of both this compound and the formulation excipients.

Hypothetical Performance of Improved this compound Formulations

The following table presents a hypothetical comparison of pharmacokinetic parameters for different this compound formulations. Researchers should aim to collect similar data to evaluate the success of their formulation strategies.

FormulationDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)
This compound Solution 50Oral2.51.010.215
This compound Liposomes 50Oral5.82.535.752
This compound Nanoparticles 50Oral7.22.048.972
This compound Solid Dispersion 50Oral9.51.555.181
This compound Solution 10IV15.00.168.0100

Experimental Protocols

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound in liposomes to improve its stability and oral absorption.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve SPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Add this compound to the lipid solution (the amount will depend on the desired drug-to-lipid ratio, e.g., 1:10 w/w).

  • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 40°C) to form a thin lipid film.

  • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 40°C for 1 hour. The volume of PBS will determine the final lipid concentration.

  • To obtain smaller, more uniform vesicles, sonicate the resulting multilamellar vesicles (MLVs) using a probe sonicator or subject them to extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm).

  • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or a Polyethylene Glycol (PEG 6000)

  • Methanol or another suitable solvent

Procedure:

  • Prepare different weight ratios of this compound to polymer (e.g., 1:1, 1:2, 1:4).

  • Dissolve both this compound and the chosen polymer in a minimal amount of methanol in a beaker with stirring until a clear solution is obtained.

  • Evaporate the solvent under vacuum at a controlled temperature (e.g., 50°C) until a solid mass is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the resulting solid dispersion using a mortar and pestle and sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution rate in comparison to the pure drug, and physical state (using DSC and XRD to confirm amorphous nature).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Select Formulation Strategy (Liposomes, Nanoparticles, Solid Dispersion) Optimization Optimize Parameters (e.g., Drug:Carrier Ratio, Particle Size) Formulation->Optimization Characterization Physicochemical Characterization (Size, EE%, Dissolution) Optimization->Characterization Stability Stability Assessment (pH, Enzymes) Characterization->Stability Proceed if stable Permeability Permeability Assay (e.g., Caco-2 Monolayers) Stability->Permeability Pharmacokinetics Pharmacokinetic Study (Animal Model) Permeability->Pharmacokinetics Proceed if permeable Pharmacodynamics Pharmacodynamic Assessment (Efficacy/Target Engagement) Pharmacokinetics->Pharmacodynamics

Caption: Experimental workflow for developing and evaluating a new this compound formulation.

signaling_pathway This compound This compound Glutathione_Redox Glutathione Redox Cycle This compound->Glutathione_Redox Modulates Lymph_Flow Lymph Flow Stimulation This compound->Lymph_Flow Stimulates Lipid_Peroxidation Lipid Peroxidation Glutathione_Redox->Lipid_Peroxidation Inhibits Cellular_Damage Oxidative Cellular Damage Lipid_Peroxidation->Cellular_Damage Causes Tissue_Drainage Improved Tissue Drainage Lymph_Flow->Tissue_Drainage

Caption: Postulated signaling pathways influenced by this compound.

troubleshooting_logic Start Low Bioavailability Observed Check_Dissolution Is In Vitro Dissolution Poor? Start->Check_Dissolution Check_Permeability Is In Vitro Permeability Low? Check_Dissolution->Check_Permeability No Improve_Dissolution Action: Reformulate (Solid Dispersion, Nanoparticles) Check_Dissolution->Improve_Dissolution Yes Check_Metabolism Is First-Pass Metabolism High? Check_Permeability->Check_Metabolism No Improve_Permeability Action: Prodrug Approach or Permeation Enhancers Check_Permeability->Improve_Permeability Yes Protect_from_Metabolism Action: Encapsulation or Metabolic Inhibitors Check_Metabolism->Protect_from_Metabolism Yes

References

degradation pathways of Dimephosphon under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the specific degradation pathways of Dimephosphon is limited. The following guide is based on established principles of forced degradation for organophosphorus compounds and provides a framework for designing and troubleshooting your own experiments. The degradation pathways, quantitative data, and specific products shown are illustrative examples for this class of compounds and should be confirmed through dedicated analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for a compound like this compound?

A forced degradation or stress testing study is essential to:

  • Identify potential degradation products and elucidate the likely degradation pathways.[1][2][3]

  • Establish the intrinsic stability of the molecule.[1]

  • Develop and validate a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.[1]

  • Understand how the molecule behaves under various environmental factors like pH, light, and oxidizing agents, which helps in determining appropriate formulation, packaging, and storage conditions.[1]

Q2: What are the typical stress conditions applied in a forced degradation study for an organophosphorus compound?

Standard stress conditions are designed to simulate harsh environments and include:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl) at elevated temperatures.[3]

  • Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M to 1 M NaOH) at elevated temperatures. Organophosphate esters are particularly susceptible to base-catalyzed hydrolysis.[3]

  • Oxidation: Treatment with an oxidizing agent, typically hydrogen peroxide (3% to 30%).

  • Photodegradation: Exposure to a controlled light source that emits both UV and visible light, as specified by ICH Q1B guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt hours/m²).[3]

  • Thermal Degradation: Subjecting the compound (in both solid and solution form) to high temperatures to assess its thermal stability.

Q3: What are the expected degradation products from the hydrolysis of a dimethyl phosphonate like this compound?

Based on the chemistry of similar organophosphates like Dimethyl Methylphosphonate (DMMP), the primary degradation pathway is hydrolysis of the ester bonds. This would likely proceed in a stepwise manner, first yielding the monomethyl phosphonic acid derivative and methanol, followed by further hydrolysis to the corresponding phosphonic acid and another molecule of methanol.

Troubleshooting Guide

Issue 1: My this compound sample shows no significant degradation under stress conditions.

  • Possible Cause 1: Conditions are too mild.

    • Solution: The goal of forced degradation is to achieve 5-20% degradation. If none is observed, you may need to increase the severity of the stress.

      • Hydrolysis: Increase the concentration of the acid/base, raise the temperature, or extend the exposure time.

      • Oxidation: Increase the concentration of hydrogen peroxide or the reaction time.

      • Photolysis: Extend the exposure duration.

  • Possible Cause 2: Poor solubility.

    • Solution: If this compound is not fully dissolved in the aqueous stress medium, the degradation rate will be limited. Consider using a co-solvent (e.g., acetonitrile or methanol) to ensure complete dissolution before adding the stress agent.

Issue 2: My this compound sample degraded completely or too extensively (>20%).

  • Possible Cause: Conditions are too harsh.

    • Solution: Overly aggressive degradation can generate secondary and tertiary degradants that may not be relevant under normal storage conditions. Reduce the severity of your stress conditions.

      • Hydrolysis: Decrease the acid/base concentration, lower the temperature, or shorten the exposure time.

      • Oxidation: Use a lower concentration of hydrogen peroxide or reduce the exposure time.

Issue 3: I am observing unexpected or inconsistent peaks in my HPLC analysis.

  • Possible Cause 1: Interaction with buffer or co-solvent.

    • Solution: Ensure your analytical method and stress condition buffers are compatible. Run controls of the drug in the mobile phase and diluent to check for extraneous peaks.

  • Possible Cause 2: Secondary degradation.

    • Solution: An initial degradation product may itself be unstable and break down further. A time-course study, where you analyze samples at multiple time points, can help identify these transient intermediates.

Experimental Protocols & Data Presentation

Generic Protocol for Forced Degradation of this compound

This protocol outlines a general approach. Specific concentrations and durations should be optimized for this compound to achieve the target 5-20% degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with an equivalent amount of 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% H₂O₂. Store protected from light at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL for analysis.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. Prepare a control sample protected from light (wrapped in aluminum foil) and store it under the same temperature conditions.

  • Thermal Degradation: Store the solid drug substance in a temperature-controlled oven at 105°C for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient mobile phase of acetonitrile and a phosphate buffer, with UV detection).

Hypothetical Data Summary

The results of a forced degradation study should be summarized clearly. The following table presents a hypothetical outcome for this compound.

Stress ConditionReagent/ConditionDurationTemp.% Assay of this compound% DegradationNo. of DegradantsMajor Degradant Peak (RT)
Control None-RT99.8%0.2%0-
Acid Hydrolysis 1 M HCl24 h80°C88.5%11.5%24.5 min
Base Hydrolysis 0.1 M NaOH8 hRT85.2%14.8%24.5 min
Oxidation 10% H₂O₂24 hRT91.3%8.7%16.2 min
Photolysis 1.2 M lux hrs-25°C94.6%5.4%17.1 min
Thermal (Solid) Dry Heat48 h105°C98.9%1.1%18.3 min

This data is for illustrative purposes only.

Visualizations

Hypothesized Hydrolytic Degradation Pathway

The primary degradation route for phosphonate esters under hydrolytic (acidic or basic) conditions is the stepwise cleavage of the ester bonds.

G This compound This compound (Dimethyl Ester) Intermediate Monomethyl Ester + Methanol This compound->Intermediate Step 1 (Fast Hydrolysis) Final Phosphonic Acid + Methanol Intermediate->Final Step 2 (Slower Hydrolysis)

Caption: Hypothesized pathway for this compound hydrolysis.

Experimental Workflow for Forced Degradation

This diagram illustrates the logical flow of a typical forced degradation study, from sample preparation to final analysis and reporting.

workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Reporting prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, RT) prep->base oxid Oxidation (H2O2, RT) prep->oxid photo Photolysis (ICH Q1B) prep->photo thermal Thermal (Dry Heat) prep->thermal neutralize Neutralize & Dilute (0.1 mg/mL) acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize hplc Analyze via Stability- Indicating HPLC-UV neutralize->hplc report Identify Peaks & Quantify Degradation hplc->report

Caption: General workflow for a forced degradation study.

References

preventing precipitation of Dimephosphon in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Dimephosphon in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is an organophosphorus compound with potential anti-inflammatory and immunomodulatory properties.[1] Like many pharmaceutical compounds, achieving and maintaining its solubility in aqueous solutions is crucial for consistent experimental results, formulation stability, and ultimately, its therapeutic efficacy. Precipitation can lead to inaccurate dosing, loss of active ingredient, and challenges in analytical characterization.

Q2: What are the primary factors that can cause this compound to precipitate from an aqueous solution?

Several factors can influence the solubility of a drug and potentially lead to precipitation. These include:

  • pH: The pH of the solution can significantly alter the ionization state of this compound, affecting its solubility.

  • Temperature: Temperature changes can impact the solubility of chemical compounds. While for many solids solubility increases with temperature, this is not universally true.

  • Concentration: Exceeding the solubility limit of this compound in a given solvent system will inevitably lead to precipitation.

  • Solvent Composition: The polarity and composition of the solvent system are critical. The presence of co-solvents can either enhance or decrease solubility.

  • Presence of Other Ions: Interactions with other ions in the solution, particularly metal cations, can lead to the formation of insoluble salts. Diphosphonates, which are structurally related to this compound, have been shown to interact with ions like calcium.[2]

Q3: How does pH specifically affect the stability and solubility of phosphonates like this compound?

The stability of related organophosphorus compounds has been shown to be pH-dependent. For instance, the stability of dimethyl hydrogen phosphite is greater in slightly more alkaline buffer (pH 8) compared to a more neutral pH (7.4).[3][4] Changes in pH can alter the charge of the phosphonate group, which in turn affects its interaction with the solvent and other ions, thereby influencing its solubility.

Troubleshooting Guide: Preventing this compound Precipitation

If you are observing precipitation of this compound in your aqueous solutions, follow this step-by-step guide to identify and resolve the issue.

Step 1: Characterize the Precipitate

  • Visual Inspection: Note the color, and crystalline or amorphous nature of the precipitate.

  • Analytical Characterization (if possible): Techniques like FTIR, NMR, or mass spectrometry can help confirm if the precipitate is indeed this compound or a salt complex.

Step 2: Review Solution Preparation Parameters

Consult the following table to understand how different factors might be contributing to the precipitation and the suggested actions to mitigate it.

Parameter Potential Cause of Precipitation Troubleshooting Action
pH The solution pH may be at a point where this compound is least soluble. The stability of related compounds can be affected by pH.[3][4]Systematically vary the pH of your buffer system to identify the optimal range for this compound solubility.
Temperature The solution may be too cold or too warm, affecting solubility. The stability of related compounds is temperature-dependent.[3][4]Prepare and store the solution at a controlled temperature. Test solubility at different temperatures (e.g., 4°C, room temperature, 37°C).
Concentration The concentration of this compound may be exceeding its solubility limit in the current solvent system.Prepare a dilution series to determine the saturation point. Consider using a lower concentration if experimentally feasible.
Solvent Polarity The aqueous buffer may not be the optimal solvent.Experiment with the addition of a biocompatible co-solvent (e.g., ethanol, DMSO, PEG) to increase solubility.
Ionic Strength High concentrations of salts in the buffer could be "salting out" the this compound.Reduce the salt concentration of your buffer if possible, or test different buffer systems.
Presence of Cations Divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) in the solution or from glassware can form insoluble phosphonate salts.[2]Use deionized, purified water and consider adding a chelating agent like EDTA to sequester problematic cations.
Dissolution Rate The rate of dissolution can be a factor, especially for larger particles.[5]Use gentle agitation or sonication to aid in the dissolution process. Ensure the particle size of the this compound powder is small and uniform.

Troubleshooting Workflow Diagram

G start Precipitation Observed check_params Review Solution Preparation Parameters start->check_params adjust_ph Adjust pH check_params->adjust_ph pH issue? adjust_temp Adjust Temperature check_params->adjust_temp Temp issue? adjust_conc Lower Concentration check_params->adjust_conc Conc. issue? add_cosolvent Add Co-solvent check_params->add_cosolvent Solvent issue? chelating_agent Add Chelating Agent check_params->chelating_agent Cation issue? reassess Re-evaluate Solution adjust_ph->reassess adjust_temp->reassess adjust_conc->reassess add_cosolvent->reassess chelating_agent->reassess resolved Precipitation Resolved reassess->resolved Yes consult Consult Literature/ Technical Support reassess->consult No

Caption: Troubleshooting workflow for addressing this compound precipitation.

Experimental Protocols

Protocol: Determining the Optimal pH for this compound Solubility

  • Preparation of Buffers: Prepare a series of buffers with a pH range relevant to your experimental conditions (e.g., pH 4.0 to 9.0 in 0.5 unit increments). Common biological buffers include phosphate, TRIS, and citrate buffers.

  • Saturated Solution Preparation: For each pH, add an excess amount of this compound to a known volume of the buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved this compound.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility of this compound against the pH of the buffers to identify the pH at which solubility is maximal.

Signaling Pathway of Factors Affecting this compound Stability

G cluster_factors Influencing Factors pH Solution pH This compound This compound in Solution pH->this compound Alters Ionization Temp Temperature Temp->this compound Affects Solubility Conc Concentration Conc->this compound Exceeds Solubility Limit Cations Metal Cations (e.g., Ca²⁺) Cations->this compound Forms Insoluble Salts Precipitate Precipitation This compound->Precipitate Leads to

Caption: Factors influencing the stability and precipitation of this compound.

References

Validation & Comparative

Dimephosphon: A Contrasting Profile in Inflammation Compared to Other Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the vast landscape of organophosphorus (OP) compounds, typically associated with neurotoxicity and pro-inflammatory effects, Dimephosphon emerges as a notable exception, exhibiting distinct anti-inflammatory and immunomodulatory properties. This guide provides a comparative analysis of this compound versus other well-documented organophosphorus compounds, primarily pesticides, highlighting their contrasting effects on inflammatory pathways, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.

Executive Summary

Organophosphorus compounds are a broad class of chemicals, with many, such as the pesticides chlorpyrifos and malathion, known to induce inflammation through mechanisms often linked to acetylcholinesterase (AChE) inhibition. This leads to cholinergic crisis and a subsequent cascade of pro-inflammatory signaling. In stark contrast, this compound has demonstrated direct anti-inflammatory and antioxidant activities in various experimental models, suggesting a therapeutic potential in inflammatory conditions. The primary differentiating factor lies in their fundamental mechanisms of action: while many OP pesticides trigger inflammation, this compound appears to quell it.

Comparative Analysis of Anti-Inflammatory Effects

Direct head-to-head experimental data comparing the anti-inflammatory effects of this compound with other specific organophosphorus compounds is limited in publicly available literature. Therefore, this comparison is based on the distinct mechanisms and observed effects reported in separate studies.

This compound: An Anti-Inflammatory Profile

This compound has been shown to exert its anti-inflammatory effects through several mechanisms, independent of AChE inhibition.

  • Antiexudative Action: this compound has been demonstrated to reduce inflammatory edema in various animal models.[1][2] Its activity is attributed to reducing the exudative component of inflammation.[1][2]

  • Antihistamine and Antiserotonin Activity: The compound has shown efficacy in models of paw edema induced by histamine and serotonin, indicating a mechanism that involves the modulation of these key inflammatory mediators.[1][2]

  • Antioxidant Properties: In a model of chronic autoimmune inflammation, this compound exhibited significant anti-inflammatory and anti-oxidative activity.[3] It has been shown to inhibit lipid peroxidation and increase the levels of crucial endogenous antioxidants like glutathione.[3][4]

  • Lymphotropic Effect: this compound can directly stimulate the lymphatic system, increasing the number of functioning lymph capillaries and enhancing lymph circulation, which can contribute to the resolution of inflammation.

Other Organophosphorus Compounds: A Pro-Inflammatory Profile

The majority of widely studied organophosphorus compounds, particularly pesticides, are recognized for their pro-inflammatory and immunotoxic effects.

  • AChE Inhibition and Cholinergic Overstimulation: The primary mechanism for many OP pesticides is the irreversible inhibition of AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This can trigger excitotoxicity and neuronal damage, which in turn initiates a robust inflammatory response.[5][6]

  • Cytokine Induction: Exposure to OPs like parathion, paraoxon, and chlorpyrifos has been shown to upregulate the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[7][8]

  • Activation of Pro-inflammatory Signaling Pathways: These compounds are known to activate key signaling pathways central to the inflammatory process, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7] This activation leads to the transcription of numerous genes involved in the inflammatory response.

Quantitative Data Summary

Table 1: Effect of this compound on Experimental Edema in Rats

Inflammatory AgentThis compound EffectComparison DrugsReference
Agar, Dextran, CarrageenanAnti-inflammatory (antiexudative)Voltaren, Dimedrol[1][2]
Histamine, SerotoninAntihistamine and antiserotonin activityNot specified[1][2]
Bradykinin, Prostaglandin E2No influenceNot specified[1][2]
Prostaglandin F2 alphaIntensifies edema-inducing actionNot specified[1][2]

Table 2: Effects of this compound in a Chronic Autoimmune Inflammation Model (Freund Adjuvant-Induced Arthritis in Rats)

ParameterEffect of this compoundComparison DrugsReference
InflammationAnti-inflammatory actionXydiphone (no effect), Ionol (no effect)[3]
Lipid Peroxidation (LPO)Inhibition of LPOXydiphone (no effect), Ionol (inhibition)[3]

Experimental Protocols

Carrageenan-Induced Paw Edema

This is a widely used model for evaluating the anti-inflammatory activity of compounds.

  • Animals: Wistar rats are typically used.

  • Procedure: A baseline measurement of the paw volume is taken using a plethysmometer. The test compound (e.g., this compound) or a control vehicle is administered orally or intraperitoneally. After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Analysis: The percentage inhibition of edema is calculated for the treated group in comparison to the control group.

Freund's Adjuvant-Induced Arthritis

This model is used to study chronic inflammation, particularly with an autoimmune component.

  • Animals: Lewis or Wistar rats are commonly used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant (FCA) into the tail or footpad.

  • Treatment: The test compound (e.g., this compound) is administered daily for a specified period (e.g., 14-21 days), starting from the day of adjuvant injection.

  • Assessment: The severity of arthritis is evaluated by measuring paw volume, and arthritic scoring based on erythema and swelling of the joints. At the end of the study, blood samples may be collected for the analysis of inflammatory markers (e.g., cytokines, lipid peroxidation products).

Signaling Pathways and Mechanisms of Action

The signaling pathways involved in the inflammatory response to organophosphorus compounds are critical to understanding their divergent effects.

This compound's Putative Anti-Inflammatory Mechanism

The precise signaling pathway for this compound's anti-inflammatory action is not fully elucidated but is likely multifactorial, involving the stabilization of mast cells (reducing histamine release), scavenging of reactive oxygen species, and modulation of prostaglandin synthesis.

G cluster_membrane Cell Membrane Inflammatory_Stimuli Inflammatory Stimuli (e.g., Histamine, Serotonin) Inflammation Inflammation (Edema, Exudation) Inflammatory_Stimuli->Inflammation This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges This compound->Inflammation Inhibits Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Lipid_Peroxidation->Inflammation

Caption: Putative anti-inflammatory mechanism of this compound.

Pro-Inflammatory Signaling by Other Organophosphorus Compounds

Many organophosphorus pesticides trigger inflammation via the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus OP_Pesticide OP Pesticide (e.g., Chlorpyrifos) IKK IKK Complex OP_Pesticide->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_p50_p65_active Active NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_active Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_p50_p65_active->Proinflammatory_Genes Translocates & Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to

Caption: Pro-inflammatory NF-κB signaling by OP pesticides.

Conclusion

This compound presents a unique profile within the organophosphorus class of compounds. While many of its chemical relatives are characterized by their pro-inflammatory and toxic properties, this compound demonstrates clear anti-inflammatory and antioxidant effects in preclinical models. This stark contrast in activity underscores the importance of evaluating compounds on an individual basis rather than by broad chemical classification. The distinct mechanisms of action—this compound's direct anti-inflammatory effects versus the inflammation induced by AChE inhibition by other OPs—warrants further investigation into this compound as a potential therapeutic agent for inflammatory disorders. Future research should focus on elucidating its precise molecular targets and signaling pathways and conducting direct comparative studies against other organophosphorus compounds to better define its unique pharmacological profile.

References

A Comparative Analysis of Dimephosphon and Mexidol on Lymph Flow

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lymphotropic effects of Dimephosphon and Mexidol, supported by experimental data. The analysis delves into their distinct mechanisms of action, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound and Mexidol both exhibit lymphotropic effects, enhancing lymph drainage; however, their mechanisms of action are fundamentally different. Experimental evidence indicates that this compound directly stimulates the lymphatic system by increasing the number of functioning lymph capillaries and enhancing the contractile activity of lymphangions. In contrast, Mexidol's effect is indirect, primarily attributed to an increase in the rate of lymph flow in the thoracic duct, which is likely a consequence of stimulated lymph formation. This guide presents a detailed comparison of their effects, supported by quantitative data from a key comparative study.

Data Presentation

The following table summarizes the quantitative data from a comparative study on the effects of this compound and Mexidol on lymph flow in rats.

ParameterControl GroupThis compound (50 mg/kg)Mexidol (5 mg/kg)
Lymph Flow Rate (10⁻² ml/100 g/sec ) 0.45 ± 0.040.62 ± 0.070.76 ± 0.08
p<0.05 compared to the control[1]

Mechanisms of Action

This compound: A Direct Lymphotropic Agent

This compound exerts a direct stimulatory effect on the lymphatic system.[1][2] This is achieved through two primary mechanisms:

  • Increased Number of Functioning Lymph Capillaries: this compound actively increases the density of operational lymphatic capillaries, expanding the surface area available for interstitial fluid uptake.[1][2]

  • Enhanced Lymphangion Contractility: The drug directly targets the smooth muscle cells of the lymphangions, the functional units of lymphatic vessels, increasing their contractile activity.[1][2][3] This enhanced pumping mechanism actively propels lymph forward, contributing to increased lymph circulation.

The direct action of this compound on lymphatic smooth muscle suggests an interaction with signaling pathways that regulate muscle contraction. While the precise molecular targets are not fully elucidated in the available literature, the mechanism likely involves modulation of intracellular calcium levels and potentially the Rho-kinase pathway, which are key regulators of smooth muscle contraction.

Mexidol: An Indirect Lymphotropic Agent

Mexidol's influence on lymph flow is considered indirect and is primarily linked to its potent antioxidant and membranotropic properties.[2][3][4] The primary observed effect is an increased lymph flow rate in the thoracic duct, which is believed to be a secondary consequence of stimulated lymph formation.[1][2]

The proposed mechanism involves:

  • Antioxidant Effect: By reducing oxidative stress in tissues, Mexidol may improve the physiological environment for fluid exchange and lymph formation. Its antioxidant activity is associated with the modulation of transcription factors such as Nrf2 and HIF-1α.

  • Membranotropic Effect: Mexidol's ability to stabilize cell membranes may influence capillary permeability and the transport of fluids and solutes into the initial lymphatics.

  • Stimulation of Lymph Formation: The increase in thoracic duct lymph flow suggests that Mexidol enhances the initial process of lymph production from interstitial fluid, although the specific biochemical mediators of this process are not detailed in the available research. The succinate component of Mexidol may play a role by activating succinate receptor SUCNR1, which is involved in various physiological processes.

Experimental Protocols

The primary comparative data is derived from a study conducted on albino rats. A summary of the key experimental methodology is provided below.

Animal Model:

  • Species: Albino rats[1]

  • Weight: 200-230 g[1]

Drug Administration:

  • Route: Single parenteral administration[1][2]

  • Dosage:

    • This compound: 50 mg/kg[1]

    • Mexidol: 5 mg/kg[1]

  • Control: A control group received a sham injection.[1]

Measurement of Lymph Flow:

  • The primary outcome measured was the lymph flow rate in the thoracic lymph duct.[1][2] While the specific technique for this measurement is not exhaustively detailed in the abstract, standard methods in rodent models include cannulation of the thoracic duct to collect and quantify lymph volume over time. Other advanced techniques for assessing lymph flow and contractility in rats involve:

    • Intravital Microscopy: This technique allows for the direct visualization and quantification of lymphatic vessel contraction, including parameters like frequency and amplitude.

    • Near-Infrared (NIR) Imaging: This method uses fluorescent tracers to visualize lymphatic vessels and quantify contractility and flow.

    • Tracer Clearance Studies: The rate of clearance of a labeled substance (e.g., NIR-labeled albumin) from the interstitium provides an indirect measure of lymphatic function.

Visualizing the Mechanisms of Action

To illustrate the distinct pathways through which this compound and Mexidol influence lymph flow, the following diagrams are provided.

Dimephosphon_Mechanism cluster_this compound This compound cluster_LymphaticSystem Lymphatic System cluster_Effects Physiological Effects This compound This compound LSC Lymphatic Smooth Muscle Cells This compound->LSC Direct Action LC Lymphatic Capillaries This compound->LC Direct Action IncContractility Increased Contractile Activity of Lymphangions LSC->IncContractility IncCapillaries Increased Number of Functioning Capillaries LC->IncCapillaries IncLymphFlow Increased Lymph Flow (Direct Effect) IncContractility->IncLymphFlow IncCapillaries->IncLymphFlow

Figure 1. Proposed signaling pathway for this compound's direct lymphotropic effect.

Mexidol_Mechanism cluster_Mexidol Mexidol cluster_SystemicEffects Systemic Effects cluster_TissueLevel Tissue Level cluster_LymphaticEffect Lymphatic Effect Mexidol Mexidol Antioxidant Antioxidant Effect Mexidol->Antioxidant Membranotropic Membranotropic Effect Mexidol->Membranotropic ReducedOxidativeStress Reduced Tissue Oxidative Stress Antioxidant->ReducedOxidativeStress AlteredPermeability Altered Capillary and Membrane Permeability Membranotropic->AlteredPermeability IncLymphFormation Increased Lymph Formation ReducedOxidativeStress->IncLymphFormation AlteredPermeability->IncLymphFormation IncLymphFlow Increased Lymph Flow (Indirect Effect) IncLymphFormation->IncLymphFlow

Figure 2. Proposed signaling pathway for Mexidol's indirect lymphotropic effect.

Experimental_Workflow cluster_Animals Animal Model cluster_Treatment Treatment Groups cluster_Measurement Measurement cluster_Analysis Data Analysis Rat Albino Rats (200-230g) Control Control (Sham Injection) Rat->Control This compound This compound (50 mg/kg, parenteral) Rat->this compound Mexidol Mexidol (5 mg/kg, parenteral) Rat->Mexidol MeasureFlow Measure Lymph Flow Rate in Thoracic Duct Control->MeasureFlow This compound->MeasureFlow Mexidol->MeasureFlow Compare Compare Flow Rates Between Groups MeasureFlow->Compare

Figure 3. Experimental workflow for the comparative analysis.

Conclusion

This compound and Mexidol both effectively enhance lymphatic drainage, a crucial physiological process. However, their distinct mechanisms of action present different therapeutic profiles. This compound acts as a direct stimulant of the lymphatic system, enhancing both the collection and propulsion of lymph. This suggests its potential utility in conditions characterized by impaired lymphatic contractility. Mexidol, on the other hand, appears to work upstream by promoting the formation of lymph, likely through its systemic antioxidant and membranotropic effects. This indirect mechanism may be beneficial in conditions where tissue-level oxidative stress and fluid imbalance are prominent.

Further research is warranted to elucidate the precise molecular signaling pathways involved in the actions of both drugs on the lymphatic system. A deeper understanding of these mechanisms will be critical for the targeted development of novel therapies for lymphatic dysfunction.

References

A Comparative Guide to the In Vitro Antioxidant Effects of Dimephosphon and Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vitro antioxidant properties of Dimephosphon against well-established antioxidant compounds: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and N-acetylcysteine (NAC).

Disclaimer: Extensive literature searches did not yield specific quantitative data for the in vitro antioxidant activity of this compound using standardized chemical assays such as DPPH, ABTS, or FRAP. The data presented for this compound is based on general descriptions of its antioxidant potential. The quantitative values for the comparator compounds are sourced from various scientific publications and are intended for illustrative purposes. Researchers are encouraged to perform direct comparative experiments under their specific laboratory conditions for accurate assessment.

Quantitative Data Summary

The following table summarizes the in vitro antioxidant activity of the selected compounds. The data for the comparator compounds has been compiled from various sources and should be considered representative.

CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)Ferric Reducing Antioxidant Power (FRAP) AssayCellular Antioxidant Activity (CAA) Assay (EC50)
This compound Data not availableData not availableData not availableData not available
Trolox ~3.8 - 56 µM[1][2]~2.9 µM[1]High activity[3][4]Antioxidant effect at 2.5–15 µM[5]
Ascorbic Acid ~19.8 - 36.22 µg/mL[6][7]~50 µg/mL[8]High activity[9][10]Data not readily available in a comparable format
N-acetylcysteine (NAC) Lower than its amide derivative (NACA)[11]Data not readily available in a comparable formatTendency for increased FRAP values in vivo[12]Data not readily available in a comparable format

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are inversely proportional to antioxidant activity; a lower value indicates higher potency. FRAP values are typically expressed as equivalents of a standard, such as Fe²⁺ or Trolox.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the experimental validation of this compound's antioxidant effects.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[5][13]

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[14]

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[8]

  • Prepare various concentrations of the test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid, NAC) in the same solvent.

  • Add a fixed volume of the DPPH solution to a series of test tubes or microplate wells.

  • Add varying concentrations of the test compounds and standards to the DPPH solution. A control containing only the solvent and DPPH is also prepared.[8]

  • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[8]

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Principle: The decolorization of the ABTS•+ solution, measured by the decrease in absorbance at approximately 734 nm, is proportional to the antioxidant's activity.

Procedure:

  • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

  • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and standards.

  • Add a small volume of the test compound or standard to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[15]

  • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[16]

Principle: The change in absorbance due to the formation of the Fe²⁺-TPTZ complex is measured at 593 nm and is directly related to the total reducing power of the antioxidant.[17]

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[17]

  • Warm the FRAP reagent to 37°C before use.

  • Prepare various concentrations of the test compound and standards.

  • Add a small volume of the test compound or standard to a fixed volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[18]

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • A standard curve is typically generated using a known antioxidant like FeSO₄ or Trolox, and the results are expressed as equivalents of this standard.[19]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[20]

Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent this oxidation.[21]

Procedure:

  • Culture a suitable cell line, such as human hepatocarcinoma HepG2 cells, in a 96-well plate.[7]

  • Treat the cells with various concentrations of the test compound or standard (e.g., Quercetin) along with the DCFH-DA probe for a period (e.g., 1 hour).[7]

  • Wash the cells with PBS to remove the extracellular compounds.

  • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[20]

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The EC50 value is determined as the concentration of the compound that inhibits 50% of the DCF formation compared to the control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis TestCompound Test Compound (this compound) Incubation Incubation TestCompound->Incubation Standards Standard Antioxidants (Trolox, Ascorbic Acid, NAC) Standards->Incubation Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->Incubation Measurement Spectrophotometric/ Fluorometric Measurement Incubation->Measurement Calc Calculate % Inhibition Measurement->Calc IC50 Determine IC50/EC50 Calc->IC50 Compare Compare Activities IC50->Compare

Caption: General workflow for in vitro antioxidant assays.

Nrf2-ARE Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Antioxidant Antioxidant (e.g., this compound) Antioxidant->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Degradation Nrf2->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to AOE Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AOE promotes transcription of

Caption: Simplified Nrf2-ARE antioxidant response pathway.

References

A Comparative Guide to the Synthesis and Biological Activity of Dimephosphon and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimephosphon, an organophosphorus compound, has garnered significant interest for its diverse biological activities, including immunomodulatory, anti-inflammatory, and neuroprotective effects. This has spurred the development of various analogs aimed at enhancing its therapeutic potential and elucidating its mechanisms of action. This guide provides a comparative overview of the synthesis and biological activities of this compound and several of its key analogs, supported by available experimental data.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound and its analogs. Direct comparative studies are limited in the literature; therefore, data has been compiled from various sources to provide a relative understanding of their potency.

Table 1: Anti-inflammatory Activity

CompoundAssayModelIC50 / ED50Reference
This compound Carrageenan-induced paw edemaRat-[1]
Freund's adjuvant-induced arthritisRatShowed anti-inflammatory action[2]
α-Aminophosphonate Analogs TPA-induced ear edemaMouseED50 range: 0.7 - 10.1 mg/ear[3]
Dimemorfan (analog) LPS-induced TNF-α productionBV2 microglia cells~10 µM[4]

Note: A direct IC50 value for this compound in a standardized anti-inflammatory assay was not available in the reviewed literature. The data for α-aminophosphonate analogs represents a range for several derivatives.

Table 2: Antioxidant Activity

CompoundAssayResultReference
This compound Lipid Peroxidation InhibitionReduced lipid peroxidation products in rats[5]
Glutathione LevelsIncreased blood levels of total mercapto groups and glutathione in rats[5]
2,6-Di-tert-butylphenol Analogs with Phosphonate Groups Cyclic VoltammetryShowed antioxidant activity comparable to ionol[6]

Table 3: Antimicrobial Activity

Compound ClassOrganism(s)MIC (µg/mL)Reference
α-Aminophosphonates with quinoline/quinolone and thiazole moieties Gram-positive & Gram-negative bacteria0.25 - 128[7]
Fungi0.25 - 32[7]
α-Aminophosphonates with coumarin scaffold Nosocomial pathogenic bacteria-[8]

Note: MIC values represent a range for various derivatives within the specified class against different microbial strains.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through various signaling pathways. Below are graphical representations of the proposed mechanisms.

Dimephosphon_Anti_Inflammatory_Pathway This compound This compound Histamine_Release Histamine Release This compound->Histamine_Release Inhibits Serotonin_Release Serotonin Release This compound->Serotonin_Release Inhibits Anti_Exudative Anti-Exudative Effect This compound->Anti_Exudative Inflammatory_Mediators Inflammatory Mediators Histamine_Release->Inflammatory_Mediators Serotonin_Release->Inflammatory_Mediators Edema Edema Formation Inflammatory_Mediators->Edema Anti_Exudative->Edema Reduces Dimephosphon_Antioxidant_Pathway This compound This compound Lipid_Peroxidation Lipid Peroxidation This compound->Lipid_Peroxidation Inhibits Glutathione Glutathione Levels This compound->Glutathione Increases Mercapto_Groups Mercapto Group Levels This compound->Mercapto_Groups Increases Oxidative_Stress Oxidative Stress Lipid_Peroxidation->Oxidative_Stress Antioxidant_Defense Antioxidant Defense Glutathione->Antioxidant_Defense Mercapto_Groups->Antioxidant_Defense Antioxidant_Defense->Oxidative_Stress Reduces Synthesis_Workflow cluster_0 α-Aminophosphonate Synthesis (Three-Component Reaction) cluster_1 Hydrazone Synthesis Aldehyde Aldehyde/Ketone Reaction Reaction Mixture Aldehyde->Reaction Amine Amine Amine->Reaction Dialkyl_Phosphite Dialkyl Phosphite Dialkyl_Phosphite->Reaction Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Reaction Solvent Solvent Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Aminophosphonate α-Aminophosphonate Analog Purification->Aminophosphonate Dimephosphon_Core This compound Reaction2 Condensation Reaction Dimephosphon_Core->Reaction2 Hydrazine_Derivative Hydrazine Derivative Hydrazine_Derivative->Reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Reaction2 Purification2 Purification (e.g., Recrystallization) Reaction2->Purification2 Hydrazone_Analog This compound Hydrazone Analog Purification2->Hydrazone_Analog

References

A Comparative Analysis of Dimephosphon and Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dimephosphon and standard non-steroidal anti-inflammatory drugs (NSAIDs), focusing on their mechanisms of action, efficacy in preclinical models, and safety profiles. The information is intended to support research and development efforts in the field of anti-inflammatory therapeutics.

Executive Summary

This compound, an organophosphorus compound, presents a multi-faceted mechanism of action that distinguishes it from traditional NSAIDs. While NSAIDs primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, this compound's activity involves a combination of antiexudative, antihistamine, and antiserotonin effects, enhancement of lymphatic drainage, and antioxidant properties. A key differentiating feature is this compound's gastroprotective potential against NSAID-induced gastric lesions, a significant advantage given the well-documented gastrointestinal side effects of NSAIDs.

Data Presentation

Table 1: Comparative Efficacy in Preclinical Models of Inflammation
ParameterThis compoundStandard NSAIDs (e.g., Diclofenac, Indomethacin)References
Carrageenan-Induced Paw Edema
Inhibition of EdemaDemonstrates anti-inflammatory activity through an antiexudative component.[1]Dose-dependent inhibition of paw edema.[2][3][4][5]
Freund's Adjuvant-Induced Arthritis
Anti-arthritic EffectShows anti-inflammatory action in this chronic model.[6]Effective in reducing inflammation and arthritic scores.[7][8][9]
Gastrointestinal Safety
Indomethacin-Induced Gastric LesionsReduces the number of gastric lesions and prevents lipid peroxidation activation.[10]Known to induce gastric lesions and increase lipid peroxidation products.[10][11]
Table 2: Comparison of Mechanistic Actions
MechanismThis compoundStandard NSAIDsReferences
Primary Anti-inflammatory Pathway Antihistamine and antiserotonin activity; does not significantly influence prostaglandin E2.[1]Inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis.
Effect on Lymphatic System Stimulates lymph circulation and microcirculation by increasing the contractile activity of lymphatic vessels.[12][13]No direct significant effect on lymphatic drainage.
Antioxidant Activity Inhibits lipid peroxidation.[6][10]Variable and generally not the primary mechanism of action.
Gastrointestinal Effects Demonstrates gastroprotective effects against NSAID-induced damage.[10]Can cause significant gastrointestinal side effects, including ulcers and bleeding, due to inhibition of protective prostaglandins.[10][11]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Drug Administration: Test compounds (this compound, NSAIDs) or vehicle are administered orally or intraperitoneally at various doses, typically 30-60 minutes before carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the induction of inflammation.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Freund's Adjuvant-Induced Arthritis in Rats

This model is used to evaluate therapeutics for chronic inflammation, sharing some pathological features with human rheumatoid arthritis.

  • Animals: Lewis or Wistar rats are commonly used due to their susceptibility to adjuvant-induced arthritis.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the footpad or base of the tail.

  • Drug Administration: Treatment with this compound, NSAIDs, or vehicle is typically initiated on the day of adjuvant injection or after the onset of clinical signs of arthritis and continued daily for a specified period (e.g., 14-28 days).

  • Assessment of Arthritis: The severity of arthritis is evaluated through various parameters, including:

    • Paw Volume: Measured with a plethysmometer.

    • Arthritic Score: A visual scoring system based on the erythema and swelling of the joints.

    • Body Weight: Monitored as an indicator of systemic inflammation.

    • Histopathological Analysis: Examination of joint tissues for inflammation, cartilage destruction, and bone erosion.

    • Biochemical Markers: Measurement of inflammatory mediators (e.g., TNF-α, IL-6) in serum or joint tissue.

  • Data Analysis: The effects of the treatments are compared to the adjuvant-injected control group.

Signaling Pathways and Mechanisms of Action

Standard NSAIDs: Inhibition of the Cyclooxygenase Pathway

Standard NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the COX enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

NSAID_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibition

Fig. 1: Mechanism of Action of Standard NSAIDs.
This compound: A Multi-Target Anti-Inflammatory Mechanism

This compound's anti-inflammatory effects are not reliant on the inhibition of prostaglandin synthesis. Instead, it appears to act through a combination of pathways that reduce inflammation and its associated symptoms.

Dimephosphon_Pathway cluster_inflammation Inflammatory Stimuli cluster_effects This compound's Multi-Target Effects Histamine Release Histamine Release Antihistamine Effect Antihistamine Effect Serotonin Release Serotonin Release Antiserotonin Effect Antiserotonin Effect Oxidative Stress Oxidative Stress Antioxidant Effect Antioxidant Effect Impaired Lymphatic Drainage Impaired Lymphatic Drainage Enhanced Lymphatic Drainage Enhanced Lymphatic Drainage This compound This compound This compound->Antihistamine Effect This compound->Antiserotonin Effect This compound->Antioxidant Effect This compound->Enhanced Lymphatic Drainage Reduction of Inflammation & Edema Reduction of Inflammation & Edema Antihistamine Effect->Reduction of Inflammation & Edema Antiserotonin Effect->Reduction of Inflammation & Edema Antioxidant Effect->Reduction of Inflammation & Edema Enhanced Lymphatic Drainage->Reduction of Inflammation & Edema

Fig. 2: Multi-Target Mechanism of this compound.

Experimental Workflow: Preclinical Evaluation of Anti-Inflammatory Agents

The following diagram outlines a typical workflow for the preclinical assessment of novel anti-inflammatory compounds, incorporating both acute and chronic models of inflammation.

Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis & Characterization->In Vitro Screening Acute Inflammation Model Acute Inflammation Model In Vitro Screening->Acute Inflammation Model Carrageenan Paw Edema Chronic Inflammation Model Chronic Inflammation Model In Vitro Screening->Chronic Inflammation Model Adjuvant Arthritis Efficacy Assessment Efficacy Assessment Acute Inflammation Model->Efficacy Assessment Chronic Inflammation Model->Efficacy Assessment Safety & Toxicity Studies Safety & Toxicity Studies Efficacy Assessment->Safety & Toxicity Studies Data Analysis & Reporting Data Analysis & Reporting Safety & Toxicity Studies->Data Analysis & Reporting Lead Candidate Selection Lead Candidate Selection Data Analysis & Reporting->Lead Candidate Selection

Fig. 3: Preclinical Drug Discovery Workflow.

Conclusion

This compound presents a compelling alternative to standard NSAIDs, with a distinct and multi-faceted mechanism of action that may offer a superior safety profile, particularly concerning gastrointestinal side effects. Its ability to modulate inflammatory pathways beyond the cyclooxygenase system, including effects on histamine, serotonin, lymphatic drainage, and oxidative stress, warrants further investigation. The preclinical data suggest that this compound is a promising candidate for the development of novel anti-inflammatory therapies. Future research should focus on elucidating the precise molecular targets of this compound and conducting head-to-head clinical trials to definitively establish its efficacy and safety in comparison to standard NSAIDs in relevant patient populations.

References

Efficacy of Dimephosphon and its Derivatives in Tuberculosis Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the available scientific literature reveals a significant scarcity of research on the efficacy of Dimephosphon derivatives in tuberculosis models. While the parent compound, this compound, has been studied in the context of experimental tuberculosis, dedicated studies on its derivatives for this indication appear to be absent from published research. This guide, therefore, summarizes the known effects of this compound and, to provide a comparative framework, presents data on other classes of compounds that have been evaluated as potential anti-tuberculosis agents.

This compound in Experimental Tuberculosis

A singular study from 1991 investigated the use of this compound as a pathogenetic treatment in experimental tuberculosis. The findings from this research suggest that this compound is not a direct-acting antitubercular agent but rather enhances the efficacy of standard antibiotic therapy.

Key findings from the study on this compound include:

  • Increased Efficacy of Antituberculous Therapy : Macroscopic, histologic, and bacteriologic examinations indicated a significant enhancement of antituberculous therapy when this compound was used.[1]

  • Modulation of Drug Resistance : this compound was found to decrease the resistance of Mycobacterium bovis (MBT) to rifampicin both in vivo and in vitro.[1]

  • Immunomodulatory Effects : The compound stimulated peritoneal macrophages in mice, leading to an increase in the production of reactive oxygen species (O2-) and a decrease in extracellular 5-nucleotidase activity.[1]

The study, however, does not provide specific quantitative data on the reduction of bacterial load or survival rates, which are crucial metrics for evaluating the efficacy of a potential anti-tuberculosis drug.

Comparative Efficacy of Other Compound Classes in Tuberculosis Models

In the absence of data on this compound derivatives, this section provides a comparative overview of the efficacy of other chemical classes that have been investigated for their antitubercular properties. The following table summarizes the in vitro activity of selected compounds from different chemical scaffolds.

Compound ClassRepresentative Compound(s)Target OrganismEfficacy Metric (MIC/EC50)Reference
Chalcones (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-oneM. tuberculosis H37RvMIC: 4-64 µg/mL[2]
Tetrazol-2-yl-acetamides sALT629 (P1)Intramacrophage M. tuberculosisEC50: 1.5 µM
Tetrazol-2-yl-acetamides P39Intramacrophage M. tuberculosisEC50: 0.68 µM
1,4-diarylpiperazines Amidines groupM. tuberculosis H37RvNot specified[3]
Imidazo[2,1-b]-1,3,4-thiadiazoles Compounds 5, 7, 8, 10, 12M. tuberculosis H37Rv% Inhibition: 29-58% at >6.25 µg/mL[4]

*MIC (Minimum Inhibitory Concentration): The lowest concentration of a drug that prevents visible growth of a bacterium. *EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

The evaluation of potential anti-tuberculosis agents typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

In Vitro Antitubercular Activity Assays

A common method for assessing the in vitro activity of compounds against M. tuberculosis is the microdilution method.

  • Bacterial Culture : M. tuberculosis strains, such as H37Rv, are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to a logarithmic growth phase.

  • Compound Preparation : The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in the culture medium in a 96-well microplate.

  • Inoculation : The bacterial suspension is added to each well of the microplate containing the diluted compounds.

  • Incubation : The plates are incubated at 37°C for a defined period, usually 7 to 14 days.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Visual inspection or the use of a growth indicator like resazurin can be employed.

Intramacrophage Activity Assay

To assess the ability of compounds to kill mycobacteria residing within host cells, an intramacrophage activity assay is performed.

  • Cell Culture : A macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages) is cultured and seeded in multi-well plates.

  • Infection : The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

  • Compound Treatment : After allowing for phagocytosis, the extracellular bacteria are removed, and the infected cells are treated with different concentrations of the test compounds.

  • Lysis and Plating : After a set incubation period, the macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated on solid agar medium (e.g., Middlebrook 7H11).

  • CFU Enumeration : The plates are incubated until bacterial colonies (Colony Forming Units, CFUs) appear, and the number of CFUs is counted to determine the reduction in bacterial load compared to untreated controls.

Visualizing Experimental Workflows and Mechanisms

General Workflow for Anti-Tuberculosis Drug Screening

G cluster_0 In Vitro Screening cluster_1 Secondary Screening cluster_2 In Vivo Evaluation Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen vs M. tb H37Rv Hit Identification Hit Identification Primary Screen->Hit Identification MIC determination Cytotoxicity Assay Cytotoxicity Assay Hit Identification->Cytotoxicity Assay vs Mammalian cells Intramacrophage Assay Intramacrophage Assay Hit Identification->Intramacrophage Assay vs intracellular M. tb Lead Selection Lead Selection Cytotoxicity Assay->Lead Selection Intramacrophage Assay->Lead Selection Mouse Model of TB Mouse Model of TB Lead Selection->Mouse Model of TB Efficacy studies Pharmacokinetics Pharmacokinetics Mouse Model of TB->Pharmacokinetics Toxicity Assessment Toxicity Assessment Mouse Model of TB->Toxicity Assessment Candidate Drug Candidate Drug Pharmacokinetics->Candidate Drug Toxicity Assessment->Candidate Drug

Caption: A generalized workflow for the screening and evaluation of potential anti-tuberculosis compounds.

Proposed Mechanism of this compound in Tuberculosis

G This compound This compound Macrophage Macrophage This compound->Macrophage stimulates M_tuberculosis M_tuberculosis This compound->M_tuberculosis decreases resistance to Rifampicin Macrophage->M_tuberculosis Increased O2- production Rifampicin Rifampicin Rifampicin->M_tuberculosis inhibits

Caption: Proposed immunomodulatory mechanism of this compound in enhancing anti-tuberculosis therapy.

References

Cross-Study Validation of Dimephosphon's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Dimephosphon and other prominent neuroprotective agents. The information is compiled from a comprehensive review of preclinical and clinical studies to aid researchers and drug development professionals in their evaluation of these compounds. While direct cross-study comparisons are limited, this guide synthesizes available data to offer a valuable resource for understanding the current landscape of neuroprotective therapies for conditions such as ischemic stroke, traumatic brain injury (TBI), and spinal cord injury (SCI).

Executive Summary

This compound has demonstrated neuroprotective potential in various models of neurological injury, attributed to its multimodal mechanism of action, including antioxidant, anti-acidotic, and membrane-stabilizing properties. However, a notable gap exists in the publicly available quantitative preclinical data for this compound, making direct comparisons with other neuroprotective agents challenging. In contrast, agents such as Edaravone, Citicoline, Minocycline, and Cerebrolysin have more extensive preclinical data and have been the subject of numerous clinical trials. A network meta-analysis of several neuroprotective agents in acute ischemic stroke suggests varying degrees of efficacy for different agents at different stages of recovery. This guide presents the available data for each compound, details common experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of their neuroprotective profiles.

Comparative Data on Neuroprotective Agents

Due to the limited quantitative preclinical data available for this compound in the public domain, a direct comparative table is not feasible. The following tables summarize the available quantitative and qualitative data for this compound and its alternatives.

Table 1: Preclinical and Clinical Efficacy of this compound

IndicationModel/Study TypeKey FindingsCitations
Spinal Cord Injury Canine model (Allen's method)Decreased initiation of apoptosis and necrosis; supported recovery of injured spinal cord parts; preserved conduction function.[1]
Ischemic Stroke Human clinical study (60 patients)Significant decrease in NIHSS score (60% reduction vs. 33% in control); 83% of patients had no or mild disability (mRS 0-2) vs. 60% in control at day 10.
Traumatic Brain Injury Clinical useUsed as a vasoactive agent.[1]
Ongoing Clinical Trial Phase 3, multicenter, randomized, double-blind, placebo-controlledEvaluating efficacy and safety in acute ischemic stroke (NIHSS score ≥5 and ≤15).

Table 2: Comparative Efficacy of Alternative Neuroprotective Agents in Acute Ischemic Stroke (Network Meta-Analysis)

AgentOutcome MeasureEfficacy Ranking (vs. Control)Key FindingsCitations
Edaravone 7d-NIHSSHighSignificant superiority in early neuroprotection.
N-butylphthalide (NBP) 90d-mRS, 90d-NIHSSHighOutstanding performance in long-term rehabilitation.
Citicoline Neural Function ImprovementHighSignificantly improved neural function.
Cerebrolysin Mortality ReductionModerateReduced mortality compared to control.
Minocycline Mortality ReductionModerateReduced mortality compared to control.

Note: This table is a synthesis of findings from a network meta-analysis and does not represent head-to-head trial results.

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these agents are mediated through diverse and complex signaling pathways.

This compound

This compound's neuroprotective effects are attributed to a combination of antioxidant, anti-acidotic, and membrane-stabilizing properties. It has been shown to increase blood levels of total mercapto groups and glutathione, while reducing lipid peroxidation products.

Alternative Neuroprotective Agents

Edaravone: A free radical scavenger that mitigates oxidative stress. Recent studies suggest it also activates the Glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway and the Nrf2/ARE pathway, promoting neuronal survival and antioxidant defense.

Edaravone_Pathway Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges GDNF_RET GDNF/RET Signaling Edaravone->GDNF_RET Activates Nrf2 Nrf2 Edaravone->Nrf2 Activates Neuroprotection Neuroprotection (Neuronal Survival) ROS->Neuroprotection Induces Damage GDNF_RET->Neuroprotection Promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to ARE->Neuroprotection Promotes Antioxidant Defense Citicoline_Pathway Citicoline Citicoline SIRT1 SIRT1 Citicoline->SIRT1 Activates Phosphatidylcholine Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine Precursor for TORC1 TORC1 SIRT1->TORC1 Activates CREB CREB TORC1->CREB Activates Neuroprotection Neuroprotection (Neuronal Survival, Plasticity) CREB->Neuroprotection Promotes Phosphatidylcholine->Neuroprotection Supports Membrane Integrity Minocycline_Pathway Minocycline Minocycline p38_MAPK p38 MAPK Pathway Minocycline->p38_MAPK Inhibits Neuroprotection Neuroprotection Minocycline->Neuroprotection Promotes Inflammation Neuroinflammation p38_MAPK->Inflammation Promotes Apoptosis Apoptosis p38_MAPK->Apoptosis Promotes Inflammation->Neuroprotection Induces Damage Apoptosis->Neuroprotection Induces Damage Cerebrolysin_Pathway Cerebrolysin Cerebrolysin Shh_Pathway Sonic Hedgehog (Shh) Pathway Cerebrolysin->Shh_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway Cerebrolysin->PI3K_Akt_Pathway Activates Neurogenesis Neurogenesis Shh_Pathway->Neurogenesis Promotes Neuroplasticity Neuroplasticity Shh_Pathway->Neuroplasticity Promotes Neuronal_Survival Neuronal Survival PI3K_Akt_Pathway->Neuronal_Survival Promotes PI3K_Akt_Pathway->Neuroplasticity Promotes In_Vitro_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Neurotoxicity Induce Neurotoxicity (e.g., Glutamate, H₂O₂) Cell_Culture->Neurotoxicity Treatment Treat with Test Compound Neurotoxicity->Treatment Viability Assess Cell Viability (MTT, LDH assays) Treatment->Viability Apoptosis Assess Apoptosis (Caspase assay, TUNEL) Treatment->Apoptosis Analysis Data Analysis and Comparison Viability->Analysis Apoptosis->Analysis In_Vivo_Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Injury Induce Neurological Injury (MCAO, CCI, SCI) Animal_Model->Injury Treatment Administer Test Compound (e.g., this compound) Injury->Treatment Behavioral Behavioral Assessment (Neurological Scores, Motor Tests) Treatment->Behavioral Histological Histological/Imaging Analysis (Infarct/Lesion Volume) Treatment->Histological Analysis Data Analysis and Comparison Behavioral->Analysis Histological->Analysis

References

Dimephosphon versus other immunomodulators for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Readers: This guide is intended to provide a comparative overview of the in vitro immunomodulatory effects of Dimephosphon and other immunomodulators. However, extensive literature searches, including Russian-language scientific databases, did not yield specific quantitative data from in vitro studies on the effects of this compound on lymphocyte proliferation, phagocytosis, and cytokine production. The available information primarily describes its general immunomodulatory properties and some effects on neutrophil function.

Therefore, this guide will focus on presenting the available data for other well-characterized immunomodulators, namely Levamisole and Cyclophosphamide, to provide a framework for understanding the standard in vitro assays used to assess immunomodulatory activity. We will also include the limited information available for this compound to offer as complete a picture as possible.

Introduction

The in vitro assessment of immunomodulators is a critical step in drug discovery and development, providing valuable insights into their mechanisms of action and potential therapeutic effects. Key parameters evaluated include the modulation of lymphocyte proliferation, the enhancement or suppression of phagocytic activity, and the alteration of cytokine production profiles. This guide offers a comparative look at the in vitro performance of selected immunomodulators based on publicly available experimental data.

Data Presentation

The following tables summarize the in vitro effects of Levamisole and Cyclophosphamide on key immunological parameters. Due to the lack of specific data for this compound in these assays, it is not included in these comparative tables.

Table 1: In Vitro Effects on Lymphocyte Proliferation

ImmunomodulatorCell TypeAssayConcentrationEffect
Levamisole Human T-lymphocytesCFSE proliferation assay1 mMDecreased proliferation of anti-CD3/CD28 activated T-cells.
Cyclophosphamide Human lymphocytes³H-thymidine incorporation10 µg/mlAugmented mitogen-induced proliferation (46% to 281% increase).
20-160 µg/mlSuppressed mitogen-induced proliferation (up to 99% suppression).

Table 2: In Vitro Effects on Phagocytosis

ImmunomodulatorCell TypeAssayConcentrationEffect
This compound Granulocytes (Neutrophils)Chemotaxis and Luminol-dependent chemiluminescenceNot SpecifiedSuppressed directed chemotaxis and luminol-dependent chemiluminescence.[1]

Table 3: In Vitro Effects on Cytokine Production

ImmunomodulatorCell TypeStimulusConcentrationEffect
Levamisole Human T-lymphocytesAnti-CD3/CD28 beads1 mMReduced IL-2, TNF-α, IFN-γ; Increased IL-4, IL-13.
Cyclophosphamide Human THP-1 cell lineLipopolysaccharide (LPS)Not SpecifiedReduced production of 11 out of 27 measured cytokines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

Lymphocyte Proliferation Assays

1. ³H-Thymidine Incorporation Assay

  • Objective: To measure the proliferation of lymphocytes by quantifying the incorporation of a radioactive nucleoside into newly synthesized DNA.

  • Methodology:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Add the immunomodulatory compound at various concentrations.

    • Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or concanavalin A (Con A).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add ³H-thymidine to each well and incubate for another 18 hours.

    • Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the stimulation index (SI) as the ratio of counts per minute (CPM) in stimulated cultures to the CPM in unstimulated cultures.

2. Carboxyfluorescein Succinimidyl Ester (CFSE) Proliferation Assay

  • Objective: To track cell division by flow cytometry using a fluorescent dye that is sequentially halved in daughter cells.

  • Methodology:

    • Isolate and wash PBMCs as described above.

    • Label the cells with CFSE dye.

    • Wash the cells to remove excess dye and resuspend in complete medium.

    • Culture the cells with the immunomodulator and a stimulus (e.g., anti-CD3/CD28 beads).

    • Incubate for a desired period (e.g., 72 hours).

    • Harvest the cells and analyze by flow cytometry to measure the progressive dilution of CFSE fluorescence, indicating cell division.

Phagocytosis Assays

1. Chemotaxis Assay

  • Objective: To assess the directed migration of phagocytic cells towards a chemoattractant.

  • Methodology:

    • Isolate neutrophils from whole blood.

    • Place a chemoattractant (e.g., fMLP) in the lower chamber of a Boyden chamber.

    • Add the isolated neutrophils, pre-treated with the immunomodulator, to the upper chamber, which is separated by a porous membrane.

    • Incubate for a sufficient time to allow cell migration.

    • Count the number of cells that have migrated through the membrane to the lower chamber.

2. Luminol-Dependent Chemiluminescence Assay

  • Objective: To measure the respiratory burst activity of phagocytes, a key component of their microbicidal action.

  • Methodology:

    • Isolate neutrophils.

    • Incubate the cells with the immunomodulator.

    • Add luminol and a stimulus (e.g., opsonized zymosan) to the cells.

    • Measure the light emission (chemiluminescence) over time using a luminometer. The light intensity is proportional to the production of reactive oxygen species.

Cytokine Production Assays

1. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To quantify the concentration of specific cytokines in cell culture supernatants.

  • Methodology:

    • Culture immune cells (e.g., PBMCs or a specific cell line) with the immunomodulator and a stimulus (e.g., LPS).

    • After a suitable incubation period, collect the cell culture supernatant.

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the culture supernatant to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the concentration of the cytokine.

2. Multiplex Bead Array (Luminex)

  • Objective: To simultaneously measure the concentrations of multiple cytokines in a single sample.

  • Methodology:

    • Prepare cell culture supernatants as described for ELISA.

    • Use a kit containing a mixture of beads, each coated with a capture antibody for a different cytokine and having a unique fluorescent signature.

    • Incubate the supernatants with the bead mixture.

    • Add a mixture of biotinylated detection antibodies.

    • Add streptavidin-phycoerythrin.

    • Analyze the samples using a Luminex instrument, which identifies each bead by its fluorescent signature and quantifies the amount of bound cytokine by the phycoerythrin signal.

Signaling Pathways and Experimental Workflows

Visual representations of key cellular processes and experimental designs can aid in understanding the complex interactions involved in immunomodulation.

G General Lymphocyte Activation Pathway APC Antigen Presenting Cell (APC) T_Cell T-Lymphocyte APC->T_Cell Antigen Presentation Proliferation Proliferation T_Cell->Proliferation Activation Cytokines Cytokine Production T_Cell->Cytokines Differentiation G Phagocytosis Workflow Phagocyte Phagocyte (e.g., Macrophage) Recognition Recognition & Binding Phagocyte->Recognition Target Target (e.g., Bacteria) Target->Recognition Engulfment Engulfment (Phagosome formation) Recognition->Engulfment Phagolysosome Phagolysosome Formation Engulfment->Phagolysosome Digestion Digestion & Killing Phagolysosome->Digestion G In Vitro Cytokine Release Assay Workflow Isolate_Cells Isolate Immune Cells (e.g., PBMCs) Culture_Cells Culture Cells with Immunomodulator & Stimulus Isolate_Cells->Culture_Cells Collect_Supernatant Collect Supernatant Culture_Cells->Collect_Supernatant Measure_Cytokines Measure Cytokines (ELISA or Multiplex) Collect_Supernatant->Measure_Cytokines

References

assessing the relative potency of novel Dimephosphon hydrazones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of novel Dimephosphon hydrazones reveals their significant potential as potent therapeutic agents, particularly in the fields of antimycobacterial and anticancer research. This report provides a comparative guide to the biological activity of these compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their ongoing investigations.

Introduction to this compound Hydrazones

This compound, a known organophosphorus compound, has been chemically modified to produce a series of novel hydrazone derivatives. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and cytotoxic effects. The core structure of these compounds, featuring a phosphonate group and a hydrazone linkage, allows for diverse substitutions, leading to a wide range of pharmacological properties.

Antimycobacterial Potency

Recent studies have highlighted the promising antimycobacterial activity of this compound pyridinoylhydrazones. Specifically, nicotinoyl- and isonicotinoylhydrazones of 2-dimethoxyphosphoryl-2-methylpentan-4-one (the active component of this compound) have been synthesized and evaluated for their efficacy against mycobacteria. Research indicates that these compounds exhibit high antimycobacterial activity with low toxicity.[1]

While specific minimum inhibitory concentration (MIC) values from comparative studies on a range of novel this compound hydrazones are not yet widely published in readily accessible literature, the existing findings strongly suggest their potential as effective tuberculostatics.

Anticancer Activity

The broader class of hydrazones has been extensively investigated for anticancer properties, with many derivatives showing significant cytotoxicity against various cancer cell lines. The mechanism of action for many hydrazones involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. While specific comparative data on the IC50 values of a wide array of novel this compound hydrazones against multiple cancer cell lines is still emerging, the established anticancer potential of the hydrazone scaffold suggests that this compound derivatives are promising candidates for further investigation in oncology.

Data Summary

Due to the limited availability of directly comparable quantitative data for a series of novel this compound hydrazones in the public domain, a comprehensive data table is not yet feasible. Further research and publication of such data are crucial for a detailed comparative analysis.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for assessing the biological activity of hydrazone compounds.

Synthesis of this compound Hydrazones

The general synthesis of this compound hydrazones involves the condensation reaction of this compound (2-dimethoxyphosphoryl-2-methylpentan-4-one) with a substituted hydrazide in an appropriate solvent, such as ethanol. The reaction mixture is typically refluxed for several hours, and the resulting product is then purified by recrystallization. The structure of the synthesized hydrazones is confirmed using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR.

Determination of Antimycobacterial Activity (MIC Assay)

The antimycobacterial activity of the synthesized compounds is typically determined using the broth microdilution method.

  • Preparation of Bacterial Suspension: A fresh culture of Mycobacterium species (e.g., Mycobacterium tuberculosis H37Rv) is prepared and diluted to a standardized concentration.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate containing an appropriate broth medium.

  • Inoculation and Incubation: The bacterial suspension is added to each well, and the plates are incubated at 37°C for a specified period.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.

Determination of Anticancer Activity (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound hydrazone derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Visualizing the Synthesis and Evaluation Workflow

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of novel this compound hydrazones.

G cluster_synthesis Synthesis of this compound Hydrazones This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Substituted Hydrazide Substituted Hydrazide Substituted Hydrazide->Condensation Reaction Purification Purification Condensation Reaction->Purification Novel this compound Hydrazone Novel this compound Hydrazone Purification->Novel this compound Hydrazone

Caption: General synthesis workflow for novel this compound hydrazones.

G cluster_evaluation Biological Evaluation Workflow Novel this compound Hydrazone Novel this compound Hydrazone Antimycobacterial Assay (MIC) Antimycobacterial Assay (MIC) Novel this compound Hydrazone->Antimycobacterial Assay (MIC) Anticancer Assay (IC50) Anticancer Assay (IC50) Novel this compound Hydrazone->Anticancer Assay (IC50) Mechanism of Action Studies Mechanism of Action Studies Novel this compound Hydrazone->Mechanism of Action Studies Potency Data Potency Data Antimycobacterial Assay (MIC)->Potency Data Anticancer Assay (IC50)->Potency Data Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis

Caption: Workflow for the biological evaluation of this compound hydrazones.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound hydrazones are still under active investigation, the known mechanisms of action of related hydrazone compounds suggest potential targets. For instance, in cancer cells, hydrazones have been shown to induce apoptosis and inhibit cell cycle progression. A potential, though currently hypothetical, signaling pathway is illustrated below.

G This compound Hydrazone This compound Hydrazone Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) This compound Hydrazone->Target Protein (e.g., Kinase) Inhibition Downstream Signaling Cascade Downstream Signaling Cascade Target Protein (e.g., Kinase)->Downstream Signaling Cascade Inhibition Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling Cascade->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling Cascade->Apoptosis

Caption: Hypothetical signaling pathway for this compound hydrazones in cancer cells.

Conclusion

Novel this compound hydrazones represent a promising class of compounds with significant therapeutic potential. The preliminary data on their antimycobacterial activity is particularly encouraging. To fully assess their relative potency and clinical utility, further research is required to generate comprehensive and directly comparable datasets across a range of derivatives and biological targets. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

A Comparative Review of Dimephosphon and Xidifon for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Dimephosphon and Xidifon (also known as Etidronic Acid or Etidronate), two organophosphorus compounds with distinct pharmacological profiles and therapeutic applications. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these two agents.

Overview and Chemical Properties

This compound and Xidifon are both phosphorus-containing compounds, but they belong to different chemical classes and possess unique structural features that dictate their biological activities. Xidifon is a first-generation bisphosphonate, a class of drugs known for their effects on bone metabolism.[1][2][3] this compound is an organophosphorus compound with a broader, multimodal pharmacological profile, including anti-inflammatory, immunomodulatory, and neuroprotective effects.[4][5][6]

PropertyThis compoundXidifon (Etidronic Acid)
IUPAC Name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate[4](1-Hydroxyethan-1,1-diyl)bis(phosphonic acid)[2]
Synonyms Dimephosphone, Dimethyl oxobutylphosphonyl dimethylate[4][5]Etidronate, HEDP, EHDP[2][7]
CAS Number 14394-26-4[4]2809-21-4[2][7]
Chemical Formula C₈H₁₇O₄P[4][8]C₂H₈O₇P₂[2][7]
Molecular Weight 208.19 g/mol [4][8]206.03 g/mol [2][7]
Chemical Class Organophosphorus Compound[4]Non-Nitrogenous Bisphosphonate[2]

Mechanism of Action

The mechanisms of action for this compound and Xidifon are fundamentally different, leading to their distinct therapeutic applications.

This compound: A Multimodal Agent

This compound exhibits a complex and multimodal mechanism of action, affecting various physiological systems.[5] Its effects are not attributed to a single pathway but rather to a combination of activities:

  • Anti-inflammatory and Immunomodulatory Effects: It modulates the activity of immune cells and inhibits pro-inflammatory mediators.[4]

  • Antioxidant Properties: this compound has been shown to reduce the concentration of lipid peroxidation products and increase levels of glutathione and total mercapto groups in the blood.[9]

  • Lymphotropic Effect: It directly stimulates the lymphatic system by increasing the number of functioning lymph capillaries and enhancing the contractile activity of lymphangions, thereby improving lymph circulation.[10]

  • Anti-Acidosis Activity: It is recognized for its ability to normalize acid-alkali balance and is used in conditions accompanied by acidosis.[11]

  • Neuroprotection: It is used in the treatment of chronic cerebral ischemia, suggesting a role in normalizing cerebral circulation and autonomic regulation.[12]

Xidifon (Etidronic Acid): A Bone Resorption Inhibitor

Xidifon's mechanism is more targeted and is characteristic of first-generation bisphosphonates. It primarily affects bone remodeling.

  • Inhibition of Osteoclasts: Xidifon is taken up by bone tissue and binds to hydroxyapatite crystals.[3] This action inhibits the activity of osteoclasts, the cells responsible for bone resorption.[1][7]

  • Effect on Calcification: A distinguishing feature of Xidifon, compared to newer bisphosphonates, is its ability to also prevent bone calcification at higher doses.[2] This can interfere with normal bone mineralization, which is a potential drawback and limits its long-term use in conditions like osteoporosis.[1]

Therapeutic Applications and Clinical Performance

The differing mechanisms of this compound and Xidifon lead to their use in unrelated clinical areas. Direct comparative performance data is not available as they are not used for the same indications.

IndicationThis compoundXidifon (Etidronic Acid)
Primary Use Conditions involving acidosis, inflammation, immune dysfunction, and cerebrovascular disorders.[5][11][12]Bone metabolism disorders.[1][3]
Specific Applications - Pneumonia, influenza, and other respiratory diseases accompanied by acidosis[11]- Atopic bronchial asthma and pollinosis[4]- Chronic cerebral ischemia[12]- Recovery from spinal cord injury[4]- Paget's disease of bone[1][7]- Prevention and treatment of heterotopic ossification[1][7]- Second-line treatment for postmenopausal osteoporosis[1]
Noted Clinical Features Broad, multimodal action provides benefits across multiple physiological systems.[5] Normalizes autonomic homeostasis.[5]Effective at reducing biochemical markers of bone turnover.[1] Use has declined in favor of newer bisphosphonates that do not inhibit mineralization.[2][3]

Experimental Protocols

Detailed experimental protocols require access to primary research articles. However, based on the mechanisms described, key experiments to characterize these drugs would involve the following methodologies.

Workflow for Assessing this compound's Antioxidant Activity

This workflow outlines a typical experimental plan to quantify the antioxidant effects of this compound as described in the literature.[9]

Methodology for Xidifon (Etidronate) in Paget's Disease

A clinical study evaluating Xidifon for Paget's disease would typically follow this protocol:

  • Patient Selection: Patients diagnosed with symptomatic Paget's disease are recruited. Baseline levels of biochemical markers of bone turnover (e.g., serum alkaline phosphatase, urinary hydroxyproline) are measured.

  • Treatment Regimen: Patients are administered oral etidronic acid, typically at a dose of 5 mg/kg/day for a period of up to 6 months.[1] Higher dosages (10-20 mg/kg/day) may be used for shorter durations.[1]

  • Monitoring: Biochemical markers of bone turnover are monitored periodically throughout the treatment course.

  • Endpoint Analysis: The primary endpoint is the reduction in the biochemical indices of bone turnover. Secondary endpoints may include symptomatic relief and assessment of bone mineralization via biopsy if required.

  • Safety Evaluation: Patients are monitored for adverse effects, particularly gastrointestinal complaints and signs of osteomalacia (defective bone mineralization) with higher, prolonged doses.[1]

Conclusion

This compound and Xidifon (Etidronic Acid) are two distinct organophosphorus drugs with no overlap in their primary mechanisms of action or clinical applications.

  • This compound is a versatile, multimodal agent with a complex pharmacology that includes anti-inflammatory, antioxidant, lymphotropic, and neuroprotective effects. Its therapeutic value lies in its ability to address systemic conditions like acidosis and cerebrovascular disease.

  • Xidifon is a targeted, first-generation bisphosphonate designed specifically to inhibit bone resorption by osteoclasts. Its clinical use is confined to bone disorders like Paget's disease. Its utility is limited by its secondary effect of inhibiting bone mineralization, a characteristic that has led to it being superseded by newer bisphosphonates.

For researchers, the choice between studying these compounds depends entirely on the therapeutic area of interest: this compound for complex systemic diseases involving inflammation and metabolic imbalance, and Xidifon for foundational studies in bone biology and bisphosphonate action.

References

Preclinical Evaluation of Dimephosphon as an Adjunct to Prednisolone Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term administration of glucocorticoids, such as prednisolone, is associated with a range of adverse effects, including osteoporosis and oxidative stress. This has prompted research into adjunctive therapies that can mitigate these detrimental effects. One such agent is Dimephosphon, an organophosphorus compound. This guide provides a summary of preclinical experimental data evaluating the combination of this compound with prednisolone, with a focus on its potential to ameliorate prednisolone-induced side effects. The data presented here is derived from studies conducted in rat models.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in combination with prednisolone on markers of bone resorption and oxidative stress.

Table 1: Effect of this compound and Prednisolone on Markers of Bone Resorption in Rats

Treatment GroupOxyproline (urine)Calcium (urine)Inorganic Phosphate (urine)Calcium (blood)
Prednisolone (50 mg/kg)IncreasedIncreasedIncreased-
This compound + PrednisoloneDecreasedDecreasedDecreasedNormalized
Xydiphone + PrednisoloneDecreasedDecreasedInsignificant effectDecreased

Data from a study on a rat model of prednisolone-induced osteoporosis[1]. Xydiphone, a biphosphonate, was used as a comparator.

Table 2: Effect of this compound and Prednisolone on Oxidative Stress Parameters in Rats [2]

Treatment GroupCatalase ActivityCeruloplasmin ContentGlutathione ContentLipid Peroxidation Products
Prednisolone (50 mg/kg)---Increased
This compound (208 mg/kg) + PrednisoloneIncreasedIncreasedIncreasedDecreased
Xydiphone (45 mg/kg) + Prednisolone---Pro-oxidant effect

Data from a study on a rat model of prednisolone-induced osteoporosis[2]. Xydiphone was used as a comparator.

Experimental Protocols

Study of this compound and Xydiphone Efficacy in Steroid-Induced Osteoporosis in Rats[1]
  • Animal Model: The study utilized a rat model of osteoporosis induced by the administration of prednisolone.

  • Treatment Groups:

    • Control group (receiving vehicle).

    • Prednisolone group: 50 mg/kg daily for 14 days.

    • This compound group: Dose not specified in the abstract.

    • Xydiphone group: Dose not specified in the abstract.

  • Outcome Measures:

    • Urine levels of oxyproline (a marker of bone resorption), calcium, and inorganic phosphates were measured.

    • Blood calcium levels were assessed.

    • Body weight and total blood protein levels were also monitored.

Effect of this compound and Xidifon on Lipid Peroxidation and Antioxidant System in Rats with Long-Term Prednisolone Administration[2]
  • Animal Model: A rat model of osteoporosis was induced by the chronic administration of prednisolone (50 mg/kg, p.o., over 14 days)[2].

  • Treatment Groups:

    • Prednisolone group: 50 mg/kg, p.o., for 14 days[2].

    • This compound group: 208 mg/kg, p.o., for 14 days[2].

    • Xydiphone group: 45 mg/kg, p.o., for 14 days[2].

  • Outcome Measures:

    • Lipid Peroxidation (LPO): The content of LPO products in blood serum and liver tissues was measured[2].

    • Antioxidant System: The activity of catalase and the content of ceruloplasmin and glutathione were assessed[2].

Mandatory Visualization

Prednisolone_Side_Effects_and_Dimephosphon_Intervention cluster_prednisolone Prednisolone Administration cluster_effects Adverse Effects cluster_this compound This compound Intervention cluster_outcomes Mitigated Effects Prednisolone Prednisolone Bone_Resorption Increased Bone Resorption Prednisolone->Bone_Resorption Oxidative_Stress Increased Oxidative Stress Prednisolone->Oxidative_Stress Reduced_Resorption Decreased Bone Resorption Markers Antioxidant_Effect Enhanced Antioxidant System This compound This compound This compound->Reduced_Resorption Inhibits This compound->Antioxidant_Effect Promotes

Caption: this compound's mechanism in mitigating Prednisolone's side effects.

Experimental_Workflow_Osteoporosis_Model cluster_setup Experimental Setup cluster_treatment Treatment Groups (14 days) cluster_analysis Analysis Animal_Model Rat Model of Prednisolone-Induced Osteoporosis Prednisolone_Only Prednisolone (50 mg/kg) Animal_Model->Prednisolone_Only Dimephosphon_Group This compound + Prednisolone Animal_Model->Dimephosphon_Group Xydiphone_Group Xydiphone + Prednisolone Animal_Model->Xydiphone_Group Bone_Markers Urine & Blood Bone Resorption Markers Prednisolone_Only->Bone_Markers Oxidative_Markers Serum & Liver Oxidative Stress Markers Prednisolone_Only->Oxidative_Markers Dimephosphon_Group->Bone_Markers Dimephosphon_Group->Oxidative_Markers Xydiphone_Group->Bone_Markers Xydiphone_Group->Oxidative_Markers

Caption: Workflow for evaluating this compound in a rat osteoporosis model.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimephosphon: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of Dimephosphon, an organophosphorus compound. Adherence to these protocols is imperative to mitigate risks and ensure compliance with regulatory standards.

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for this compound before handling or disposal. All procedures must be in strict compliance with local, state, and federal regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. As an organophosphorus compound, it should be handled with caution. Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[2]

  • Respiratory Protection: In poorly ventilated areas or when there is a risk of aerosolization, a NIOSH-approved respirator with a cartridge suitable for organic vapors should be used.[2]

  • Protective Clothing: A lab coat or chemical-resistant apron and closed-toe shoes are necessary to prevent skin contact.[1][3]

Quantitative Data Presentation

The following table summarizes key chemical and physical properties of this compound.

PropertyValue
CAS Number 14394-26-4
Molecular Formula C8H17O4P
Molecular Weight 208.19 g/mol [4][5]
Appearance Not explicitly stated, handle as a potentially hazardous chemical.
Solubility Soluble in undisclosed solvents.[4]
Storage Store in a dry, dark place at 0 - 4°C for the short term or -20°C for the long term.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Classification:

    • Consult with your institution's EHS department for proper waste characterization and to obtain the correct hazardous waste codes.[6]

  • Waste Collection and Storage:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical.

    • The label should be clearly marked with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wear the appropriate PPE as outlined above.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the affected area thoroughly.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Experimental Protocol: Potential Neutralization via Alkaline Hydrolysis

Note: This is a generalized protocol for the potential neutralization of an organophosphorus compound and has not been specifically validated for this compound. This procedure should only be carried out by trained personnel in a controlled laboratory setting and after a thorough risk assessment and approval from your institution's EHS department.

Alkaline hydrolysis is a chemical method that can be used to break down certain organophosphorus compounds into less toxic products.[8][9][10][11]

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)

  • Suitable reaction vessel (e.g., a round-bottom flask with a stirrer)

  • Fume hood

  • pH meter or pH paper

  • Appropriate PPE

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Wear all required PPE.

  • Reaction Setup: Place the this compound waste into the reaction vessel. If the waste is in a solid form or a non-aqueous solvent, it may need to be dissolved in a suitable solvent that is miscible with the hydrolysis solution.

  • Hydrolysis: Slowly add the alkaline solution (e.g., 1 M NaOH) to the reaction vessel while stirring. The reaction may be exothermic, so control the rate of addition to manage any temperature increase.

  • Monitoring: Monitor the pH of the reaction mixture, maintaining it in the alkaline range (pH > 12). The reaction time will vary depending on the concentration and temperature. It is advisable to stir the mixture for an extended period (e.g., several hours to overnight) to ensure complete hydrolysis.

  • Verification (Optional): If analytical capabilities are available (e.g., GC-MS or LC-MS), a sample of the reaction mixture can be analyzed to confirm the degradation of this compound.

  • Neutralization: After confirming or allowing sufficient time for hydrolysis, neutralize the resulting solution by slowly adding an acid (e.g., hydrochloric acid or sulfuric acid) until the pH is between 6 and 8.

  • Disposal of Hydrolyzed Waste: Even after neutralization, the resulting solution must be disposed of as hazardous waste. Collect the neutralized solution in a properly labeled hazardous waste container and arrange for its disposal through your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DimephosphonDisposal start Start: this compound Waste Generated assess_hazards Assess Hazards (Consult SDS) start->assess_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->wear_ppe is_spill Spill? wear_ppe->is_spill contain_spill Contain Spill with Inert Absorbent is_spill->contain_spill Yes collect_routine_waste Collect in Designated Hazardous Waste Container is_spill->collect_routine_waste No collect_spill_waste Collect Spill Waste into Hazardous Waste Container contain_spill->collect_spill_waste clean_area Thoroughly Clean Affected Area collect_spill_waste->clean_area label_container Label Container: 'Hazardous Waste' 'this compound' clean_area->label_container collect_routine_waste->label_container store_waste Store in a Cool, Dry, Ventilated Area label_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

References

Essential Safety and Logistical Information for Handling Dimephosphon

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Dimephosphon (CAS 14394-26-4). The following procedures are designed to minimize risks and ensure a safe laboratory environment.

Quantitative Data Summary

Limited quantitative toxicological data for this compound is available in the public domain. The following tables summarize available physical and chemical properties and known health hazards based on available safety data sheets.

Physical and Chemical Properties

PropertyValueSource
CAS Number 14394-26-4[1][2]
Molecular Formula C8H17O4P[1][2]
Molecular Weight 208.19 g/mol [1][2]
Appearance To be determined[1]
Synonyms Dimephosphone, dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate[1]

Toxicological Data and Occupational Exposure Limits

ParameterValue
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
OSHA PEL (Permissible Exposure Limit) No data available
ACGIH TLV (Threshold Limit Value) No data available

Known Health Hazards

HazardDescription
Skin Sensitization May cause an allergic skin reaction.
Germ Cell Mutagenicity Suspected of causing genetic defects.
Carcinogenicity Suspected of causing cancer.
Aquatic Toxicity Harmful to aquatic life with long lasting effects.

Standard Operating Procedures

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of personal protective equipment. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryMinimum RequirementSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Eye Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards.
Skin and Body Protection Laboratory coatA flame-resistant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood).A NIOSH-approved respirator may be required for procedures with a high potential for aerosolization or if ventilation is inadequate.
Handling and Storage Protocols

Receiving and Unpacking:

  • Visually inspect the exterior of the shipping container for any signs of damage or leaks upon receipt.

  • Wear appropriate PPE, including gloves and eye protection, when unpacking the chemical.

  • Unpack the container in a well-ventilated area, preferably within a chemical fume hood.

  • Verify that the container label matches the product ordered and that the container is properly sealed.

  • Check for any damage to the primary container. If a leak is found, follow the spill response procedures outlined below.

  • Enter the chemical into the laboratory's inventory system.

Storage: [1]

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents.

  • For short-term storage (days to weeks), a temperature of 0-4°C is recommended.

  • For long-term storage (months to years), store at -20°C.

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Dispensing and Use:

  • All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Ensure all necessary PPE is worn before handling the chemical.

  • Use only compatible equipment (e.g., glass, polyethylene) for transferring and handling.

  • Avoid generating aerosols or dust.

  • Keep the container closed when not in use.

  • Wash hands thoroughly with soap and water after handling.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all liquid and solid waste contaminated with this compound in a designated, properly labeled, and sealed hazardous waste container.

  • The waste container must be made of a compatible material and be in good condition.

  • The label on the waste container must clearly state "Hazardous Waste" and identify the contents, including "this compound".

Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Arrange for pick-up and disposal by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Contaminated labware and PPE should be disposed of as solid hazardous waste.

Emergency Response Plan

Spill Response

For a small spill (manageable by trained laboratory personnel):

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including a lab coat, gloves (double-gloving is recommended), and eye protection. A respirator may be necessary if there is a risk of inhalation.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill.

  • Clean the Spill: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

  • Report: Report the spill to the laboratory supervisor and the EHS department.

For a large spill (beyond the capability of laboratory personnel to clean up safely):

  • Evacuate: Immediately evacuate the laboratory and alert others to evacuate.

  • Isolate: If it can be done safely, close the doors to the laboratory to contain the spill.

  • Activate Alarm: Activate the nearest fire alarm or emergency notification system.

  • Call for Help: From a safe location, call the institution's emergency number and the EHS department. Provide details about the spilled chemical, its location, and the approximate quantity.

  • Assist Emergency Responders: Meet the emergency responders and provide them with any relevant information from a safe distance.

Fire Response
  • If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it. Use a dry chemical, carbon dioxide, or foam extinguisher.

  • In case of a larger fire, or if you are not comfortable using an extinguisher, immediately evacuate the area.

  • Activate the nearest fire alarm.

  • From a safe location, call the emergency services and provide them with the location and nature of the fire.

Personal Exposure

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.

  • Hold the eyelids open to ensure thorough rinsing.

  • Seek immediate medical attention.

Skin Contact:

  • Immediately remove any contaminated clothing.

  • Wash the affected skin area with plenty of soap and water for at least 15 minutes.

  • If skin irritation or a rash occurs, seek medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound in a laboratory setting.

G cluster_0 This compound Spill Response Workflow Spill This compound Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or Unmanageable Spill Assess->LargeSpill Large AlertSupervisor Alert Laboratory Supervisor and Colleagues SmallSpill->AlertSupervisor EvacuateLarge Evacuate Area Immediately LargeSpill->EvacuateLarge IsolateArea Isolate the Area (Close Doors) EvacuateLarge->IsolateArea DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) AlertSupervisor->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose Report Report Incident Dispose->Report CallEmergency Call Emergency Services / EHS CallEmergency->Report IsolateArea->CallEmergency

Caption: Workflow for handling a this compound chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimephosphon
Reactant of Route 2
Reactant of Route 2
Dimephosphon

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.